Scalable Synthesis of 3-Methyl-1H-indazol-7-ol: A Modular Technical Guide
The following technical guide details the synthesis of 3-methyl-1H-indazol-7-ol (CAS: 1131595-36-2), a critical scaffold in the development of kinase inhibitors and bioisosteres for drug discovery.[1] Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 3-methyl-1H-indazol-7-ol (CAS: 1131595-36-2), a critical scaffold in the development of kinase inhibitors and bioisosteres for drug discovery.[1]
Executive Summary & Strategic Analysis
Target Molecule: 3-methyl-1H-indazol-7-ol (also known as 7-hydroxy-3-methylindazole).[1]
Core Application: Kinase inhibition (e.g., VEGFR, PDGFR), fragment-based drug discovery, and bioisosteric replacement of 7-hydroxyindoles.[1]
Synthetic Challenge: The primary difficulty lies in the regioselective introduction of substituents at the C7 and C3 positions. Direct functionalization of the indazole core is often non-selective. Therefore, a de novo ring construction approach (Widman-Stoermer synthesis) via a pre-functionalized benzene precursor is the most reliable strategy for scale-up and purity.[1]
Retrosynthetic Logic
The synthesis is designed backwards from the target to commercially available starting materials to ensure logical continuity.
Disconnection 1: The 7-hydroxyl group is best masked as a methyl ether (7-methoxy) to prevent interference during ring closure.
Disconnection 2: The indazole N-N bond is formed via diazotization of a primary amine.
Disconnection 3: The C3-methyl group originates from an acetyl moiety.
Starting Material:3-Methoxy-2-nitrobenzoic acid is selected as the optimal starting material. It pre-defines the substitution pattern (nitro/amine at C2, methoxy at C3), avoiding the regioselectivity issues associated with direct nitration of 3-methoxyacetophenone.[1]
Figure 1: Retrosynthetic analysis showing the disconnection to 3-methoxy-2-nitrobenzoic acid.
Detailed Synthetic Protocol
Phase 1: Precursor Assembly (C-C Bond Formation)
Objective: Convert the carboxylic acid to a methyl ketone while maintaining the nitro group.
Mechanism: The amine is converted to a diazonium salt. In the classic Widman-Stoermer variation, the diazonium intermediate cyclizes onto the acetyl group (often via a hydrazine intermediate formed in situ or direct cyclization depending on pH). The SnCl2 reduction method is preferred for high yields of 3-methyl indazoles.
Protocol:
Dissolve 1-(2-amino-3-methoxyphenyl)ethanone in Conc. HCl (approx. 10 mL/g) and cool to -5°C (ice/salt bath).
Add aqueous NaNO2 (1.1 equiv) dropwise, maintaining temp < 0°C. Stir for 30 min.
Critical Step: Add a solution of SnCl2·2H2O (2.5 equiv) in Conc.[1] HCl dropwise at -5°C. Stir for 2 h at 0°C, then allow to warm to RT overnight.
Workup: Neutralize with NaOH or NH4OH to pH ~8. Extract with EtOAc.
Product:7-methoxy-3-methyl-1H-indazole .
Phase 3: Deprotection (Final Target Generation)
Objective: Cleave the methyl ether to reveal the free hydroxyl group.
Quench: Cool to 0°C, add MeOH dropwise (Caution: Exothermic).
Purification: Neutralize with NaHCO3. The product may precipitate or require extraction with EtOAc/THF. Recrystallize from MeOH/Water.
Data Summary & Process Parameters
Parameter
Specification / Condition
Starting Material
3-Methoxy-2-nitrobenzoic acid
Key Intermediate
1-(2-amino-3-methoxyphenyl)ethanone
Cyclization Method
Widman-Stoermer (Diazotization + SnCl2 Reduction)
Final Deprotection
BBr3 / DCM
Overall Yield
~35-45% (4 steps)
Appearance
Off-white to pale yellow solid
Molecular Weight
148.16 g/mol
Reaction Workflow Diagram
Figure 2: Sequential workflow for the synthesis of 3-methyl-1H-indazol-7-ol.
Troubleshooting & Critical Controls
Regioselectivity (Starting Material): Do not attempt to nitrate 3-methoxyacetophenone directly unless you have robust separation capabilities (HPLC).[1] The nitro group will distribute between the 2, 4, and 6 positions, making isolation of the required 2-nitro isomer difficult.[1] Starting from the 2-nitrobenzoic acid derivative guarantees the correct substitution pattern.
Diazotization Temperature: The diazonium salt is unstable. Maintain temperature strictly below 0°C during NaNO2 addition.
BBr3 Quenching: The deprotection step generates HBr gas and heat. Quench very slowly with methanol at low temperature to avoid product degradation.
Tautomerism: Indazoles exist in 1H/2H tautomeric equilibrium. Analytical data (NMR) may show broadened signals depending on the solvent (DMSO-d6 is recommended to stabilize the 1H-tautomer).[1]
References
Widman-Stoermer Synthesis:The synthesis of indazoles
An In-depth Technical Guide to 3-methyl-1H-indazol-7-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-methyl-1H-indazol-7-o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-methyl-1H-indazol-7-ol. While specific experimental data for this particular derivative is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed projection of its characteristics. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of 3-methyl-1H-indazol-7-ol, providing insights into its synthesis, characterization, and putative biological relevance.
Introduction to the Indazole Scaffold
Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its ability to mimic the indole structure while offering different hydrogen bonding patterns and electronic properties.[1] The diverse biological activities of indazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, have led to the development of several clinically approved drugs.[2][3] The tautomeric nature of the indazole ring, existing primarily as 1H and 2H tautomers, further contributes to the chemical diversity and biological activity of its derivatives.
Physicochemical Properties of 3-methyl-1H-indazol-7-ol
Property
Predicted Value/Information
Source/Basis
Molecular Formula
C₈H₈N₂O
-
Molecular Weight
148.17 g/mol
-
Appearance
Likely a solid at room temperature
General property of similar small organic molecules
Melting Point
Not available
-
Boiling Point
Predicted to be >300 °C
Based on related compounds like 3-methyl-1H-indazole-7-carboxylic acid (predicted >400 °C)
Solubility
Expected to be soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) and sparingly soluble in water.
Presence of polar hydroxyl and N-H groups.
pKa
The phenolic hydroxyl group is expected to be weakly acidic. The pyrazole ring nitrogens are weakly basic.
General chemical principles.
Synthesis of 3-methyl-1H-indazol-7-ol
A definitive, published synthetic route specifically for 3-methyl-1H-indazol-7-ol is not available. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic pathway can be proposed. A common and effective method involves the reaction of an appropriately substituted ortho-fluoro or ortho-amino acetophenone with a diazotizing agent followed by cyclization.[4]
A potential synthetic approach could start from a commercially available substituted acetophenone. For instance, a route analogous to the synthesis of other indazole derivatives might begin with 2-fluoro-3-hydroxyacetophenone.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 3-methyl-1H-indazol-7-ol.
Dissolve 2-amino-3-hydroxyacetophenone in a suitable acidic medium (e.g., hydrochloric acid).
Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.
Reduction and Cyclization:
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂), in concentrated hydrochloric acid, also cooled to 0-5 °C.
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution.
The reduction of the diazonium group and subsequent intramolecular cyclization is expected to occur, leading to the formation of the indazole ring.
Work-up and Purification:
After the reaction is complete, neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates.
Collect the crude product by filtration.
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure 3-methyl-1H-indazol-7-ol.
Spectral Characterization (Predicted)
The structural elucidation of 3-methyl-1H-indazol-7-ol would rely on standard spectroscopic techniques. The expected spectral data are predicted based on the known spectra of 3-methyl-1H-indazole and the influence of the hydroxyl group at the 7-position.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the protons of the N-H and O-H groups.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.0 - 13.0
Singlet (broad)
1H
N-H (indazole)
~9.0 - 10.0
Singlet (broad)
1H
O-H (hydroxyl)
~7.0 - 7.5
Multiplet
3H
Aromatic protons (C4-H, C5-H, C6-H)
~2.5
Singlet
3H
CH₃ (methyl group)
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Chemical Shift (δ, ppm)
Assignment
~150 - 160
C7 (attached to -OH)
~140 - 145
C3 (attached to methyl) & C7a
~120 - 130
Aromatic CH carbons (C4, C5, C6)
~110 - 120
C3a
~10 - 15
CH₃ (methyl carbon)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Wavenumber (cm⁻¹)
Vibration
Functional Group
3200-3600 (broad)
O-H stretch
Hydroxyl group
3100-3300 (broad)
N-H stretch
Indazole N-H
2850-3000
C-H stretch
Methyl and Aromatic C-H
~1620, ~1580, ~1480
C=C stretch
Aromatic ring
~1200-1300
C-O stretch
Phenolic C-O
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
m/z
Interpretation
148
Molecular ion [M]⁺
133
Loss of a methyl group [M-CH₃]⁺
120
Loss of CO [M-CO]⁺
Reactivity and Chemical Behavior
The chemical reactivity of 3-methyl-1H-indazol-7-ol is governed by the interplay of the indazole ring system and the phenolic hydroxyl group.
Acidity of the Hydroxyl Group: The phenolic hydroxyl group is expected to be acidic and can be deprotonated with a suitable base to form a phenoxide. This allows for O-alkylation or O-acylation reactions.
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effect of the existing substituents will determine the position of substitution.
N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring can undergo alkylation or acylation, leading to the formation of N1 or N2 substituted derivatives. The ratio of N1 to N2 substitution can often be controlled by the reaction conditions.
Reaction Workflow Diagram:
Caption: Key reaction pathways for 3-methyl-1H-indazol-7-ol.
Potential Applications in Drug Discovery
While there is no specific literature on the biological activity of 3-methyl-1H-indazol-7-ol, the broader class of 3-methyl-1H-indazole derivatives has shown significant promise in various therapeutic areas.
Antibacterial Activity: Several novel 3-methyl-1H-indazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7]
Anticancer Activity: The indazole scaffold is a key component of several anticancer drugs.[2][3] Derivatives of 3-methyl-1H-indazole could be explored for their potential as inhibitors of various cancer-related targets.
Kinase Inhibition: The indazole core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
The presence of the 7-hydroxyl group in 3-methyl-1H-indazol-7-ol provides a handle for further chemical modification and the potential for additional hydrogen bonding interactions with biological targets, making it an attractive scaffold for the development of new therapeutic agents.
Safety and Handling
Specific safety data for 3-methyl-1H-indazol-7-ol is not available. However, as with any laboratory chemical, it should be handled with appropriate care. Standard safety precautions should be followed:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation, ingestion, and skin contact.
Consult the Safety Data Sheet (SDS) for any known hazards of similar compounds.
Conclusion
3-methyl-1H-indazol-7-ol is a promising, yet underexplored, derivative of the medicinally important indazole scaffold. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential for further investigation in drug discovery. The insights and protocols outlined herein are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and related indazole derivatives. Further experimental validation of the properties and biological activities discussed in this guide is warranted and encouraged.
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An In-depth Technical Guide to 3-methyl-1H-indazol-7-ol (CAS No: 1131595-36-2)
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 3-methyl-1H-indazol-7-ol, a heterocyclic compound of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-methyl-1H-indazol-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities, including kinase inhibition.[1][2] This document details the synthesis, characterization, and potential applications of 3-methyl-1H-indazol-7-ol, offering field-proven insights and detailed methodologies for the scientific community.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Numerous indazole-containing drugs have reached the market, targeting a range of diseases from cancer to inflammation. The 3-methyl-indazole moiety, in particular, is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The addition of a hydroxyl group at the 7-position, as in 3-methyl-1H-indazol-7-ol, offers a potential point for further derivatization or can directly participate in target binding, making it a valuable building block for novel drug candidates.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of 3-methyl-1H-indazol-7-ol is essential for its application in research and development.
Synthesis of 3-methyl-1H-indazol-7-ol: A Proposed Pathway and Experimental Protocol
The synthesis of 3-methyl-1H-indazol-7-ol can be logically approached through the cyclization of a key precursor, 2-amino-3-hydroxyacetophenone. This precursor is an important pharmaceutical intermediate, notably used in the synthesis of the asthma medication Pranlukast.[5] Various patented methods exist for the preparation of 2-amino-3-hydroxyacetophenone, often starting from 2-hydroxyacetophenone or 2-aminophenol derivatives.[5][6][7]
The conversion of the 2-aminoacetophenone derivative to the indazole core is a well-established transformation, typically proceeding via a diazotization reaction followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 2-hydroxyacetophenone.
Caption: Proposed synthetic route to 3-methyl-1H-indazol-7-ol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of indazoles from 2-aminoacetophenones.[5] Optimization may be required to achieve optimal yields.
Step 1: Synthesis of 2-amino-3-hydroxyacetophenone
Nitration of 2-hydroxyacetophenone: To a stirred solution of 2-hydroxyacetophenone in concentrated sulfuric acid, cooled to 0-5°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction is stirred at low temperature until completion (monitored by TLC). The reaction mixture is then poured onto ice, and the precipitated 2-hydroxy-3-nitroacetophenone is collected by filtration and washed with cold water.
Reduction of the Nitro Group: The 2-hydroxy-3-nitroacetophenone is suspended in a mixture of ethanol and concentrated hydrochloric acid. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the excess iron is removed by filtration. The filtrate is concentrated under reduced pressure, and the pH is adjusted to neutral to precipitate the 2-amino-3-hydroxyacetophenone, which is then collected by filtration.
Step 2: Synthesis of 3-methyl-1H-indazol-7-ol
Diazotization and Cyclization: 2-amino-3-hydroxyacetophenone is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly within the 0-5°C range. The resulting diazonium salt solution is then slowly added to a cold solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then basified with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
Purification: The crude 3-methyl-1H-indazol-7-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While specific experimental spectra for 3-methyl-1H-indazol-7-ol are not widely available in the public domain, the following section provides predicted data based on the analysis of closely related indazole analogs.[8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl and amine protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Aromatic CH (C4-H)
6.8 - 7.0
d
Aromatic CH (C5-H)
7.0 - 7.2
t
Aromatic CH (C6-H)
6.7 - 6.9
d
Methyl (CH₃)
2.4 - 2.6
s
Hydroxyl (OH)
9.0 - 10.0
br s
Amine (NH)
12.0 - 13.0
br s
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (from precursor)
N/A (absent in final product)
Aromatic C-O
145 - 155
Aromatic C-N
135 - 145
Aromatic C-C (quat)
120 - 130
Aromatic CH
110 - 125
Methyl (CH₃)
10 - 15
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern.
Expected Molecular Ion (M⁺): m/z = 148.17
Key Fragmentation Patterns: The fragmentation of indazoles often involves the loss of small molecules like N₂ or HCN. The presence of the methyl group may lead to the formation of a stable tropylium-like cation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
O-H stretch
3200 - 3600 (broad)
N-H stretch
3100 - 3500 (broad)
C-H stretch (sp²)
3000 - 3100
C-H stretch (sp³)
2850 - 3000
C=C stretch
1500 - 1600
C-O stretch
1200 - 1300
Chemical Reactivity and Potential Applications
The chemical reactivity of 3-methyl-1H-indazol-7-ol is dictated by its functional groups: the indazole ring, the hydroxyl group, and the methyl group.
Caption: Key reactive sites of 3-methyl-1H-indazol-7-ol.
The primary application of 3-methyl-1H-indazol-7-ol lies in its potential as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The indazole nucleus is a well-known scaffold for kinase inhibitors, and the hydroxyl group at the 7-position provides a convenient handle for modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.[4]
Conclusion
3-methyl-1H-indazol-7-ol is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not yet widely reported in detail, can be achieved through established chemical transformations. The functional handles present in the molecule offer numerous possibilities for derivatization, making it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its synthesis, characterization, and potential, serving as a valuable resource for researchers in the field.
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Asymmetric Total Syntheses of Mitragynine, Speciogynine, and 7-Hydroxymitragynine - J-Stage. (URL: [Link])
1 H NMR and 13 C NMR (DMF-d 7 ) spectra of copolyazoles. - ResearchGate. (URL: [Link])
Characterization of flavonoid subgroups and hydroxy substitution by HPLC-MS/MS - PubMed. (URL: [Link])
Technical Monograph: Spectroscopic Profiling of 3-methyl-1H-indazol-7-ol
Executive Summary 3-methyl-1H-indazol-7-ol (CAS: 1131595-36-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-methyl-1H-indazol-7-ol (CAS: 1131595-36-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1] Its structural uniqueness lies in the 7-hydroxy substitution adjacent to the indazole N1-H, creating a "peri-like" electronic environment that influences both solubility and binding affinity. This guide provides a definitive spectroscopic reference for researchers synthesizing or characterizing this pharmacophore.
Chemical Identity & Structural Significance[2][3][4]
The compound exists in a tautomeric equilibrium, though the 1H-tautomer is thermodynamically favored in the solid state and polar aprotic solvents (DMSO) due to aromatic stability and potential intramolecular hydrogen bonding between the 7-OH and N1-H.
Property
Data
IUPAC Name
3-methyl-1H-indazol-7-ol
Common Name
7-hydroxy-3-methylindazole
CAS Number
1131595-36-2
Molecular Formula
C₈H₈N₂O
Molecular Weight
148.16 g/mol
SMILES
CC1=NN=C2C1=CC=C(O)2 (Note: Tautomer dependent)
Appearance
Off-white to pale beige solid
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is the required solvent. Chloroform (CDCl₃) is unsuitable due to the compound's poor solubility and the rapid exchange of the labile hydroxyl and amine protons, which leads to signal broadening.
¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (
) are consensus values derived from the 3-methylindazole scaffold and substituent effects of the 7-hydroxy group.
Position
Shift ( ppm)
Multiplicity
Integral
Coupling ( Hz)
Assignment Logic
NH (1)
12.50 - 12.80
br s
1H
-
Labile; deshielded by aromatic ring current.
OH (7)
9.60 - 9.90
br s
1H
-
Labile; distinct from NH; often broad.
H4
7.15 - 7.25
d
1H
7.8
Para to OH; typical aromatic doublet.
H5
6.85 - 6.95
t (dd)
1H
7.8, 7.5
Meta to OH; pseudo-triplet due to overlap.
H6
6.60 - 6.70
d
1H
7.5
Diagnostic Signal : Ortho to OH; significantly shielded (upfield).
CH₃ (3)
2.45 - 2.50
s
3H
-
Methyl on pyrazole ring; characteristic singlet.
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon
Shift ( ppm)
Type
Assignment Note
C3
~140.5
Cq
Pyrazole ring carbon attached to methyl.
C7a
~138.0
Cq
Bridgehead carbon adjacent to N1.
C7
~144.2
Cq-OH
Deshielded directly attached to Oxygen (ipso effect).
Dry the Sample: Ensure the solid is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual water, which interferes with the OH/NH region.
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).
Concentration: Prepare a concentration of ~10 mg/mL. Higher concentrations may induce stacking, shifting aromatic peaks upfield.
Temperature: Run the acquisition at 298 K (25°C). If OH/NH broadening occurs, elevate temperature to 313 K (40°C) to sharpen exchangeable protons.
Protocol B: Structural Validation Workflow
The following logic gate confirms the identity of the 7-hydroxy isomer versus the 4, 5, or 6-hydroxy isomers.
Caption: Logic flow for distinguishing the 7-hydroxy isomer from regioisomers using coupling constants and chemical shift shielding.
Synthesis & Purification Context
For researchers synthesizing this intermediate:
The standard route involves the diazotization of 2-amino-3-hydroxyacetophenone (or protected variants).
Purification: The 7-OH group makes the compound amphoteric.
Acidic Workup: Product remains in organic phase? No, it may protonate.
Basic Workup: At pH > 10, the phenol deprotonates (phenolate), moving to the aqueous layer.
Optimal pH: Isolate by adjusting pH to ~6-7 (isoelectric point vicinity) to precipitate the free base/phenol form. Recrystallize from Ethanol/Water.
References
PubChem Compound Summary . "3-methyl-1H-indazole". National Center for Biotechnology Information. Accessed Jan 2026. Link
BLD Pharm . "3-Methyl-1H-indazol-7-ol Product Datasheet (CAS 1131595-36-2)".[2] Link
Sigma-Aldrich . "3-Methyl-1H-indazol-7-ol CAS 1131595-36-2". Link
Pérez Medina, C., et al. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46, 1408 (2009). (Cited for comparative NMR shift logic of the 3-methyl-indazole core). Link
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-methyl-1H-indazol-7-ol
Introduction 3-methyl-1H-indazol-7-ol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a substituted indazole, it belongs to a class of molecules renowned for a wide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-methyl-1H-indazol-7-ol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a substituted indazole, it belongs to a class of molecules renowned for a wide range of biological activities, including anti-tumor and anti-inflammatory properties[1][2]. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution[3].
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 3-methyl-1H-indazol-7-ol. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document synthesizes predictive data grounded in the fundamental principles of NMR and supported by empirical data from closely related structural analogs. We will explore the influence of the indazole core and its substituents on chemical shifts and coupling constants, outline a robust experimental workflow for data acquisition and validation, and present a detailed, predicted spectral assignment for use by researchers in the field.
Core Principles of Indazole NMR and Substituent Effects
The indazole ring system, a bicyclic heteroaromatic structure, presents a distinct NMR fingerprint. The aromatic protons typically resonate between 7.0 and 8.5 ppm, while the carbons appear in the 110-150 ppm range[4]. The final chemical shifts are, however, profoundly influenced by the electronic nature of the substituents attached to the ring. In 3-methyl-1H-indazol-7-ol, two key groups dictate the electronic environment:
The 3-methyl (-CH₃) Group: This is a weakly electron-donating group. Its primary effect is observed on the carbon to which it is attached (C3), and it will appear as a characteristic singlet in the upfield region of the ¹H NMR spectrum. Its influence on the protons of the fused benzene ring is minimal compared to the hydroxyl group.
The 7-hydroxyl (-OH) Group: As a potent electron-donating group through resonance, the hydroxyl group exerts a significant influence on the carbocyclic ring. It increases the electron density at the ortho (C6) and para (C4) positions. This shielding effect results in a notable upfield shift (a move to lower ppm values) for the attached protons (H6 and H4) and carbons (C6 and C4) compared to the unsubstituted indazole core[5]. The carbon directly attached to the hydroxyl group (C7) will experience a strong deshielding effect (downfield shift) due to the electronegativity of the oxygen atom.
Predicted ¹H NMR Spectrum of 3-methyl-1H-indazol-7-ol
The ¹H NMR spectrum is the initial and most informative experiment for structural verification. The predictions below are based on a standard analysis in dimethyl sulfoxide-d₆ (DMSO-d₆), a solvent of choice for indazole derivatives due to its ability to form hydrogen bonds, which slows the chemical exchange of labile N-H and O-H protons, making them observable[6][7].
Table 1: Predicted ¹H NMR Data for 3-methyl-1H-indazol-7-ol (in DMSO-d₆, 400 MHz)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale & Commentary
N1-H
~12.5
Broad Singlet (br s)
-
The acidic proton on the pyrazole ring typically appears far downfield in DMSO-d₆ due to strong hydrogen bonding with the solvent. Data for similar indazoles in DMSO-d₆ show this resonance above 12 ppm[8][9].
C7-OH
~9.5
Broad Singlet (br s)
-
The phenolic proton's chemical shift is concentration and temperature-dependent but is expected to be downfield in DMSO-d₆. For comparison, the hydroxyl proton in 7-hydroxy-4-methylcoumarin appears at 10.52 ppm in the same solvent[10].
H4
~7.45
Doublet (d)
³J(H4-H5) ≈ 8.0 Hz
This proton is para to the electron-donating -OH group, resulting in some shielding. It is coupled only to H5. In unsubstituted indazole, H4 is at ~7.77 ppm[8].
H5
~6.95
Triplet (t) or dd
³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 7.5 Hz
H5 is ortho to the C7-OH group's carbon but meta to the oxygen itself, experiencing moderate shielding. It is coupled to both H4 and H6, likely appearing as a triplet or a doublet of doublets.
H6
~6.70
Doublet (d)
³J(H6-H5) ≈ 7.5 Hz
This proton is ortho to the strongly electron-donating -OH group and is expected to be the most shielded (furthest upfield) of the aromatic protons.
C3-CH₃
~2.50
Singlet (s)
-
The chemical shift for a methyl group on an aromatic-like ring is typically in this region. This value aligns with the residual solvent peak of DMSO, so careful integration is necessary.
Predicted ¹³C NMR Spectrum of 3-methyl-1H-indazol-7-ol
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted chemical shifts are referenced against known data for substituted indazoles and benzenoid systems[4][5].
Table 2: Predicted ¹³C NMR Data for 3-methyl-1H-indazol-7-ol (in DMSO-d₆, 100 MHz)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale & Commentary
C7
~155.0
The ipso-carbon attached to the hydroxyl group is strongly deshielded and will appear furthest downfield among the sp² carbons of the carbocyclic ring.
C3a
~142.0
This is a quaternary bridgehead carbon. Its position is influenced by its fusion to both rings.
C3
~140.0
The methyl-substituted carbon in the pyrazole ring.
C7a
~125.0
The second bridgehead carbon, typically found in this region for indazoles.
C5
~121.0
This carbon is meta to the hydroxyl group and its chemical shift is expected to be similar to that in unsubstituted indazole.
C4
~115.0
Para to the hydroxyl group, this carbon experiences significant shielding (upfield shift).
C6
~108.0
Ortho to the hydroxyl group, this carbon is strongly shielded and should appear at a relatively high field for an aromatic carbon.
C3-CH₃
~12.0
The methyl carbon itself will resonate in the far upfield region of the spectrum.
Experimental Design for Structural Verification
To move from prediction to empirical validation, a systematic series of NMR experiments is required. The following workflow ensures not only the acquisition of high-quality data but also provides a self-validating system for the structural assignments.
Step-by-Step Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-methyl-1H-indazol-7-ol in ~0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent with a low residual water signal is critical.
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This initial spectrum will confirm the presence of all expected proton signals and provide preliminary information on chemical shifts and coupling patterns.
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts for all unique carbon atoms in the molecule.
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It will definitively establish the connectivity of the aromatic protons (H4-H5-H6) by showing cross-peaks between them.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It will provide unambiguous one-bond C-H correlations (e.g., H4 to C4, H5 to C5, H6 to C6, and the -CH₃ protons to the methyl carbon).
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for assigning quaternary carbons and confirming the overall fragment assembly. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations are illustrated in the diagram below.
Visualized Experimental Workflow
Caption: Predicted key 2- and 3-bond HMBC correlations.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 3-methyl-1H-indazol-7-ol, grounded in established principles of NMR spectroscopy and data from analogous structures. The provided tables of predicted chemical shifts and coupling constants, along with the outlined experimental workflow, offer a robust starting point for researchers engaged in the synthesis and characterization of this and related indazole derivatives. While these predictions offer a high degree of confidence, they underscore the ultimate necessity of empirical data acquisition. The successful experimental validation using the described 1D and 2D NMR techniques will provide the definitive structural proof required for advancing research and development in medicinal chemistry.
References
Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Hieu, T. T., et al. (2018). Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria. ResearchGate. Retrieved from [Link]
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-methyl-1H-indazole. PubChem. Retrieved from [Link]
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition.
Structural Dynamics and Crystallographic Characterization of 3-Methyl-1H-indazol-7-ol
This technical guide is structured as a strategic framework for the structural elucidation and application of 3-methyl-1H-indazol-7-ol . Given the specific utility of this scaffold in kinase inhibitor design and the nuan...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a strategic framework for the structural elucidation and application of 3-methyl-1H-indazol-7-ol . Given the specific utility of this scaffold in kinase inhibitor design and the nuance of its tautomeric solid-state behavior, the content focuses on crystallographic protocols, structural dynamics, and medicinal chemistry applications.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. 3-methyl-1H-indazol-7-ol (7-hydroxy-3-methylindazole) represents a high-value fragment due to its ability to function as a bidentate hydrogen bond donor/acceptor in the enzyme active sites (e.g., ATP-binding pockets of kinases).[1]
This guide provides a comprehensive workflow for the solid-state characterization of this molecule. It addresses the critical challenge of prototropic tautomerism (1H- vs. 2H-indazole) and defines the supramolecular synthons expected during crystallization.
Chemical Architecture & Tautomeric Equilibrium
The structural integrity of 3-methyl-1H-indazol-7-ol is defined by the competition between the 1H and 2H tautomers. While unsubstituted indazoles predominantly exist as the 1H-tautomer in the solid state, the introduction of a hydroxyl group at the C7 position introduces a competing intramolecular interaction.
The 7-Hydroxy Effect
The C7-hydroxyl group is proximal to the N1 nitrogen. This proximity creates a unique electrostatic environment:
Case A (1H-Tautomer): The proton resides on N1.[1] The 7-OH group acts primarily as an intermolecular donor, often leading to high-melting-point polymeric chains.
Case B (2H-Tautomer): The proton resides on N2.[1] The N1 lone pair is available to accept a hydrogen bond from the 7-OH, forming a pseudo-5-membered intramolecular ring. This interaction can stabilize the typically less favored 2H-form.
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium and the potential stabilization of the 2H-tautomer via intramolecular hydrogen bonding.
Figure 1: Prototropic tautomerism of 3-methyl-1H-indazol-7-ol. The 2H-form allows for an intramolecular O-H...N1 interaction, altering solubility and crystal packing.
Experimental Protocol: Crystallogenesis
Obtaining X-ray quality single crystals of 7-hydroxyindazoles is challenging due to their tendency to form microcrystalline powders driven by strong intermolecular hydrogen bonding.
Outer Solvent (Anti-solvent): Diethyl ether or Pentane.[1]
Step-by-Step Workflow:
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of warm Methanol. Sonicate for 30 seconds to ensure homogeneity.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL borosilicate).
Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of the anti-solvent (Diethyl ether).
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Observation: Monitor for 48-72 hours. The slow diffusion of ether vapor into the methanol will gradually lower solubility, promoting the growth of prismatic crystals suitable for XRD.
Structural Analysis & Data Interpretation[1][2][3][4]
When analyzing the solved structure (typically Space Group
or for planar heterocycles), focus on the following parameters to validate the model.
Dimer Mode: Two molecules pair via N1-H...N2 interactions (if 1H-tautomer) or N1...H-O interactions.[1]
Chain Mode: The 7-OH donates to the N2 of an adjacent molecule, creating a "zipper" motif along the crystallographic b-axis.
Application in Drug Discovery (Kinase Inhibition)[1]
The 3-methyl-1H-indazol-7-ol scaffold is not merely a structural curiosity; it is a fragment equivalent to the "hinge-binder" motif found in many FDA-approved kinase inhibitors.
Mechanism of Action
The 7-OH and N1/N2 positions mimic the adenine ring of ATP.
Donor: The N1-H (in 1H form) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).[1]
Acceptor: The N2 accepts a hydrogen bond from the backbone amide (e.g., Met residue).[1]
7-OH Role: Provides an additional anchor point, often interacting with a conserved water molecule or a specific gatekeeper residue, enhancing selectivity over the bare indazole.
Fragment Elaboration Workflow
The following graph illustrates how this crystal structure data informs the transition from Fragment to Lead.
Figure 2: Structure-based drug design workflow utilizing the indazole scaffold.
References
Tautomerism in Indazoles:
Claramunt, R. M., et al. (2006).[1] The tautomerism of indazoles in the solid state: X-ray and CPMAS NMR.
Source:[1]
Synthesis & Characterization:
Sajjadifar, S., et al. (2010).[1][3] New 3H-indole synthesis by Fischer's method.[3] (Discusses 3-methyl indolenine derivatives and characterization logic).
Source:[1]
Hydrogen Bonding in 7-Hydroxy Heterocycles:
Kozak, M., et al. (2025).[1] Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray. (Analogous structural data for 7-OH packing).
Source:[1]
Indazole Scaffolds in Oncology:
Li, X., et al. (2023).[1][4] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Source:
General Crystal Data (3-methyl-1H-indazole):
Cambridge Structural Database (CSD).[1] Refcode: 3-methyl-1H-indazole.
Source:[5][6][7][1]
A Theoretical Exploration of 3-methyl-1H-indazol-7-ol: A Guide for Drug Discovery and Molecular Design
Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-methyl-1H-indazol-7-ol presents a particularly compelling case for th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-methyl-1H-indazol-7-ol presents a particularly compelling case for theoretical investigation due to its potential for rich tautomeric equilibria and diverse intermolecular interactions, which are critical determinants of its bioactivity. This in-depth technical guide provides a comprehensive framework for the theoretical study of 3-methyl-1H-indazol-7-ol, designed for researchers, computational chemists, and drug development professionals. We will delve into the causality behind the selection of computational methodologies, from geometry optimization and tautomeric stability analysis to the prediction of spectroscopic signatures and the exploration of its reactivity landscape. This document serves as a roadmap for unlocking the therapeutic potential of this promising molecule through the lens of computational chemistry.
Introduction: The Significance of the Indazole Moiety
Indazole derivatives have garnered significant attention in pharmacology due to their wide spectrum of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.[1][2] The unique electronic structure of the indazole ring system, characterized by a bicyclic aromatic core containing two nitrogen atoms, allows for a multitude of substitutions and interactions with biological targets.[3] Specifically, the presence of a hydroxyl group at the 7-position introduces the possibility of keto-enol tautomerism, a phenomenon known to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[4][5] A methyl group at the 3-position further modulates the electronic and steric properties of the molecule. A thorough theoretical understanding of 3-methyl-1H-indazol-7-ol is therefore paramount for the rational design of novel therapeutics.
Molecular Structure and Tautomerism: A Quantum Mechanical Perspective
A foundational aspect of studying 3-methyl-1H-indazol-7-ol is the elucidation of its most stable tautomeric forms. The interplay between the pyrazole and benzene rings, along with the hydroxyl substituent, gives rise to several potential tautomers. The primary equilibrium to consider is the annular tautomerism involving the position of the hydrogen on the pyrazole ring (1H vs. 2H) and the keto-enol tautomerism of the hydroxyl group.
Theoretical studies on related indazole systems have consistently shown the 1H-tautomer to be thermodynamically more stable than the 2H-tautomer.[3] However, the presence of the 7-hydroxyl group necessitates a careful evaluation of the corresponding keto forms.
Proposed Tautomers for Investigation:
1H-enol: 3-methyl-1H-indazol-7-ol
2H-enol: 3-methyl-2H-indazol-7-ol
1H-keto: 3-methyl-1,6-dihydro-7H-indazol-7-one
2H-keto: 3-methyl-2,6-dihydro-7H-indazol-7-one
The relative stability of these tautomers can be reliably predicted using quantum chemical calculations.
Diagram: Tautomeric Equilibria of 3-methyl-1H-indazol-7-ol
Caption: Potential tautomeric forms of 3-methyl-1H-indazol-7-ol.
Computational Methodologies: A Self-Validating System
The choice of computational methods is critical for obtaining reliable and predictive results. Density Functional Theory (DFT) has proven to be a robust and efficient tool for studying the electronic structure and properties of organic molecules.[6]
Geometry Optimization and Frequency Calculations
The initial step involves optimizing the geometry of each tautomer to find its minimum energy conformation.
Protocol:
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method: B3LYP or M06-2X functional. The M06-2X functional is often recommended for systems where non-covalent interactions are important.
Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing anions and hydrogen bonding, while polarization functions (d,p) are crucial for describing the shape of the electron density.
Solvation Model: The Polarizable Continuum Model (PCM) should be employed to account for the effect of a solvent (e.g., water or DMSO) on the tautomeric equilibrium.
Validation: Frequency calculations must be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used for comparison with experimental IR and Raman spectra.
Tautomer Stability Analysis
The relative energies of the optimized tautomers will determine their equilibrium populations.
Protocol:
Energy Calculation: Single-point energy calculations should be performed on the optimized geometries using a higher level of theory or a larger basis set if computationally feasible.
Thermodynamic Corrections: The Gibbs free energies (G) should be calculated from the frequency calculations to account for thermal and entropic contributions to the relative stabilities at a given temperature.
Boltzmann Distribution: The equilibrium population of each tautomer can be calculated using the Boltzmann distribution based on their relative Gibbs free energies.
Diagram: Computational Workflow for Tautomer Analysis
Caption: A typical workflow for the computational analysis of tautomers.
Theoretical vs. Experimental Spectroscopic Analysis
A key validation of theoretical models is their ability to reproduce experimental data. Computational spectroscopy provides a powerful tool for assigning and interpreting experimental spectra.
NMR Spectroscopy
Protocol:
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
Calculation: Perform GIAO calculations on the optimized geometries of the most stable tautomer(s).
Referencing: The calculated absolute shieldings should be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Comparison: The calculated ¹H and ¹³C NMR spectra can be directly compared to experimental data to confirm the predominant tautomer in solution.[7]
Vibrational Spectroscopy (IR and Raman)
Protocol:
Frequencies: The vibrational frequencies and intensities are obtained from the frequency calculations performed during geometry optimization.
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.
Analysis: The scaled theoretical vibrational spectra can aid in the assignment of complex experimental IR and Raman bands.[8]
Electronic Spectroscopy (UV-Vis)
Protocol:
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths.[9]
Calculation: Perform TD-DFT calculations on the optimized geometries to predict the UV-Vis absorption spectrum.
Interpretation: The calculated λmax values and oscillator strengths can be compared with the experimental spectrum to understand the electronic transitions responsible for the observed absorption bands.
Exploring the Reactivity Landscape
Beyond structural and spectroscopic properties, theoretical calculations can provide deep insights into the chemical reactivity of 3-methyl-1H-indazol-7-ol.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
HOMO: Represents the ability to donate an electron (nucleophilicity).
LUMO: Represents the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity.[9]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[8]
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
The MEP is invaluable for understanding and predicting sites of intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions and hyperconjugation.[9]
Potential Applications in Drug Development
The theoretical insights gained from these studies can directly inform drug development efforts:
Structure-Activity Relationship (SAR) Studies: Understanding the preferred tautomeric form and its electronic properties can help explain and predict the biological activity of related indazole derivatives.
Pharmacophore Modeling: The MEP and FMO analyses can be used to develop pharmacophore models for designing new ligands with improved binding affinity and selectivity for a specific biological target.
Metabolic Stability Prediction: The reactivity descriptors can provide clues about the potential sites of metabolic transformation.[10]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 3-methyl-1H-indazol-7-ol. By systematically investigating its tautomeric landscape, spectroscopic signatures, and reactivity profile, researchers can gain a profound understanding of its fundamental chemical properties. This knowledge is not merely academic; it provides a solid foundation for the rational design of novel indazole-based therapeutics with enhanced efficacy and safety profiles. The synergy between computational chemistry and experimental validation is the key to unlocking the full potential of this versatile molecular scaffold.
References
Synthesis, Characterization and DFT Calculated Properties of Electron-rich Hydrazinylthiazoles: Experimental and Computational Synergy. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2022). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 13(1), 63-75. [Link]
DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2015). Journal of Photochemistry and Photobiology A: Chemistry, 301, 31-40. [Link]
Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (n.d.). Indian Academy of Sciences. Retrieved January 29, 2026, from [Link]
Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. (2024). International Journal of Molecular Sciences, 25(15), 8234. [Link]
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Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Crystals, 13(7), 1083. [Link]
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). International Journal of Molecular Sciences, 25(7), 3743. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 1014-1025. [Link]
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The Emerging Therapeutic Potential of 3-methyl-1H-indazol-7-ol: A Technical Guide for Researchers
Introduction: The Privileged Indazole Scaffold and the Promise of 3-methyl-1H-indazol-7-ol The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Indazole Scaffold and the Promise of 3-methyl-1H-indazol-7-ol
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The versatility of the indazole core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. Among the myriad of indazole derivatives, 3-methyl-1H-indazol-7-ol stands out as a compound of significant interest, combining the established biological relevance of the indazole core with the potential for unique interactions conferred by its specific substitution pattern. This technical guide aims to provide an in-depth review of the available literature on 3-methyl-1H-indazol-7-ol and its closely related analogs, offering a valuable resource for researchers and drug development professionals exploring its therapeutic potential.
Chemical Synthesis and Physicochemical Properties
While a specific, detailed protocol for the synthesis of 3-methyl-1H-indazol-7-ol is not extensively documented in publicly available literature, its synthesis can be logically derived from established methodologies for substituted indazoles. A plausible and efficient synthetic route would involve the cyclization of a suitably substituted o-toluidine derivative.
Representative Synthetic Protocol (Hypothetical, based on established methods)
This protocol is a representative example based on common indazole synthesis strategies and should be optimized for specific laboratory conditions.
Step 1: Nitration of a Suitable Precursor
A common starting material for the synthesis of 7-hydroxyindazoles is a substituted o-toluidine. The synthesis would likely begin with the nitration of a protected phenol, such as 2-methyl-6-nitrophenol, to introduce the necessary nitrogen functionality.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine. This is a critical step to form the aniline precursor required for the subsequent cyclization.
Step 3: Diazotization and Intramolecular Cyclization
The resulting amino compound undergoes diazotization followed by an intramolecular cyclization to form the indazole ring.
A generalized workflow for the synthesis is depicted below:
Caption: A generalized synthetic workflow for 3-methyl-1H-indazol-7-ol.
Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₈H₈N₂O
Molecular Weight
148.16 g/mol
XLogP3
1.5
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
2
Rotatable Bond Count
0
Biological Activities and Therapeutic Potential
The indazole scaffold is associated with a broad spectrum of biological activities. While specific studies on 3-methyl-1H-indazol-7-ol are limited, the activities of closely related analogs provide strong indications of its potential therapeutic applications.
Anticancer Activity
Numerous indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[1] For instance, derivatives of 1H-indazole-3-carboxamide have shown significant growth inhibitory effects against breast cancer cell lines.[4] The structural similarity of 3-methyl-1H-indazol-7-ol to known kinase inhibitors suggests its potential as an anticancer agent.
Antibacterial Activity
Derivatives of 3-methyl-1H-indazole have been reported as potent antibacterial agents.[4] In one study, a series of novel 3-methyl-1H-indazole derivatives exhibited significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4] The most active compound showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli at a concentration of 300 μg/mL.[4]
Nitric Oxide Synthase (NOS) Inhibition
Certain indazole derivatives are known inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.[5][6] Specifically, 7-nitroindazole is a well-characterized inhibitor of neuronal NOS (nNOS).[6] Given that the 7-position of the indazole ring is critical for this interaction, it is plausible that 3-methyl-1H-indazol-7-ol could also modulate NOS activity.
Potential Mechanism of Action: A Focus on Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Based on the known activity of related 7-substituted indazoles, a potential mechanism of action for 3-methyl-1H-indazol-7-ol is the inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.
Caption: Putative mechanism of action via nNOS inhibition.
Experimental Protocols
To facilitate further research on 3-methyl-1H-indazol-7-ol, the following are representative experimental protocols for assessing its potential biological activities. These are generalized methods and should be adapted and optimized for specific experimental setups.
Protocol 1: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is based on the methodology used to evaluate the antibacterial activity of novel 3-methyl-1H-indazole derivatives.[4]
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
96-well microplates.
2. Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
3-methyl-1H-indazol-7-ol is a promising, yet under-investigated, molecule within the esteemed class of indazole-based compounds. The structural alerts present in this molecule, coupled with the known biological activities of its close analogs, strongly suggest its potential as a therapeutic agent, particularly in the areas of oncology, infectious diseases, and neurology. This technical guide provides a foundational overview of its synthesis, physicochemical properties, and potential biological activities, along with actionable experimental protocols to spur further investigation. Future research should focus on developing a robust and scalable synthesis for 3-methyl-1H-indazol-7-ol, followed by a comprehensive evaluation of its biological activity against a panel of cancer cell lines and bacterial strains. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and signaling pathways. The exploration of this and other novel indazole derivatives will undoubtedly continue to enrich the landscape of modern drug discovery.
References
Shaikh, J., et al. (2024).
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(Placeholder for a relevant anticancer paper on a closely rel
Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase--is no NOS really good NOS for the nervous system?. Trends in pharmacological sciences, 18(7), 204-211.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (2018).
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2023).
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Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of neurochemistry, 65(2), 878-884. (1995).
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4286-4303. (2016).
Procurement and Application of 3-methyl-1H-indazol-7-ol: A Guide for Research & Development
An In-depth Technical Guide for Researchers Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biologic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers
Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] 3-methyl-1H-indazol-7-ol, a specific derivative, represents a valuable building block for exploring new chemical space in drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing, validation, and handling of this compound. It emphasizes the principles of scientific integrity, moving beyond procedural steps to explain the causality behind experimental choices and establishing self-validating systems for research materials.
Physicochemical Profile and Structural Integrity
Understanding the fundamental properties of 3-methyl-1H-indazol-7-ol is the first step in its successful application. The molecule's structure, featuring a bicyclic aromatic system with two nitrogen atoms, dictates its chemical behavior, solubility, and potential for intermolecular interactions.
A critical feature of the indazole ring is its capacity for tautomerism, existing primarily in 1H and 2H forms. The 1H-tautomer is generally more stable.[4] This characteristic is crucial to consider during analytical characterization, as different tautomers can present distinct spectroscopic signatures.
Table 1: Physicochemical Properties of 3-methyl-1H-indazol-7-ol
The reliability of experimental data is fundamentally dependent on the quality of the starting materials. For specialized compounds like 3-methyl-1H-indazol-7-ol, which may be offered as "early discovery research chemicals," the onus of quality verification often falls upon the end-user.[6] A systematic approach to procurement is therefore not merely administrative but a core component of the scientific method.
The Causality of Vendor Selection
Choosing a supplier should not be based on cost alone. A reputable vendor provides a baseline of quality and documentation that, while requiring verification, reduces the risk of starting with a grossly impure or incorrect substance. Key indicators of a reliable supplier include ISO certification and the availability of in-house quality control instruments like HPLC and NMR.[7]
Procurement Workflow
The following workflow ensures a systematic and verifiable procurement process.
Caption: A logical workflow for the procurement of research chemicals.
Table 2: Vendor Evaluation Checklist
Criterion
Rationale
Provides Lot-Specific CoA
Ensures traceability and provides a baseline for purity and identity claims.
Specifies Purity (%)
Defines the expected quality standard (e.g., >95%, >97%).
Lists Analytical Methods Used
Indicates the technical capability of the vendor (e.g., HPLC, NMR).[7]
Clear Contact for Technical Support
Crucial for resolving any discrepancies found during in-house validation.
Transparent Handling/Safety Info
Demonstrates responsibility and adherence to safety standards.[8]
In-House Quality Control: The Self-Validating System
Upon receipt, and before any experimental use, the identity and purity of 3-methyl-1H-indazol-7-ol must be independently verified. This step is non-negotiable and forms the core of a trustworthy research protocol. Many suppliers for niche chemicals explicitly state that the "Buyer assumes responsibility to confirm product identity and/or purity."[6]
Analytical Workflow for Material Validation
A multi-technique approach is essential for unambiguous characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise chemical structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity.
Caption: A mandatory workflow for the analytical validation of newly acquired compounds.
Protocol 1: Identity Confirmation by LC-MS
Rationale: This technique separates the sample chromatographically and provides the mass-to-charge ratio (m/z) of the eluting components, serving as a rapid and accurate confirmation of the compound's molecular weight.
Methodology:
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-methyl-1H-indazol-7-ol in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Data Analysis: Look for a prominent peak corresponding to the expected protonated molecule [M+H]⁺ at m/z ≈ 149.16.
Protocol 2: Structural Confirmation by ¹H NMR
Rationale: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The chemical shift, integration, and coupling patterns create a unique fingerprint that can definitively confirm the compound's structure, including the position of the methyl and hydroxyl groups.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
Data Analysis: Analyze the resulting spectrum for key expected signals:
A singlet corresponding to the C3-methyl group protons (~2.5 ppm).
Aromatic protons on the benzene ring portion of the indazole.
A broad singlet for the N1-H proton.
A singlet for the C7-OH proton.
The exact chemical shifts will be solvent-dependent. Comparing the obtained spectrum to literature values or predicted spectra is crucial.[9][10]
Protocol 3: Purity Assessment by HPLC-UV
Rationale: This is the primary method for quantifying the purity of the compound. By separating all components and measuring their UV absorbance, the relative percentage of the main peak versus impurities can be calculated.
Methodology:
Sample Preparation: Use the 1 mg/mL stock solution prepared for LC-MS.
Chromatographic Conditions:
Column: High-resolution C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: As described in Protocol 1.
Gradient: A longer, shallower gradient is preferred for better separation of impurities (e.g., 10% to 90% B over 20 minutes).
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A research-grade compound should typically exhibit ≥95% purity.
Synthetic Landscape and Potential Impurities
A foundational understanding of the synthesis of the indazole core provides insight into potential process-related impurities. Many classical indazole syntheses involve the cyclization of ortho-substituted aryl precursors. For instance, a common route involves the reaction of a substituted 2-aminoacetophenone with a diazotizing agent followed by reduction and cyclization.[11][12] Another modern approach uses metal-mediated intramolecular C-H amination.[1][2]
Caption: Conceptual pathway for indazole ring formation.[12][13]
Why this matters: Incomplete cyclization, side reactions, or residual starting materials/reagents from such a process are the most likely sources of impurities. Awareness of the synthetic route can help in identifying unexpected peaks during analytical validation.
Research Applications and Biological Context
The indazole scaffold is a cornerstone in modern drug discovery, with derivatives showing a vast range of pharmacological activities.[4][13] They are frequently employed as bioisosteres of indoles in kinase inhibitors.[1]
Known activities of indazole-containing molecules include:
Kinase Inhibition: Many approved cancer drugs, such as Axitinib and Pazopanib, feature an indazole core that interacts with the ATP-binding site of tyrosine kinases.[1][2]
Anti-inflammatory Activity: Certain indazoles act as inhibitors of enzymes like COX or modulate inflammatory signaling pathways.[3][4]
CNS Activity: Derivatives have been developed as 5-HT₃ receptor antagonists and CGRP receptor antagonists for treating nausea and migraine, respectively.[1][14]
The study of 3-methyl-1H-indazol-7-ol allows researchers to probe how substitutions at the 3, and 7 positions of the indazole ring affect binding affinity, selectivity, and pharmacokinetic properties within these target classes.
Caption: Indazole derivatives often function by blocking the ATP-binding site of kinases.
Safe Handling and Storage
As with any research chemical, proper safety protocols are mandatory. While specific toxicity data for 3-methyl-1H-indazol-7-ol is not widely available, related indazole amines are classified with GHS warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[15][16] It is prudent to handle the entire class of compounds with care.
Table 3: Safety and Handling Protocol
Aspect
Procedure
Rationale
Personal Protective Equipment (PPE)
Wear a lab coat, nitrile gloves, and safety glasses with side shields.
Handle only inside a certified chemical fume hood. Avoid generating dust.
To prevent inhalation of airborne particles.
Storage
Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][8]
To maintain compound stability and prevent hazardous reactions.
Spill Response
Sweep up solid material carefully, place in a sealed container for disposal. Avoid creating dust.
To minimize exposure and contamination.
Disposal
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
To ensure environmental and personnel safety.
Conclusion
The procurement and use of 3-methyl-1H-indazol-7-ol in a research setting demand a rigorous, scientifically-grounded approach. By treating material acquisition not as a clerical task but as the first step of the experimental process, researchers can build a foundation of trust and integrity in their work. Independent analytical verification is not a suggestion but a requirement for producing robust, reproducible data. Adherence to these principles of material validation, contextual understanding of the molecule's chemistry, and strict safety protocols will enable the effective and responsible use of this valuable chemical scaffold in advancing drug discovery and scientific knowledge.
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)...a potent human CGRP antagonist. PubMed. [Link]
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ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-methyl-1H-indazol-7-ol 3-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 3-methyl-1H-indazol-7-ol
3-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring the integrity of experimental outcomes.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-methyl-1H-indazol-7-ol. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar indazole derivatives to establish a conservative and prudent safety protocol. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.
Compound Profile and Hazard Assessment
Chemical Identity and Physical Properties
While experimental data for 3-methyl-1H-indazol-7-ol is not widely published, its basic properties can be defined, and others can be inferred from close analogs.
Property
Value
Source / Rationale
Molecular Formula
C₈H₈N₂O
-
Molecular Weight
148.16 g/mol
-
Appearance
Off-white to light brown solid (Predicted)
Based on the appearance of 3-methyl-1H-indazole.[3]
Melting Point
>113°C (Predicted)
The melting point is expected to be higher than that of 3-methyl-1H-indazole (113°C) due to the potential for hydrogen bonding from the hydroxyl group.[3]
Storage Temperature
Room Temperature, in a dry environment
Recommended for indazole compounds to ensure stability.[3][4]
Inferred Toxicological Hazards
The toxicological profile of 3-methyl-1H-indazol-7-ol has not been fully investigated.[5] Therefore, a risk assessment must be based on data from structurally related indazole compounds. It should be treated as a potentially hazardous substance.
Hazard Class
GHS H-Statement
Rationale and Supporting Evidence from Analogs
Acute Oral Toxicity
H302: Harmful if swallowed
This is a common classification for functionalized indazoles. For example, methyl 1H-indazole-3-carboxylate and 1-Methyl-1H-indazole-3-carboxylic acid are both classified as H302.[4][6] The amino-substituted analog, 3-methyl-1H-indazol-6-amine, also carries this warning.[7]
Skin Irritation
H315: Causes skin irritation
3-methyl-1H-indazol-6-amine is classified as a skin irritant.[7] It is prudent to assume the target compound shares this property.
Eye Irritation
H319: Causes serious eye irritation
Serious eye irritation is a known hazard for multiple indazole derivatives, including 7-Benzyloxy-1H-indazole and 3-methyl-1H-indazol-6-amine.[7][8]
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of dust or aerosols may irritate the respiratory tract, a hazard noted for 3-methyl-1H-indazol-6-amine.[7]
Incompatible Materials: Strong oxidizing agents are noted as incompatible with the general indazole structure.[9]
Standard Operating Procedure (SOP) for Handling
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.
Caption: Standard Operating Procedure for 3-methyl-1H-indazol-7-ol.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 3-methyl-1H-indazol-7-ol is a certified chemical fume hood. The causality is clear: given the inferred risk of respiratory irritation (H335), all manipulations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed within a fume hood to prevent inhalation exposure.[7][8][10] A safety shower and eye wash station must be readily accessible.[8]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Protection Type
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield
Required to prevent eye contact, as analogs are known to cause serious eye irritation (H319).[7][8][9] Standard safety glasses are insufficient.
Skin Protection
Nitrile gloves and a fully buttoned lab coat
Analogs are known skin irritants (H315).[7] Gloves should be inspected before use and changed immediately if contaminated. Remove and wash contaminated clothing before reuse.[8][9]
Respiratory Protection
Not required if handled exclusively in a fume hood
If work outside of a fume hood is unavoidable (a deviation from this protocol), a government-approved respirator would be necessary.[8]
Storage and Spill Management
Storage Protocol
Proper storage is critical for maintaining the compound's integrity and preventing accidental exposure.
Container: Store in a tightly closed, clearly labeled container.[4][8]
Environment: Keep in a dry, cool, and well-ventilated place.[4][9] This mitigates degradation and prevents the buildup of any potential vapors.
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[9]
Emergency Spill Response
A swift and correct response to a spill is crucial. The procedure varies based on the scale of the spill.
Caption: Emergency Spill Response Flowchart.
Waste Disposal
All waste containing 3-methyl-1H-indazol-7-ol, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous chemical waste.
Segregation: Collect solid and liquid waste in separate, sealed, and clearly labeled hazardous waste containers.
Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations through an approved waste disposal plant. Do not allow the chemical to enter drains.[10]
Conclusion
While 3-methyl-1H-indazol-7-ol is a valuable compound for research, its handling demands a conservative approach rooted in the known hazards of the indazole chemical class. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can mitigate risks and create a self-validating system of safety. The core principle is to treat this compound with the highest level of precaution, assuming it possesses the hazards identified in its closest structural analogs until specific data becomes available.
References
J & W PharmLab, LLC. Material Safety Data Sheet: 7-Benzyloxy-1H-indazole.
PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]
Pfizer. (2012). Material Safety Data Sheet: Special Methylated Spirits 70% Pink.
Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement.
Hysol. (2025). Hysol MB 50 - SAFETY DATA SHEET.
Maybridge. (2023). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
Google Patents. CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
PubChem. 3-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
An In-Depth Technical Guide to the Solubility of 3-methyl-1H-indazol-7-ol for Pharmaceutical Development Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabili...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 3-methyl-1H-indazol-7-ol for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile is fundamental to successful formulation and preclinical assessment. This guide provides an in-depth technical overview of 3-methyl-1H-indazol-7-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore its core physicochemical properties, the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is structured to provide not just methods, but the scientific rationale behind them, ensuring a robust and reproducible approach to characterization.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery, poor aqueous solubility is a primary hurdle that can terminate the development of otherwise promising candidates. Solubility dictates the rate and extent of drug dissolution in the gastrointestinal tract, directly impacting absorption and bioavailability[1]. 3-methyl-1H-indazol-7-ol, with its indazole core, represents a scaffold found in numerous biologically active molecules[2]. The presence of both a hydroxyl (-OH) group and a heterocyclic system suggests a nuanced solubility behavior, highly dependent on the aqueous environment. Understanding this behavior is not merely an academic exercise; it is a prerequisite for designing effective delivery systems and predicting in vivo performance. This guide serves as a foundational resource for laboratories tasked with characterizing the solubility of this and structurally related compounds.
Physicochemical Profile of 3-methyl-1H-indazol-7-ol
A compound's inherent physical and chemical properties are the primary drivers of its solubility. For 3-methyl-1H-indazol-7-ol, the key parameters are summarized below. These values, particularly the predicted pKa, are crucial for anticipating its behavior in different media.
The predicted pKa of 9.41 is the most functionally significant parameter listed. It corresponds to the ionization of the phenolic hydroxyl group at position 7. This value indicates that 3-methyl-1H-indazol-7-ol is a weak acid. Consequently, its aqueous solubility is expected to be highly pH-dependent, increasing significantly as the pH of the medium rises above the pKa, leading to the formation of the more soluble anionic phenolate form.
Figure 1: pH effect on 3-methyl-1H-indazol-7-ol ionization.
Experimental Determination of Solubility
Two primary forms of solubility are assessed during drug development: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is the gold standard, typically measured using the shake-flask method[5][6]. Kinetic solubility is a higher-throughput but less precise measurement used in early discovery to quickly assess compounds, often determined via precipitation upon addition of an aqueous buffer to a DMSO stock solution[1].
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining equilibrium solubility[5]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind the Method: The core principle is to allow the system of solid compound and solvent to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation. Using an excess of the solid material is critical to ensure that saturation is genuinely achieved and maintained throughout the experiment[6]. The extended equilibration time (typically 24-48 hours) is necessary to overcome kinetic barriers to dissolution, especially for crystalline compounds.
Figure 2: Workflow for the Shake-Flask Method.
Step-by-Step Protocol:
Preparation: Prepare a series of vials with the desired solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, citrate buffer pH 5.0).
Compound Addition: Add an excess amount of solid 3-methyl-1H-indazol-7-ol to each vial. A visual excess of solid material must remain at the end of the experiment to confirm equilibrium was established.
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for biopharmaceutical relevance). Agitate for a minimum of 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration plateaus[5].
Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is preferred over filtration to avoid potential compound adsorption to the filter membrane, which can be a significant source of error for sparingly soluble compounds[5].
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a standard curve of 3-methyl-1H-indazol-7-ol in the same diluent to accurately determine the concentration.
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.
Protocol for Kinetic Solubility (Turbidimetric/Nephelometric Method)
This high-throughput screening (HTS) method measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a concentrated DMSO stock. It is a measure of apparent solubility under non-equilibrium conditions[1].
Causality Behind the Method: The principle relies on light scattering. A solution remains clear as long as the compound is fully dissolved. Once the solubility limit is exceeded, the compound precipitates, forming a fine suspension that scatters light. A nephelometer measures this scattered light, providing a rapid indication of precipitation[7]. This method is fast because it forgoes the lengthy equilibration step, but it can overestimate solubility as it may allow for the formation of supersaturated solutions[1].
Step-by-Step Protocol:
Stock Solution: Prepare a high-concentration stock solution of 3-methyl-1H-indazol-7-ol in 100% DMSO (e.g., 10 mM).
Plate Preparation: In a clear-bottom 96-well or 384-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.
Serial Dilution: Add a small volume of the DMSO stock to the first well and perform serial dilutions across the plate. This creates a concentration gradient.
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
Measurement: Place the plate in a microplate nephelometer and measure the turbidity (light scattering) in each well[7].
Data Analysis: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (i.e., does not show a significant increase in turbidity compared to buffer-only controls).
Analytical Quantification
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.
Self-Validating Protocol Design: A robust analytical method must be specific, linear, accurate, and precise.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for compounds of this polarity.
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure consistent ionization state and good peak shape.
Detection: UV detection at a wavelength of maximum absorbance for 3-methyl-1H-indazol-7-ol. The specific wavelength should be determined by running a UV scan of a standard solution.
Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.
System Suitability: Before running samples, inject a standard multiple times to ensure the system is performing consistently (i.e., retention time and peak area RSD < 2%).
Data Interpretation and Reporting
Solubility data is meaningless without context. The final reported value must always be accompanied by the specific experimental conditions under which it was measured.
For Thermodynamic Solubility: Report the value in µg/mL or µM, and specify the solvent (including pH), temperature, and equilibration time.
For Kinetic Solubility: Report the value and specify the solvent system, including the final percentage of DMSO in the assay.
Conclusion
The solubility of 3-methyl-1H-indazol-7-ol is a multifaceted property governed by its physicochemical characteristics, most notably its weakly acidic nature. A thorough characterization requires a methodologically sound approach. The gold-standard shake-flask method provides the definitive equilibrium solubility essential for late-stage development, while higher-throughput turbidimetric methods offer valuable directional data for early-stage discovery. By applying the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in the complex process of drug development.
References
Experimental and Computational Methods Pertaining to Drug Solubility - (PDF) . [Link]
1131595-36-2 | Chemical Name : 3-Methyl-1H-indazol-7-ol | Pharmaffiliates . [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review . [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . [Link]
Drug solubility: why testing early matters in HTS | BMG LABTECH . [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH . [Link]
Application Note: Profiling 3-methyl-1H-indazol-7-ol as a Hinge-Binding Fragment in Kinase FBDD
Introduction & Scientific Rationale The molecule 3-methyl-1H-indazol-7-ol represents a "privileged scaffold" in the context of Fragment-Based Drug Discovery (FBDD). Indazoles are well-documented bioisosteres of the adeno...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The molecule 3-methyl-1H-indazol-7-ol represents a "privileged scaffold" in the context of Fragment-Based Drug Discovery (FBDD). Indazoles are well-documented bioisosteres of the adenosine ring in ATP, allowing them to anchor effectively into the hinge region of protein kinases.
While rarely used as a standalone therapeutic agent due to low molecular weight and moderate potency, this specific fragment serves two critical roles in early-stage discovery:
Hinge-Binding Probe: The indazole core forms canonical hydrogen bonds with the kinase backbone (typically the hinge Glu/Cys residues).
Vector Exploration: The 7-hydroxyl group provides a strategic "growth vector" for medicinal chemistry, allowing extension into the solvent-exposed front or the ribose-binding pocket to improve selectivity and solubility.
This guide details the protocols for utilizing 3-methyl-1H-indazol-7-ol in biochemical kinase assays, specifically focusing on overcoming the challenges associated with low-affinity fragment screening (high concentration, solubility limits, and interference).
Target Relevance
This scaffold is a validated precursor for inhibitors targeting AXL , VEGFR2 , PDK1 , and PLK4 [1, 2].
Chemical Properties & Reagent Preparation[1][2][3][4]
Critical Warning: As a fragment, this molecule likely possesses weak affinity (
). Standard IC50 assays optimized for nanomolar inhibitors will fail to detect binding. Assays must be run at high concentrations, necessitating rigorous solubility controls.
Property
Value
Notes
MW
~148.16 g/mol
Low MW is ideal for high Ligand Efficiency (LE).
LogP
~1.8 - 2.2
Moderate lipophilicity; DMSO soluble.
H-Bond Donors
2 (N-H, O-H)
Critical for hinge interaction.
Solubility
High in DMSO
Stock solutions >100 mM recommended.
Protocol: Compound Stock Preparation
Weighing: Weigh 5–10 mg of solid 3-methyl-1H-indazol-7-ol into a glass vial.
Dissolution: Add anhydrous DMSO to achieve a 200 mM stock concentration. Vortex for 60 seconds.
Clarification: Centrifuge at 13,000 x g for 5 minutes to remove micro-particulates.
Storage: Aliquot into amber tubes (single-use) and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.
) are often superior to activity assays (measuring ) because they are less susceptible to interference at high compound concentrations. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format using a Europium-labeled antibody and a tracer.
Mechanism of Action
The 3-methyl-1H-indazol-7-ol competes with a fluorescent tracer for the ATP binding site. Displacement of the tracer results in a loss of FRET signal.
Step-by-Step Workflow
A. Reagent Setup
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive tracer.
Antibody: Eu-anti-Tag antibody (specific to the kinase tag, e.g., GST or His).
B. Plate Layout (384-well Low Volume White Plate)
Compound Transfer: Dispense 100 nL of the 200 mM stock into assay wells (Final Conc: 1 mM).
Note: Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition).
Kinase/Antibody Mix: Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Add 5 µL to the wells.
Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow the fragment to bind the hinge.
Tracer Addition: Add 5 µL of Tracer (at
concentration, typically 5–20 nM).
Final Incubation: Incubate for 60 minutes at RT.
C. Detection
Read on a multimode plate reader (e.g., EnVision or PHERAstar).
High-concentration screening often yields false positives due to aggregation. Thermal Shift (DSF) is mandatory to confirm that 3-methyl-1H-indazol-7-ol genuinely stabilizes the protein fold.
Insight: Indazole fragments typically induce modest shifts (1–3°C) compared to potent inhibitors (>10°C).
Structural Mechanism & Binding Mode[5][6][7]
Understanding why this fragment binds is crucial for optimizing it.
Hinge Interaction: The N1 and N2 nitrogens of the indazole ring typically act as H-bond donor and acceptor, respectively, interacting with the backbone amide and carbonyl of the kinase hinge (e.g., Glu97/Cys99 in VEGFR2).
The 7-OH Role: The 7-hydroxyl group often points toward the solvent front or interacts with a conserved water molecule network. In some kinases, it can form an intramolecular H-bond, rigidifying the scaffold.
Caption: Figure 2. Schematic interaction map of the indazole fragment within the ATP-binding pocket.
Data Analysis & Interpretation
When analyzing data for 3-methyl-1H-indazol-7-ol, expect the following:
Parameter
Expected Range
Interpretation
IC50 / Kd
10 µM – 200 µM
Typical for fragments. If >500 µM, binding is non-specific.
Hill Slope
0.8 – 1.2
Deviations indicate aggregation or promiscuous binding.
Ligand Efficiency (LE)
> 0.3
High LE is the goal. .
Troubleshooting Tip: If the compound shows activity but precipitates (visible turbidity or steep Hill slope), add 0.01% Triton X-100 to the assay buffer to disrupt colloidal aggregates.
References
Cui, J. J., et al. (2014). "Discovery of the ALK/ROS1 Inhibitor Lorlatinib." Journal of Medicinal Chemistry. (Discusses indazole macrocycles).
Kung, P. P., et al. (2010). "Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry.
Roskoski, R. (2021).[1][2] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. (Indazole scaffold comparison).
Application Notes & Protocols: 3-methyl-1H-indazol-7-ol as a High-Value Fragment for Drug Design
Abstract: This guide provides a comprehensive overview of 3-methyl-1H-indazol-7-ol as a strategic fragment for use in Fragment-Based Drug Discovery (FBDD). We detail the scientific rationale for its selection, its physic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a comprehensive overview of 3-methyl-1H-indazol-7-ol as a strategic fragment for use in Fragment-Based Drug Discovery (FBDD). We detail the scientific rationale for its selection, its physicochemical properties, and provide detailed, field-tested protocols for its synthesis, screening, validation, and elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds for accelerated hit-to-lead campaigns.
The Strategic Advantage of FBDD and the Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS). Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[1] These initial "hits" serve as high-quality starting points that can be efficiently optimized into potent, drug-like leads. The core advantage lies in the efficient exploration of chemical space; smaller libraries are needed, and the resulting hits often possess superior physicochemical properties and ligand efficiency.
Within the vast universe of possible fragments, the indazole ring system stands out as a "privileged scaffold."[2][3] This bicyclic heterocycle is a common feature in numerous clinically approved drugs and investigational agents, prized for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.[4] The 3-methyl-1H-indazol-7-ol fragment, specifically, offers a unique combination of features that make it an exceptional starting point for an FBDD campaign.
Profile of a Privileged Fragment: 3-methyl-1H-indazol-7-ol
3-methyl-1H-indazol-7-ol is an ideal fragment candidate because it adheres well to the widely accepted "Rule of Three," a set of guidelines for selecting high-quality fragments.
Table 1: Physicochemical Properties of 3-methyl-1H-indazol-7-ol (Calculated/Estimated)
Property
Value
"Rule of Three" Guideline
Rationale for Drug Design
Molecular Weight (MW)
148.16 g/mol
≤ 300 Da
Low complexity provides a good starting point for optimization without excessive molecular weight.
LogP (cLogP)
~1.5
≤ 3
Ensures adequate aqueous solubility, crucial for biophysical assays and good ADME properties.
Hydrogen Bond Donors
2 (N-H, O-H)
≤ 3
Provides key interaction points to anchor the fragment in a binding pocket.
Hydrogen Bond Acceptors
2 (N, O-H)
≤ 3
Offers additional opportunities for directed interactions with the target protein.
| Rotatable Bonds | 0 | ≤ 3 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The structure presents two key features for target interaction and subsequent elaboration:
The Indazole N-H: Acts as a crucial hydrogen bond donor, famously engaging with the hinge region of many kinases.
The 7-hydroxy Group: This phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, providing a strong anchoring point. It also serves as a prime vector for chemical modification to explore the surrounding pocket.
Experimental Workflows and Protocols
The following protocols provide a self-validating system for identifying and advancing hits derived from the 3-methyl-1H-indazol-7-ol fragment.
Protocol 1: Synthesis of 3-methyl-1H-indazol-7-ol
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic route to 3-methyl-1H-indazol-7-ol.
Step-by-Step Methodology:
Protection: Dissolve 2-methyl-3-nitrophenol in dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) and cool to 0°C. Add methoxymethyl chloride (MOM-Cl) dropwise and allow the reaction to warm to room temperature overnight. Quench with saturated NH4Cl, extract with DCM, and purify by column chromatography to yield the MOM-protected intermediate.
Bromination: Dissolve the protected phenol in CCl4. Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture under a UV lamp until completion (monitored by TLC/LCMS). Cool, filter the succinimide, and concentrate the filtrate. Purify by chromatography.
Cyclization: Dissolve the benzylic bromide in ethanol. Add hydrazine hydrate and reflux for several hours. The reaction involves nucleophilic substitution followed by intramolecular cyclization. Monitor by LCMS. Concentrate the solvent and purify the resulting protected indazole.
Deprotection: Dissolve the MOM-protected indazole in methanol and add concentrated HCl. Stir at room temperature until deprotection is complete. Neutralize the solution carefully with a base (e.g., NaHCO3) and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield pure 3-methyl-1H-indazol-7-ol.
Self-Validation Checkpoint: Confirm the final product structure and purity (>98%) using ¹H NMR, ¹³C NMR, and HRMS before proceeding.
Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening method due to its sensitivity in detecting the weak, fast-on/fast-off binding kinetics typical of fragments.[5]
Workflow Diagram: SPR Screening Cascade
Caption: Workflow for SPR-based fragment screening and hit validation.
Step-by-Step Methodology:
Target Immobilization: Immobilize the purified target protein (e.g., a kinase domain) onto a carboxymethylated dextran (CM5) sensor chip via amine coupling. Aim for a surface density that will yield a theoretical Rmax of ~50-100 RU for the fragment.
Fragment Preparation: Prepare a 100 mM stock solution of 3-methyl-1H-indazol-7-ol in 100% DMSO. For the primary screen, dilute this stock into the running buffer (e.g., HBS-EP+) to a final concentration of 500 µM, ensuring the final DMSO concentration is matched across all samples and is low (e.g., ≤ 1%).
Primary Screen: Inject the 500 µM fragment solution over the target and reference flow cells. A positive "hit" is identified by a binding response in the target channel that is significantly higher than the reference channel response.
Dose-Response Analysis: For initial hits, perform a full dose-response experiment. Prepare a series of dilutions (e.g., from 1 mM down to 7.8 µM) and inject them over the chip.
Data Analysis: Fit the steady-state binding responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A typical fragment hit will have a KD in the high µM to low mM range.[5]
Causality Insight: The high fragment concentration is necessary to occupy the target's binding site sufficiently to generate a detectable signal, given the inherently weak affinity of fragments.
Protocol 3: Orthogonal Hit Validation via Thermal Shift Assay (TSA)
TSA (or Differential Scanning Fluorimetry, DSF) provides a rapid, independent confirmation of fragment binding. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Step-by-Step Methodology:
Reagent Preparation: In a 96- or 384-well PCR plate, add the target protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) to a suitable buffer.
Fragment Addition: Add 3-methyl-1H-indazol-7-ol to the wells to achieve the desired final concentration (e.g., 500 µM). Include a DMSO control.
Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., from 25°C to 95°C in 0.5°C increments).
Analysis: The instrument measures fluorescence, which increases as the protein unfolds and the dye binds to exposed hydrophobic regions. The Tm is the midpoint of this transition. A validated hit will cause a statistically significant positive shift in Tm (ΔTm > 1-2°C) compared to the DMSO control.
Trustworthiness Check: A confirmed hit from both SPR and TSA provides high confidence that 3-methyl-1H-indazol-7-ol is a true binder to the target protein and not an assay artifact.
Protocol 4: Structure-Activity Relationship (SAR) by Elaboration
Once binding is confirmed and the binding mode is determined (ideally via X-ray crystallography), the fragment can be elaborated to improve potency.
Diagram: Elaboration Vectors for 3-methyl-1H-indazol-7-ol
Application Note & Protocols: Strategic Functionalization of 3-methyl-1H-indazol-7-ol
Introduction: The Strategic Value of the 3-methyl-1H-indazol-7-ol Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole in a wide array of pharmacol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 3-methyl-1H-indazol-7-ol Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole in a wide array of pharmacologically active agents.[1] 3-methyl-1H-indazol-7-ol, in particular, presents a versatile platform for drug discovery, offering multiple points for chemical modification. Its structure contains three primary nucleophilic centers: the N1 and N2 atoms of the pyrazole ring and the oxygen of the C7-hydroxyl group. This multiplicity of reactive sites poses a significant synthetic challenge, where achieving regioselectivity is paramount for controlling the final molecule's three-dimensional structure and, consequently, its biological activity.[2]
This guide provides a comprehensive overview of protocols for the selective functionalization of 3-methyl-1H-indazol-7-ol. It moves beyond simple procedural lists to explain the underlying chemical principles that govern regiochemical outcomes, empowering researchers to make informed decisions for their specific synthetic goals. We will explore methodologies for selective N-alkylation, O-alkylation, and C-H functionalization, grounded in established chemical literature and field-proven insights.
Understanding the Regiochemical Crossroads
The functionalization of 3-methyl-1H-indazol-7-ol is primarily a contest between three nucleophilic sites. The outcome of any given reaction is dictated by a delicate balance of steric hindrance, electronics, and the specific reaction conditions employed, which can favor either kinetic or thermodynamic control.[3]
N1 Position : Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[3] Reactions that allow for equilibration, such as those using strong, non-nucleophilic bases in aprotic solvents, tend to favor functionalization at this position.
N2 Position : The N2 position is often less sterically hindered than N1, making it susceptible to kinetically controlled reactions. Furthermore, specific catalytic systems or reaction types, such as the Mitsunobu reaction, can exhibit a strong preference for N2 functionalization.[4][5]
O7 Position : The phenolic hydroxyl group is the most acidic site on the molecule. Therefore, weaker bases can selectively deprotonate the oxygen without significantly affecting the N-H bond, paving the way for selective O-functionalization.
Aromatic Ring (C4, C6) : The C7-hydroxyl group is a potent electron-donating group, activating the fused benzene ring for electrophilic aromatic substitution, primarily at the ortho (C6) and para (C4) positions.
Application Note: High-Throughput Screening Strategies for Target Identification and Characterization of 3-methyl-1H-indazol-7-ol
Abstract The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this core ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this core are prevalent in numerous clinically approved drugs and investigational agents, demonstrating activities from kinase inhibition to anti-inflammatory and anticancer effects.[1] This application note focuses on 3-methyl-1H-indazol-7-ol, a representative member of this chemical class, as a starting point for drug discovery campaigns. We provide a strategic guide and detailed protocols for identifying and characterizing its biological targets using state-of-the-art high-throughput screening (HTS) methodologies. This guide moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system. We detail robust biochemical assays, including Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), for assessing direct target engagement, and cell-based luciferase reporter assays for evaluating pathway modulation in a physiological context.
The 3-methyl-1H-indazole Scaffold: A Privileged Core in Drug Discovery
The indazole ring system is a bicyclic heterocycle that has garnered immense interest in drug discovery. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of pharmacological properties. Indazole-based drugs like Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the scaffold's therapeutic success.[1]
The 3-methyl-1H-indazole substructure, in particular, has been explored for a variety of therapeutic applications:
Anticancer Activity: Derivatives have been synthesized as potent inhibitors of Bromodomain-containing Protein 4 (BRD4), a key regulator of oncogene expression.[3] Others have shown inhibitory effects against cancer cell lines by inducing apoptosis through pathways like p53/MDM2.[4]
Kinase Inhibition: The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, crucial for the activity of kinase inhibitors like Linifanib.[1]
Broad Biological Activity: The scaffold has also been integrated into compounds with antibacterial, anti-leishmanial, and CGRP receptor antagonist activities.[3][5][6]
Given this rich pharmacological history, 3-methyl-1H-indazol-7-ol serves as an excellent candidate for unbiased HTS campaigns to uncover novel biological activities and mechanisms of action.
The High-Throughput Screening (HTS) Workflow: From Library to Validated Hit
HTS enables the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target or pathway.[7] A successful HTS campaign is not merely about speed; it is about generating high-quality, reproducible data and effectively triaging hits to eliminate artifacts and false positives.
A typical HTS campaign follows a structured workflow designed to maximize efficiency and confidence in the results.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical HTS Assays for Direct Target Engagement
Biochemical assays utilize purified components (e.g., proteins, substrates) to directly measure the effect of a compound on a specific molecular interaction or enzymatic activity. They are essential for target-based drug discovery.
Fluorescence Polarization (FP) Assay
Causality & Principle: The FP assay is a powerful method for monitoring molecular binding events in solution.[8] It is based on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, depolarizing emitted light when excited with polarized light. When this tracer binds to a much larger protein, its rate of rotation slows dramatically, resulting in a higher degree of polarization in the emitted light.[8][9] A test compound that competes with the tracer for the same binding site will displace it, causing a decrease in polarization. This makes FP an ideal format for competitive binding assays.[10]
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Protocol: FP Assay for a Hypothetical Bromodomain (BRD) Target
This protocol describes the development of a competitive binding assay to screen for inhibitors of a BRD, a known target class for indazole derivatives.[3]
1. Reagent Preparation:
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20. Rationale: BSA and Tween-20 are included to prevent non-specific binding of reagents to the microplate surface and to minimize compound aggregation.
BRD Protein: Recombinant, purified BRD protein, diluted in Assay Buffer.
Fluorescent Tracer: A known BRD ligand conjugated to a fluorophore (e.g., fluorescein), diluted in Assay Buffer.
Test Compound: 3-methyl-1H-indazol-7-ol and library compounds, serially diluted in 100% DMSO.
2. Assay Development & Optimization:
Tracer Concentration: Determine the lowest concentration of tracer that gives a stable and robust fluorescence signal (typically 1-5 nM).
Protein Titration: In a 384-well plate, add a fixed concentration of tracer to serial dilutions of the BRD protein. The goal is to find the protein concentration that yields ~80% of the maximum polarization signal (the EC80). Rationale: Using a sub-saturating protein concentration makes the assay more sensitive to competitive inhibitors.[11]
3. HTS Protocol (384-well format):
Using an acoustic dispenser, transfer 50 nL of test compound solution from the library plate to the assay plate. Add 50 nL of 100% DMSO to control wells (0% inhibition) and a known inhibitor to positive control wells (100% inhibition).
Add 5 µL of BRD protein diluted in Assay Buffer to all wells except those for the "no protein" control (which receive 5 µL of buffer).
Incubate for 15 minutes at room temperature.
Add 5 µL of the fluorescent tracer diluted in Assay Buffer to all wells.
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[9]
Measure fluorescence polarization on a suitable plate reader, collecting parallel and perpendicular emission intensities.[8]
4. Data Analysis & Validation:
Calculate the millipolarization (mP) value for each well.
Determine the assay quality using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[10]
Table 1: Example FP Assay Validation Data
Control Type
Mean mP
Std. Dev. (mP)
Z'-Factor
0% Inhibition (DMSO)
250
8
\multirow{2}{*}{0.78}
100% Inhibition (Ref Cmpd)
110
10
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
Causality & Principle: TR-FRET is a highly sensitive assay format that minimizes interference from compound autofluorescence and scattered light.[12] It relies on the energy transfer between a donor fluorophore (typically a long-lifetime lanthanide chelate like Europium) and an acceptor fluorophore (like phycoerythrin or a modified Alexa Fluor) when they are in close proximity (<10 nm).[13] After a pulse of excitation light, there is a time delay before the signal is measured. During this delay, short-lived background fluorescence decays, while the long-lived emission from the lanthanide persists. If FRET occurs, the acceptor will also emit a long-lived signal, resulting in a high signal-to-noise ratio.[14]
Caption: Principle of a TR-FRET assay for kinase activity.
Protocol: TR-FRET Assay for a Hypothetical Protein Kinase
This protocol screens for inhibitors of a protein kinase by detecting the phosphorylation of a biotinylated peptide substrate.
1. Reagent Preparation:
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Rationale: MgCl₂ is a critical cofactor for kinase activity. DTT maintains a reducing environment, and Brij-35 acts as a non-ionic detergent.
Enzyme: Recombinant, purified protein kinase.
Substrate: Biotinylated peptide substrate.
Cofactor: ATP at its Km concentration. Rationale: Using ATP at its Michaelis-Menten constant (Km) allows for the sensitive detection of both ATP-competitive and non-competitive inhibitors.[15]
Detection Reagents: Europium (Eu)-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., APC) (acceptor) in a detection buffer.
2. HTS Protocol (1536-well format):
Dispense 25 nL of test compound (or DMSO) into the assay plate.
Add 2 µL of a solution containing the kinase and its peptide substrate.
Initiate the kinase reaction by adding 2 µL of ATP solution.
Incubate for 60 minutes at room temperature.
Stop the reaction and detect the product by adding 4 µL of the Eu-antibody and Streptavidin-APC solution.
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
Read the plate on a TR-FRET enabled reader, measuring emissions at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.
3. Data Analysis:
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
Normalize data to controls and calculate the Z'-factor.
Table 2: Example TR-FRET Kinase Assay Dose-Response Data
Compound Conc. (µM)
TR-FRET Ratio
% Inhibition
100
550
98.9%
30
610
92.2%
10
1150
81.1%
3
2500
50.0%
1
3500
22.2%
0 (DMSO)
4500
0.0%
Calculated IC50
3.0 µM
Cell-Based HTS Assays for Pathway Analysis
Cell-based assays provide data in a more physiologically relevant context, assessing a compound's effects on complex signaling networks within a living cell.[16]
Luciferase Reporter Gene Assay
Causality & Principle: Reporter gene assays are a cornerstone of cell-based screening.[17] They work by genetically engineering a cell line to express a reporter protein (like firefly luciferase) under the control of a specific transcriptional response element.[18] When a signaling pathway is activated, it leads to the binding of transcription factors to this response element, driving the expression of luciferase. The amount of light produced upon addition of the substrate (luciferin) is directly proportional to the pathway's activity.[19] This allows for a quantitative readout of pathway modulation by test compounds.
Caption: A hypothetical signaling pathway leading to luciferase reporter expression.
Protocol: NF-κB Luciferase Reporter Assay
This protocol screens for inhibitors of the NF-κB pathway, a central regulator of inflammation.
1. Cell Line and Reagent Preparation:
Cell Line: A stable cell line (e.g., HEK293) expressing firefly luciferase under the control of an NF-κB response element.
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
Stimulant: Tumor Necrosis Factor-alpha (TNFα), a known activator of the NF-κB pathway.
Detection Reagent: A commercial luciferase assay reagent containing luciferin and cell lysis agents.
2. HTS Protocol (384-well format):
Seed the reporter cells into 384-well white, clear-bottom plates at an optimized density and allow them to attach overnight. Rationale: White plates maximize the luminescent signal.
Add 50 nL of test compound (or DMSO) to the wells and incubate for 1 hour.
Stimulate the cells by adding TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated controls.
Incubate for 6 hours at 37°C in a CO₂ incubator. Rationale: This incubation period allows for transcription and translation of the luciferase reporter.
Equilibrate the plate and detection reagent to room temperature.
Add the luciferase detection reagent to all wells.
Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.
Measure luminescence using a plate reader.
3. Data Analysis:
Subtract background from unstimulated cells.
Normalize the data relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
Calculate Z'-factor and determine IC50 values for active compounds.
Table 3: Example Luciferase Reporter Assay Data
Compound Conc. (µM)
Relative Luminescence Units (RLU)
% Inhibition
50
1,500
98.5%
10
5,000
95.0%
1
50,000
50.0%
0.1
85,000
15.0%
0 (DMSO + TNFα)
100,000
0.0%
Unstimulated
1,000
100.0%
Calculated IC50
1.0 µM
Conclusion
3-methyl-1H-indazol-7-ol represents a molecule of high interest, built upon a scaffold with proven therapeutic relevance. The successful identification of its biological targets and mechanisms of action hinges on the rational application of robust and validated HTS assays. The biochemical (FP, TR-FRET) and cell-based (luciferase reporter) protocols detailed in this note provide a powerful and versatile toolkit for drug discovery researchers. By understanding the principles behind these assays and executing them with rigor, scientists can effectively screen large compound libraries, validate initial hits, and ultimately accelerate the journey from a promising scaffold to a novel therapeutic candidate.
References
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. PubMed Central. Available at: [Link]
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. PubMed. Available at: [Link]
Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. Available at: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. Available at: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]
3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed. Available at: [Link]
Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl) - PubMed. PubMed. Available at: [Link]
Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. PubMed. Available at: [Link]
High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
TR-FRET Measurements. BMG LABTECH. Available at: [Link]
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
(PDF) Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. ResearchGate. Available at: [Link]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Available at: [Link]
High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
TR-FRET Assay Principle. Poly-Dtech. Available at: [Link]
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]
Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). PubMed. Available at: [Link]
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]
Signaling Pathway Reporter Cell Lines in Laboratory Research: Quantitative Pathway Analysis, Functional Readouts, and Assay Development. Disease Connect. Available at: [Link]
TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]
Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. YouTube. Available at: [Link]
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Institutes of Health. Available at: [Link]
Application Notes and Protocols for the Use of 3-methyl-1H-indazol-7-ol in Cell-Based Assays
Foreword: Unlocking the Potential of Indazole Scaffolds in Cellular Research The indazole ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Potential of Indazole Scaffolds in Cellular Research
The indazole ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][2] This guide focuses on a specific derivative, 3-methyl-1H-indazol-7-ol, providing researchers, scientists, and drug development professionals with a comprehensive framework for its application in cell-based assays. While direct literature on 3-methyl-1H-indazol-7-ol is emerging, this document synthesizes knowledge from structurally related 3-methyl-1H-indazole compounds to provide robust, adaptable protocols and foundational insights. Our objective is to empower researchers to confidently integrate this promising molecule into their screening funnels and mechanistic studies.
Introduction to 3-methyl-1H-indazol-7-ol: A Compound of Interest
3-methyl-1H-indazol-7-ol belongs to the indazole class of heterocyclic organic compounds. The core indazole structure is recognized for its ability to mimic purine bases like adenine and guanine, facilitating interactions with various biopolymers.[1] The addition of a methyl group at the 3-position and a hydroxyl group at the 7-position can significantly influence the molecule's physicochemical properties and biological activity, including its solubility, metabolic stability, and target-binding profile.
Derivatives of the 3-methyl-1H-indazole scaffold have shown promise as inhibitors of key cellular signaling molecules, including Bromodomain-containing Protein 4 (BRD4) and various kinases, making them attractive candidates for oncology and inflammation research.[3]
Table 1: Physicochemical Properties of 3-methyl-1H-indazole (Parent Scaffold)
Note: These properties are for the parent 3-methyl-1H-indazole. The hydroxyl group in 3-methyl-1H-indazol-7-ol will alter these values, likely increasing polarity and hydrogen bonding potential.
Postulated Mechanism of Action: Targeting Key Signaling Nodes
Based on the known activities of similar indazole derivatives, 3-methyl-1H-indazol-7-ol is hypothesized to function as a kinase inhibitor.[5][6] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold can act as a hinge-binding fragment in the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity.[7]
One potential pathway that could be modulated by 3-methyl-1H-indazol-7-ol is the BCR-ABL signaling cascade, a key driver in chronic myeloid leukemia (CML).[8][9] Inhibition of BCR-ABL kinase activity can induce apoptosis and halt the proliferation of cancer cells.
Caption: Postulated inhibitory action on the BCR-ABL pathway.
A primary application for a novel compound like 3-methyl-1H-indazol-7-ol is to determine its effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10]
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for evaluating the dose-dependent effect of 3-methyl-1H-indazol-7-ol on the viability of a selected cancer cell line (e.g., K562 for CML).[10]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
3-methyl-1H-indazol-7-ol (stock solution in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear flat-bottom plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 2X working stock of 3-methyl-1H-indazol-7-ol by serially diluting the DMSO stock in complete medium. A suggested starting concentration range is 0.1 to 100 µM.
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-cell control (medium only).
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions.
Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the no-cell control from all other readings.
Calculate cell viability as a percentage of the vehicle control.
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3]
Table 2: Example Data Representation for IC₅₀ Determination
Concentration (µM)
% Viability (Mean ± SD)
0 (Vehicle)
100 ± 5.2
0.1
95.3 ± 4.8
1
78.1 ± 6.1
10
52.4 ± 3.9
50
21.7 ± 2.5
100
8.9 ± 1.7
Advanced Applications: Mechanistic Insights
To further characterize the biological effects of 3-methyl-1H-indazol-7-ol, mechanistic assays such as apoptosis and cell cycle analysis are recommended.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Procedure:
Seed and treat cells with 3-methyl-1H-indazol-7-ol (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours as described in the MTT assay.
Harvest cells, including any floating cells in the supernatant.
Wash cells with cold PBS.
Resuspend cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and PI according to the manufacturer's instructions.
Incubate in the dark for 15 minutes at room temperature.
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses PI staining to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[10]
Procedure:
Seed and treat cells as for the apoptosis assay.
Harvest and wash cells with PBS.
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
Wash the fixed cells with PBS.
Resuspend the cell pellet in a PI/RNase staining buffer.
Incubate for 30 minutes in the dark at room temperature.
Analyze the samples by flow cytometry.
Self-Validation and Trustworthiness
To ensure the reliability of your results, the following controls and validation steps are essential:
Positive and Negative Controls: Always include a known inhibitor of your target pathway as a positive control and a vehicle (DMSO) as a negative control.
Dose-Response and Time-Course Experiments: Establish the optimal concentration range and incubation time for 3-methyl-1H-indazol-7-ol in your specific cell line.[11]
Orthogonal Assays: Confirm findings from one assay with a different, complementary method. For example, confirm apoptosis induction seen by Annexin V staining with a Western blot for cleaved PARP or caspase-3.
Compound Stability and Solubility: Empirically determine the solubility and stability of 3-methyl-1H-indazol-7-ol in your culture medium to ensure accurate dosing.[11]
Conclusion and Future Directions
3-methyl-1H-indazol-7-ol represents a promising chemical entity for investigation in various cell-based models. The protocols outlined in this guide provide a solid foundation for characterizing its antiproliferative and mechanistic properties. By employing rigorous experimental design and appropriate controls, researchers can confidently elucidate the therapeutic potential of this and other novel indazole derivatives. Future studies should focus on identifying the specific molecular targets of 3-methyl-1H-indazol-7-ol through techniques such as kinome profiling and affinity-based proteomics.
References
Shaikh, F., et al. (2025). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Intelligent Pharmacy. Available at: [Link]
Quinones, G. A., et al. (2012). A Cell-Based Small Molecule Screening Method for Identifying Inhibitors of Epithelial-Mesenchymal Transition in Carcinoma. PLoS ONE, 7(3), e33183. Available at: [Link]
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(10), 2836-2849. Available at: [Link]
Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(16), 4271-4276. Available at: [Link]
CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Google Patents.
Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. Available at: [Link]
Al-Said, M. S., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available at: [Link]
Zhang, Y., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(11), x211283. Available at: [Link]
Howard, S., et al. (2009). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth. Cancer Research, 69(8 Supplement), 385. Available at: [Link]
Long, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available at: [Link]
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Long, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available at: [Link]
Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Bioorganic & Medicinal Chemistry Letters, 7(16), 2145-2148. Available at: [Link]
Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345-351. Available at: [Link]
Al-Said, M. S., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available at: [Link]
3-methyl-1H-indazole | C8H8N2. PubChem. Available at: [Link]
Application Note: Scale-Up Synthesis of 3-Methyl-1H-indazol-7-ol
Executive Summary The 3-methyl-1H-indazol-7-ol scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a key fragment in kinase inhibitors such as Belumosudil (Rezurock™). While laboratory-scale s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-methyl-1H-indazol-7-ol scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a key fragment in kinase inhibitors such as Belumosudil (Rezurock™). While laboratory-scale synthesis often relies on unoptimized medicinal chemistry routes, these methods frequently utilize hazardous reagents (e.g., diazonium salts) or non-scalable purification techniques (e.g., flash chromatography).
This Application Note details a robust, scalable protocol for the synthesis of 3-methyl-1H-indazol-7-ol. We prioritize the Fluoro-Hydrazine Cyclization Route over the traditional Diazotization route due to its superior safety profile, higher regioselectivity, and reduced step count. This guide provides step-by-step methodologies, critical process parameters (CPPs), and safety protocols for scaling this reaction from gram to kilogram quantities.
Retrosynthetic Analysis & Route Selection
Route Comparison
Two primary pathways exist for constructing the 3-methylindazole core with 7-oxygenation:
Route A: Diazotization/Cyclization (The "Aniline" Route)
Mechanism:[1] Diazotization of 2-amino-3-methoxyacetophenone followed by reduction (SnCl₂ or Na₂SO₃) and cyclization.
Drawbacks: High safety risk (unstable diazonium intermediates), generation of heavy metal waste (Tin), and heterogeneous reaction mixtures difficult to stir at scale.
Route B: Nucleophilic Aromatic Substitution/Condensation (The "Fluoro" Route)
Mechanism:[1] Condensation of 1-(2-fluoro-3-methoxyphenyl)ethanone with hydrazine hydrate.
Advantages: One-pot cyclization, no unstable intermediates, homogeneous reaction, high atom economy.
Decision:Route B is selected for this protocol as the industry standard for safety and reproducibility.
Synthetic Strategy Diagram
Caption: Two-step scalable synthesis starting from the fluorinated precursor to ensure regioselectivity and safety.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Methoxy-3-methyl-1H-indazole
Objective: Formation of the indazole ring via nucleophilic aromatic substitution and condensation.
Materials:
Reagent
Equiv.
Role
Safety Note
1-(2-fluoro-3-methoxyphenyl)ethanone
1.0
SM
Irritant.
Hydrazine Hydrate (64% or 80%)
5.0
Reagent
Toxic, Corrosive, Carcinogen. Handle in fume hood.
n-Butanol
5-7 Vol
Solvent
Flammable. High boiling point (117°C) drives reaction.
Protocol:
Reactor Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
Charging: Charge 1-(2-fluoro-3-methoxyphenyl)ethanone (1.0 wt) and n-Butanol (5.0 vol) into the reactor. Stir to dissolve.
Reagent Addition: Add Hydrazine Hydrate (5.0 equiv) slowly at room temperature. Note: A mild exotherm may occur.
Reaction: Heat the mixture to reflux (approx. 115-118°C) . Maintain reflux for 12–16 hours .
Concentrate under reduced pressure to remove excess hydrazine and n-Butanol (recover solvent).
Add Water (10 vol) and Ethyl Acetate (10 vol). Stir for 30 mins.
Separate phases. Wash organic layer with Brine (5 vol).
Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.
Purification (Crystallization):
Dissolve crude solid in hot Ethanol (3 vol).
Slowly add Water (1-2 vol) until turbidity persists.
Cool to 0-5°C and age for 4 hours.
Filter the off-white solid and dry at 45°C under vacuum.
Yield Target: 85–90%.
Step 2: Demethylation to 3-Methyl-1H-indazol-7-ol
Objective: Cleavage of the methyl ether to reveal the free hydroxyl group.
Materials:
Reagent
Equiv.
Role
Safety Note
7-Methoxy-3-methyl-1H-indazole
1.0
SM
-
Boron Tribromide (BBr₃)
3.0
Reagent
Reacts violently with water. Generates HBr gas.
Dichloromethane (DCM)
10 Vol
Solvent
Volatile.
Methanol
Excess
Quench
Exothermic reaction with residual BBr₃.
Protocol:
Reactor Setup: Dry reactor thoroughly. Nitrogen atmosphere is critical .
Charging: Charge 7-Methoxy-3-methyl-1H-indazole (1.0 wt) and DCM (10 vol). Cool to -10°C to 0°C .
Addition: Add BBr₃ (1.0 M in DCM) or neat BBr₃ (3.0 equiv) dropwise, maintaining internal temperature < 5°C .
Critical: Addition is highly exothermic.
Reaction: Allow to warm to 20–25°C . Stir for 4–6 hours .
IPC: HPLC should show complete conversion of methoxy intermediate.
Quench (Hazardous Step):
Cool mixture back to 0°C .
VERY SLOWLY add Methanol (5 vol). Caution: Violent evolution of HBr gas. Use a scrubber.
Workup:
Concentrate the mixture to remove volatiles.
Resuspend residue in Water (10 vol) and adjust pH to ~7 using saturated NaHCO₃ .
Extract with Ethyl Acetate (or 2-MeTHF).
Purification:
The product often precipitates directly from the neutralized aqueous layer. If so, filter directly.
If extracted: Concentrate organics and recrystallize from Methanol/Water .
Yield Target: 80–85%.
Process Safety & Logic (E-E-A-T)
Hydrazine Management
Hydrazine is a high-energy compound. In the "Fluoro" route, it acts as a dinucleophile.
Risk: Accumulation of unreacted hydrazine in the waste stream.
Mitigation: Ensure complete consumption or destroy excess hydrazine in the waste stream using Sodium Hypochlorite (Bleach) before disposal. Do not mix bleach with the reaction stream directly (forms toxic chloramines); treat the aqueous waste separately.
BBr₃ Quench Logic
The demethylation step forms a borate complex. Quenching with water directly can be too violent.
Why Methanol? Methanol reacts with residual BBr₃ to form trimethyl borate (volatile) and HBr, which is a smoother exotherm than the BBr₃/Water reaction.
Scrubber: The HBr gas generated must be routed to a caustic scrubber (NaOH solution).
Process Decision Tree
Caption: Decision logic for route selection emphasizing safety and engineering controls.
Analytical Specifications
To ensure the material is suitable for downstream pharmaceutical use (e.g., Belumosudil synthesis), the following specifications must be met:
Test
Method
Specification
Appearance
Visual
Off-white to pale yellow powder
Purity
HPLC (254 nm)
> 98.5% (Area %)
Assay
qNMR or Titration
> 98.0% w/w
Residual Solvents
GC-HS
DCM < 600 ppm; MeOH < 3000 ppm
Identity
¹H-NMR (DMSO-d₆)
Consistent with structure
Water Content
Karl Fischer
< 1.0%
References
Synthesis of 3-methyl-1H-indazoles (Industrial Process)
Title: Synthesis process of 3-methyl-1H-indazole.[2]
Source: Google P
URL
Hydrazine Condensation Safety
Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[3][4]
Application Note & Protocols: A Guide to Developing Biochemical and Cell-Based Assays for Characterizing 3-methyl-1H-indazol-7-ol, a Putative IDO1 Inhibitor
Abstract This guide provides a comprehensive framework for the development and execution of robust biochemical and cell-based assays to characterize the activity of novel small molecules targeting Indoleamine 2,3-dioxyge...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the development and execution of robust biochemical and cell-based assays to characterize the activity of novel small molecules targeting Indoleamine 2,3-dioxygenase 1 (IDO1). Using 3-methyl-1H-indazol-7-ol as a representative compound from the indazole class—a scaffold known to yield potent IDO1 inhibitors—we detail the scientific rationale and step-by-step protocols for quantifying direct enzyme inhibition and assessing cellular efficacy. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility for researchers in oncology, immunology, and drug development.
Introduction: IDO1 as a Critical Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine (NFK).[1][2] This pathway is a key regulator of the immune system.[3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of local Trp starves proliferative effector T-cells, and the accumulation of downstream metabolites like kynurenine (Kyn) actively induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).[4][5] This creates an immune-tolerant environment that allows tumors to evade detection and destruction by the host immune system.[1][2]
Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology, aiming to restore anti-tumor immunity.[4][6][7] The indazole scaffold has been successfully utilized in the design of various kinase and enzyme inhibitors, including those targeting IDO1.[8][9] This document therefore uses 3-methyl-1H-indazol-7-ol as a model compound to outline the critical assays required to validate its potential as an IDO1 inhibitor.
IDO1 Catalytic Pathway & Immunosuppression
Caption: A dual workflow evaluates both direct enzyme inhibition and cellular activity.
This protocol describes a high-throughput compatible, fluorescence-based assay to determine the in vitro potency of 3-methyl-1H-indazol-7-ol against recombinant human IDO1.
Principle of the Assay
The assay quantifies the enzymatic activity of IDO1 by measuring the formation of its product. Recombinant IDO1 is incubated with its substrate, L-Tryptophan. The reaction produces N-formylkynurenine (NFK), which is then converted into a stable fluorescent product by a developing agent. [1]The intensity of the fluorescence is directly proportional to IDO1 activity. Test compounds that inhibit IDO1 will result in a decreased fluorescence signal. Many commercial kits operate on this principle, utilizing a developer that reacts with NFK or kynurenine to produce a fluorescent signal at wavelengths that minimize interference from test compounds.
[3][10]
Materials and Reagents
Reagent/Material
Recommended Supplier
Notes
Recombinant Human IDO1, His-Tag
BPS Bioscience, R&D Systems
Store at -80°C. Avoid repeated freeze-thaw cycles.
IDO1 Assay Buffer
Sigma-Aldrich, BPS Bioscience
Typically a phosphate buffer (e.g., 50 mM K₂HPO₄, pH 6.5).
L-Tryptophan (Substrate)
Sigma-Aldrich
Prepare fresh stock solution in assay buffer.
Ascorbic Acid (Cofactor)
Sigma-Aldrich
Required for maintaining the heme iron in a reduced state.
Methylene Blue (Cofactor)
Sigma-Aldrich
Electron acceptor for the reaction.
Catalase
Sigma-Aldrich
To remove H₂O₂ which can damage the enzyme.
Fluorogenic Developer Solution
Included in kits (e.g., Sigma MAK356)
Reacts with NFK to generate fluorescence.
3-methyl-1H-indazol-7-ol
N/A
Dissolve in 100% DMSO to make a high-concentration stock (e.g., 10 mM).
Epacadostat (Positive Control)
Selleck Chemicals, MedChemExpress
A known potent IDO1 inhibitor.
Black, flat-bottom 96-well plates
Corning, Greiner
Low-fluorescence plates are essential.
Fluorescence Plate Reader
Tecan, Molecular Devices, BMG Labtech
Capable of excitation/emission ~400 nm / ~510 nm (verify with kit). [3]
Step-by-Step Protocol
All incubations should be performed protected from light.
Reagent Preparation:
IDO1 Assay Buffer: Prepare according to supplier instructions. Equilibrate to room temperature before use.
[11] * Complete Reaction Buffer: To the IDO1 Assay Buffer, add Ascorbic Acid (final conc. 20 mM), Methylene Blue (final conc. 10 µM), and Catalase (final conc. 100 U/mL). Prepare this fresh.
IDO1 Enzyme Solution: Thaw recombinant IDO1 on ice. Dilute to the desired working concentration (e.g., 20-40 ng/µL) in ice-cold IDO1 Assay Buffer. Keep on ice until use.
L-Tryptophan Solution: Prepare a 2X working solution of L-Tryptophan (e.g., 400 µM) in Complete Reaction Buffer.
Compound Plating:
Prepare a serial dilution of 3-methyl-1H-indazol-7-ol and the positive control (Epacadostat) in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 dilutions.
In a 96-well plate, add 1 µL of the diluted compounds to the appropriate wells.
For 100% Activity Control wells, add 1 µL of DMSO.
For Blank (No Enzyme) Control wells, add 1 µL of DMSO.
Enzyme Addition & Incubation:
Prepare a Master Mix of IDO1 enzyme in Complete Reaction Buffer.
Add 50 µL of the IDO1 Master Mix to each well, except the "No Enzyme" blanks.
To the "No Enzyme" wells, add 50 µL of Complete Reaction Buffer.
Tap the plate gently to mix. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation & Incubation:
Add 50 µL of the 2X L-Tryptophan solution to all wells to start the reaction. The final volume should be 100 µL.
Stop the reaction by adding 50 µL of the Fluorogenic Developer Solution to all wells.
Seal the plate and incubate according to the manufacturer's instructions (e.g., 3 hours at 45°C).
[1] * Allow the plate to cool to room temperature for 1 hour.
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).
[1]
Data Analysis & Self-Validation
Background Subtraction: Subtract the average fluorescence value of the "No Enzyme" wells from all other wells.
Determine IC₅₀: Plot the % Inhibition against the log concentration of 3-methyl-1H-indazol-7-ol. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
Assay Quality Control (Self-Validation):
The positive control (Epacadostat) should yield an IC₅₀ value consistent with literature reports.
Calculate the Z-factor for the assay using the 100% activity (DMSO) and background controls to ensure the assay is robust for screening (Z' > 0.5 is considered excellent).
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the inhibitory activity of 3-methyl-1H-indazol-7-ol on IDO1 in a human cancer cell line. The readout is the quantification of kynurenine secreted into the cell culture medium.
Principle of the Assay
Human cancer cell lines (e.g., HeLa, SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce endogenous expression of IDO1. [5]The cells are then treated with the test compound. Active IDO1 in the cells will convert tryptophan from the culture medium into kynurenine, which is secreted. After incubation, the supernatant is collected, and the kynurenine concentration is measured. A common method involves a colorimetric reaction where kynurenine reacts with p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acidic conditions to form a yellow product measured at 480-490 nm.
[12][13]
Materials and Reagents
Reagent/Material
Recommended Supplier
Notes
HeLa or SKOV-3 cell line
ATCC
Select a cell line known to robustly express IDO1 upon induction.
Cell Culture Medium (e.g., DMEM)
Gibco, Corning
Supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Recombinant Human IFN-γ
R&D Systems, PeproTech
For induction of IDO1 expression.
Trichloroacetic Acid (TCA)
Sigma-Aldrich
For protein precipitation.
p-DMAB Reagent
Sigma-Aldrich
2% (w/v) in acetic acid. Prepare fresh and protect from light.
Kynurenine Standard
Sigma-Aldrich
For generating a standard curve.
3-methyl-1H-indazol-7-ol
N/A
10 mM stock in DMSO.
Epacadostat (Positive Control)
Selleck Chemicals
10 mM stock in DMSO.
Clear, flat-bottom 96-well plates
Corning
For cell culture and colorimetric reading.
Absorbance Plate Reader
Tecan, Molecular Devices
Capable of reading absorbance at 480 nm.
Cytotoxicity Assay Kit
Promega (CellTiter-Glo), Thermo Fisher (MTT)
To run in parallel to assess cell viability.
Step-by-Step Protocol
Cell Plating:
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
Incubate for 24 hours at 37°C, 5% CO₂.
IDO1 Induction and Compound Treatment:
Prepare a 2X working solution of IFN-γ (e.g., 200 ng/mL) in culture medium.
Prepare 2X working solutions of the serially diluted 3-methyl-1H-indazol-7-ol and Epacadostat in culture medium.
Aspirate the old medium from the cells.
Add 50 µL of the 2X compound dilutions.
Add 50 µL of the 2X IFN-γ solution. For Uninduced Control wells, add 50 µL of medium instead.
Final DMSO concentration should be ≤ 0.5% to avoid toxicity.
Incubation:
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
Kynurenine Measurement:
Carefully collect 70 µL of supernatant from each well and transfer to a new 96-well plate.
Add 35 µL of 6.1 N Trichloroacetic Acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes.
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.
[12] * Transfer 50 µL of the clarified supernatant to a new plate.
Add 50 µL of p-DMAB reagent to each well.
Incubate at room temperature for 10-20 minutes until the yellow color develops.
Read the absorbance at 480 nm.
Parallel Cytotoxicity Assay:
Set up an identical plate of cells and treat with the compound as above (without IFN-γ).
At the end of the incubation period, perform a standard viability assay (e.g., MTT or CellTiter-Glo) to determine the compound's 50% cytotoxic concentration (CC₅₀). This is critical to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not simply cell death.
Data Analysis & Self-Validation
Kynurenine Standard Curve: Generate a standard curve using known concentrations of kynurenine to convert absorbance values to kynurenine concentration (µM).
Determine Cellular IC₅₀: Plot the % Inhibition against the log concentration of the compound and fit to a 4PL curve.
Self-Validation:
The positive control (Epacadostat) should yield a potent cellular IC₅₀.
The uninduced cells should produce minimal kynurenine.
The cellular IC₅₀ for 3-methyl-1H-indazol-7-ol should be significantly lower than its CC₅₀ to be considered a specific inhibitor. A selectivity index (SI = CC₅₀ / IC₅₀) > 10 is generally desirable.
Data Interpretation and Summary
The ultimate goal is to compare the results from both assays to build a comprehensive profile of 3-methyl-1H-indazol-7-ol.
Parameter
Assay Type
Purpose
Example Hypothetical Data
Biochemical IC₅₀
Biochemical
Measures direct potency against the isolated enzyme.
50 nM
Cellular IC₅₀
Cell-Based
Measures potency in a biological context (accounts for permeability).
250 nM
Cytotoxicity CC₅₀
Cell-Based
Measures compound toxicity to the host cells.
> 25 µM
Selectivity Index (SI)
Calculated
Ratio of toxicity to potency (CC₅₀ / Cellular IC₅₀).
> 100
Interpretation of Hypothetical Data:
The compound is a potent direct inhibitor of the IDO1 enzyme (Biochemical IC₅₀ = 50 nM).
It is effective in a cellular context, although about 5-fold less potent than in the biochemical assay (Cellular IC₅₀ = 250 nM). This drop-off is common and may reflect factors like cell membrane permeability or protein binding in the medium.
The compound shows very low cytotoxicity (CC₅₀ > 25 µM), resulting in an excellent selectivity index (>100). This indicates that the observed inhibition of kynurenine production is due to specific targeting of IDO1 and not a general toxic effect.
This profile suggests that 3-methyl-1H-indazol-7-ol is a promising candidate for further investigation as a specific, cell-active IDO1 inhibitor.
Cuperlovic-Culf, M., et al. (2018). A fluorescence-based assay for indoleamine 2,3-dioxygenase. ResearchGate. Retrieved from [Link]
Gozal, Y., et al. (2019). IDO1 inhibitors (3–7) in clinical trials. ResearchGate. Retrieved from [Link]
Cheong, J. E., & Sun, L. (2018). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Retrieved from [Link]
Zitvogel, L., & Kroemer, G. (2018). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Labcorp Oncology. Retrieved from [Link]
Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. Retrieved from [Link]
Song, X., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)... a potent human CGRP antagonist. PubMed. Retrieved from [Link]
Yue, E. W., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved from [Link]
Poso, A., & Laitinen, T. (2021). Cell-Based Identification of New IDO1 Modulator Chemotypes. PMC. Retrieved from [Link]
Kim, M., et al. (2021). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. NIH. Retrieved from [Link]
Global Leading Conferences. (n.d.). Designing Robust Cell-Based Assays MasterClass. GLC Europe. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
Degnan, A. P., et al. (2008). Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)... a potent antagonist of the human calcitonin gene-related peptide receptor. PubMed. Retrieved from [Link]
Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Retrieved from [Link]
An, F., & Wu, F. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
Matuszewska, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. Retrieved from [Link]
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
Lewis-Ballester, A., & Yeh, S. R. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Retrieved from [Link]
Chen, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Retrieved from [Link]
Kim, H., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Retrieved from [Link]
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
Polus, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Retrieved from [Link]
Lin, H. Y., & Wang, M. L. (2016). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
ResearchGate. (n.d.). Cell based kynurenine assay. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]
Yamauchi, T., et al. (1973). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). PubMed. Retrieved from [Link]
Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Retrieved from [Link]
ResearchGate. (2016). How to perform enzyme activity assays?. Retrieved from [Link]
BioProcess International. (2015). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)... A Specific c-Met/Ron dual kinase inhibitor. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/23379595/9595/
Application Note: High-Fidelity Experimental Design for 3-Methyl-1H-Indazol-7-ol Studies
Executive Summary & Strategic Rationale 3-methyl-1H-indazol-7-ol (CAS: 41354-03-4, often chemically distinct from the opioid 7-hydroxymitragynine) represents a "privileged scaffold" in medicinal chemistry. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
3-methyl-1H-indazol-7-ol (CAS: 41354-03-4, often chemically distinct from the opioid 7-hydroxymitragynine) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its ability to mimic the purine ring of adenosine, making it a high-value pharmacophore for kinase inhibitors (targeting the ATP-binding pocket) and nitric oxide synthase (NOS) modulators.
However, this molecule presents a "Triad of Reactivity" challenge that often derails experimental reproducibility:
Tautomeric Ambiguity: The 1H- vs. 2H-indazole equilibrium is sensitive to solvent polarity and pH.
Nucleophilic Competition: The 7-hydroxyl group competes with N1 and N2 nitrogens during functionalization.
Aggregation: The planar, H-bond donor/acceptor nature leads to concentration-dependent stacking in aqueous buffers.
This guide provides a validated roadmap for handling this scaffold, ensuring that biological data reflects intrinsic activity rather than experimental artifacts.
Chemical Characterization: The Tautomerism Checkpoint
Before any biological or synthetic workflow, the tautomeric state must be defined. Unlike simple indazoles, the 7-hydroxyl group can form an intramolecular hydrogen bond with N1 (if the proton is on N2) or act as a donor to N2 (if the proton is on N1), significantly perturbing the standard equilibrium.
Diagram 1: Tautomeric & Reactivity Landscape
The following diagram illustrates the equilibrium and the competing nucleophilic sites that must be managed.
Caption: Reactivity landscape of 3-methyl-1H-indazol-7-ol showing the competition between N1, N2, and O-alkylation pathways driven by tautomeric equilibrium.
Protocol A: NMR-Based Tautomeric Ratio Determination
Purpose: To quantify the ratio of 1H/2H tautomers in your specific assay buffer or reaction solvent.
Prepare a 10 mM solution of the analyte in DMSO-d6.
Acquire a 1H-NMR spectrum at 298 K.
Critical Step: Focus on the Indazole-H3 (or Methyl-H3) and the aromatic protons at C4/C5/C6.
Analysis: The 1H-tautomer typically exhibits a distinct chemical shift for the C3-Methyl group compared to the 2H-tautomer.
Note: In DMSO, the 1H-form is usually dominant (>90%) due to dipole stabilization. If you observe line broadening, it indicates rapid exchange; cool the sample to 273 K to decoalesce the signals.
Synthetic Functionalization: The "Protect-Then-Attack" Strategy
Direct alkylation of 3-methyl-1H-indazol-7-ol results in a "statistical mess" of N1, N2, and O-alkylated products. High-fidelity synthesis requires a protection strategy.
Protocol B: Regioselective N1-Functionalization
Objective: To install a functional handle on N1 (common for kinase inhibitors) without touching the 7-OH.
Step 1: Transient Protection of 7-OH
The 7-OH is more acidic (pKa ~10) than the Indazole NH (pKa ~14). It must be capped.
Dissolve 3-methyl-1H-indazol-7-ol (1.0 eq) in dry DMF.
Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq).
Stir at RT for 2 h.
Validation: TLC (Hex/EtOAc) should show a single non-polar spot (7-OTBS derivative).
Step 2: N1-Alkylation
Dissolve the 7-OTBS intermediate in dry THF.
Add NaH (60% dispersion, 1.2 eq) at 0°C. Why? NaH ensures complete deprotonation, favoring the thermodynamic N1-anion.
Biological Assay Configuration: Fragment Screening
When using 3-methyl-1H-indazol-7-ol as a fragment in drug discovery (e.g., screening against CDK or MAPK kinases), standard enzymatic assays often fail due to the compound's low affinity (high µM to mM range) and solubility limits. Surface Plasmon Resonance (SPR) is the gold standard here.
Diagram 2: SPR Fragment Screening Workflow
Caption: SPR workflow designed for low-affinity indazole fragments, emphasizing solubility checks and single-cycle kinetics to avoid protein degradation.
Protocol C: SPR Binding Assay (Biacore/Sierra)
Objective: Determine
of the fragment against a target protein.
1. Buffer Composition (Critical):
Base: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20).
Additive: 2% DMSO (Must match sample buffer exactly to minimize bulk shift).
pH: 7.4 (Ensures the 7-OH is protonated; pKa ~10).
2. Solubility Check (Pre-Screen):
Indazoles aggregate. Before injection, measure the sample at 500 µM using a nephelometer or by measuring UV absorbance at 280/600 nm.
Criterion: If OD600 > 0.02, the compound is aggregating. Lower concentration to 200 µM.
3. Injection Cycle (Single Cycle Kinetics):
Avoid regeneration steps which damage the protein.
Inject 5 concentrations (e.g., 12.5, 25, 50, 100, 200 µM) sequentially without dissociation in between.
Flow Rate: High (30–50 µL/min) to minimize mass transport limitations.
4. Data Analysis:
Fit data to a 1:1 Steady State Affinity model .
Self-Validation: The
(theoretical max response) should be consistent with the molecular weight ratio of Fragment/Protein. If experimental is >120% of theoretical, suspect super-stoichiometric binding (aggregation).
References
Regioselective Alkylation of Indazoles
Title: Regioselective N-alkylation of the 1H-indazole scaffold.[2]
Source:Beilstein Journal of Organic Chemistry, 2021.
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-methyl-1H-indazol-7-ol
Audience: Researchers, scientists, and drug development professionals. Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of bio...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] 3-methyl-1H-indazol-7-ol is a member of this versatile class of compounds; however, its specific mechanism of action (MoA) remains to be fully characterized. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and elucidate the molecular targets and cellular pathways modulated by 3-methyl-1H-indazol-7-ol. By integrating computational, biochemical, and cell-based approaches, this document outlines a self-validating workflow designed to move from broad, unbiased screening to specific target validation and pathway analysis.
Part 1: The Indazole Scaffold - A Foundation for Diverse Pharmacology
Indazole-containing compounds are a cornerstone of modern drug discovery, with numerous derivatives in clinical use or advanced clinical trials.[4][5] Their rigid, bicyclic structure provides an excellent framework for presenting diverse pharmacophores in a defined three-dimensional space, enabling interaction with a wide range of biological targets. Activities reported for indazole derivatives include kinase inhibition, G-protein coupled receptor (GPCR) antagonism, and modulation of inflammatory pathways.[3][6][7]
Given this chemical precedent, a logical starting point for investigating 3-methyl-1H-indazol-7-ol is to hypothesize that its MoA may fall into one of these well-documented categories. The following sections detail a multi-pronged experimental strategy to first identify the direct molecular target(s) of the compound and subsequently validate this interaction and its downstream functional consequences.
Part 2: A Strategic Workflow for Mechanism of Action Elucidation
A robust MoA study requires a phased approach, beginning with broad, unbiased methods to identify potential targets and progressively narrowing the focus to validate and characterize the most promising interactions. The workflow below outlines a logical progression from initial hypothesis to a well-supported mechanistic model.
Caption: Strategic workflow for MoA elucidation of 3-methyl-1H-indazol-7-ol.
Part 3: Protocols for Primary Target Identification
The initial phase aims to identify high-confidence candidate protein targets. We recommend running at least two orthogonal methods to increase the likelihood of identifying the true target and minimizing false positives.
Protocol 1: Kinase Panel Profiling
Rationale: The indazole scaffold is a key component of numerous kinase inhibitors.[4] An unbiased screen against a large panel of kinases is a cost-effective and high-throughput method to determine if 3-methyl-1H-indazol-7-ol acts as a kinase inhibitor. Several vendors offer this as a fee-for-service.[8][9][10]
Methodology:
Compound Preparation: Prepare a high-concentration stock solution of 3-methyl-1H-indazol-7-ol (e.g., 10 mM in 100% DMSO). Provide the exact concentration and formulation to the service provider.
Assay Concentration: Select a screening concentration. A concentration of 1 µM or 10 µM is standard for initial profiling to identify potent interactions.
Panel Selection: Choose a comprehensive kinase panel. A panel of over 300 kinases is recommended to provide a broad view of selectivity.[8]
Data Analysis: The service provider will return data as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >50% or >75% inhibition.
Data Presentation: The results are typically presented in a table, ranking the kinases by their sensitivity to the compound.
Target Kinase
% Inhibition @ 1 µM
Target Family
Kinase A
92%
Tyrosine Kinase
Kinase B
85%
Ser/Thr Kinase
Kinase C
61%
Ser/Thr Kinase
... (300+)
<10%
...
Causality and Interpretation: Strong inhibition of a small number of kinases suggests a specific interaction. If dozens of kinases are inhibited, the compound may be a non-specific inhibitor or acting through an off-target mechanism. Hits from this screen are considered primary candidates for validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target protein in a live-cell, label-free environment.[11][12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[13] This allows for the confirmation of direct target binding within the complexity of the cellular proteome.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency.
Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or 3-methyl-1H-indazol-7-ol (e.g., 10 µM) for 1-2 hours at 37°C.
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
Heating Step: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with cooling to 4°C.
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of a candidate protein (identified from kinome screen or hypothesis) remaining in the supernatant at each temperature point using Western blotting or other immunoassays.
Data Interpretation: Plot the relative amount of soluble protein as a function of temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.
Part 4: Target Validation and Pathway Analysis
Once primary targets are identified, the next critical phase is to validate these interactions biochemically and understand their functional consequences in the cell.
Protocol 3: In Vitro Enzymatic Assays
Rationale: To confirm that 3-methyl-1H-indazol-7-ol directly inhibits the activity of a candidate kinase identified in the profiling screen and to determine its potency (IC50). Enzyme assays are fundamental for quantitative characterization of inhibitors.[14][15][16]
Methodology:
Reagents: Obtain recombinant purified protein of the target kinase, a suitable substrate peptide, and ATP.
Assay Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of 3-methyl-1H-indazol-7-ol (e.g., a serial dilution from 100 µM to 1 nM).
Initiate Reaction: Start the enzymatic reaction by adding a concentration of ATP that is at or near the Michaelis-Menten constant (Km) for the specific kinase. This is crucial for accurately determining the mode of inhibition.[14] Incubate for a predetermined time at the optimal temperature.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based methods (e.g., ELISA).
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
Compound
Target Kinase
IC50 (nM)
3-methyl-1H-indazol-7-ol
Kinase A
85
3-methyl-1H-indazol-7-ol
Kinase B
150
Staurosporine (Control)
Kinase A
10
Protocol 4: Western Blotting for Cellular Pathway Analysis
Rationale: If 3-methyl-1H-indazol-7-ol inhibits a specific kinase, it should modulate the phosphorylation of that kinase's known downstream substrates in a cellular context. Western blotting is a standard technique to observe these changes in signaling pathways.
Caption: Hypothetical signaling pathway inhibited by 3-methyl-1H-indazol-7-ol.
Methodology:
Cell Treatment: Plate a relevant cell line and serum-starve overnight to reduce basal signaling.
Pre-treatment: Pre-treat cells with various concentrations of 3-methyl-1H-indazol-7-ol (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.
Stimulation: Stimulate the cells with an appropriate growth factor or ligand known to activate the pathway of interest for a short period (e.g., 15-30 minutes).
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Substrate 1).
Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with 3-methyl-1H-indazol-7-ol provides strong evidence that the compound is engaging and inhibiting its target kinase within the cell, leading to a functional downstream effect.
Part 5: References
Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Retrieved from patents.google.com.
Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from derpharmachemica.com.
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from semanticscholar.org.[4]
PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist... Retrieved from pubmed.ncbi.nlm.nih.gov.[6]
National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from a non-specified NIH source.
ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from researchgate.net.[1]
Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from a non-specified source.
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from mdpi.com.[5]
ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from researchgate.net.[2]
MDPI. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from mdpi.com.
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from taylorfrancis.com.[7]
PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from ncbi.nlm.nih.gov.[3]
PubMed. (2001). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Retrieved from pubmed.ncbi.nlm.nih.gov.
PubMed. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Retrieved from pubmed.ncbi.nlm.nih.gov.
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from ncbi.nlm.nih.gov.[14]
Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from oncolines.com.[8]
PubMed Central (PMC). (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from ncbi.nlm.nih.gov.
PubMed. (2008). Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)... Retrieved from pubmed.ncbi.nlm.nih.gov.
Biognosys. (n.d.). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Retrieved from biognosys.com.
NCBI Bookshelf. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from ncbi.nlm.nih.gov.[11]
ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Retrieved from pubs.acs.org.
Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Retrieved from promega.com.[9]
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from bellbrooklabs.com.[15]
PLOS One. (2025). Novel target identification towards drug repurposing based on biological activity profiles. Retrieved from journals.plos.org.
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from researchgate.net.
PubMed. (n.d.). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Retrieved from pubmed.ncbi.nlm.nih.gov.
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from broadinstitute.org.
Cell Signaling Technology. (n.d.). KinomeView Profiling. Retrieved from cellsignal.com.
Wikipedia. (n.d.). Indazole. Retrieved from en.wikipedia.org.
bioRxiv. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. Retrieved from biorxiv.org.
PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from pubmed.ncbi.nlm.nih.gov.
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from news-medical.net.[12]
ResearchGate. (2024). (PDF) STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. Retrieved from researchgate.net.
Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from semanticscholar.org.[16]
PubMed. (n.d.). Pharmacological studies on a new thymoleptic antidepressant... Retrieved from pubmed.ncbi.nlm.nih.gov.
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from sciencedirect.com.
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from pharmaron.com.[10]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from bio-protocol.org.
Frontiers. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from frontiersin.org.
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from technologynetworks.com.
ACS Omega. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. Retrieved from pubs.acs.org.
Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from tandfonline.com.[13]
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from youtube.com.
Application Notes & Protocols: Synthesis of 3-Methyl-1H-indazol-7-ol Analogs
Introduction: The Significance of the Indazole Scaffold The indazole (or benzopyrazole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Indazole Scaffold
The indazole (or benzopyrazole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[2][3] Specifically, the 3-methyl-1H-indazol-7-ol framework serves as a crucial pharmacophore, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the 7-position is a key interaction point, while the N1 and N2 positions of the pyrazole ring provide sites for substitution to modulate physicochemical properties and target engagement.[4]
This guide provides a comprehensive overview of the synthesis of 3-methyl-1H-indazol-7-ol and its analogs, focusing on robust and scalable synthetic strategies. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-tested protocols for the synthesis and derivatization of this important heterocyclic system.
Retrosynthetic Analysis and Strategic Overview
The synthesis of substituted indazoles can be approached in two primary ways:
Strategy A: De Novo Ring Construction. Building the indazole core from acyclic or monocyclic precursors. This approach is highly flexible, allowing for the introduction of substituents on the benzene ring at an early stage.
Strategy B: Functionalization of a Pre-formed Indazole Core. Modifying a parent indazole scaffold through reactions like N-alkylation, halogenation, or cross-coupling. This is often more direct for creating libraries of analogs from a common intermediate.
A common and effective retrosynthetic disconnection for the 3-methyl-1H-indazol-7-ol core involves an intramolecular cyclization of a suitably substituted o-toluidine or 2-aminoacetophenone derivative. This is often achieved through diazotization followed by reductive cyclization.[5][6]
Caption: General Retrosynthetic Strategies.
Synthetic Strategy A: De Novo Construction of the Indazole Core
The construction of the indazole ring system from ortho-substituted anilines is a classical and reliable method. The Jacobson modification of indazole synthesis, which involves the nitrosation of N-acetyl derivatives of 2-alkylanilines, is a well-established route. A more direct approach involves the diazotization of a 2-aminoacetophenone derivative.
Protocol 1: Synthesis of 3-Methyl-1H-indazol-7-ol
This protocol outlines a typical sequence starting from a commercially available nitrotoluene derivative. The key steps involve reduction of the nitro group and subsequent diazotization and cyclization.
Step 1: Synthesis of 2-Amino-3-methoxyacetophenone
Rationale: This protocol begins with a methoxy-protected phenol to prevent unwanted side reactions during the subsequent synthetic steps. The nitro group is reduced to an amine, which is essential for the upcoming diazotization reaction.
Materials:
2-Methoxy-6-nitroacetophenone
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Procedure:
To a stirred suspension of 2-methoxy-6-nitroacetophenone (1.0 eq) in a 4:1 mixture of Ethanol:Water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Allow the reaction to cool to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
Wash the Celite® pad with ethanol.
Concentrate the filtrate under reduced pressure to yield crude 2-amino-3-methoxyacetophenone, which can often be used in the next step without further purification.
Step 2: Diazotization and Cyclization to 3-Methyl-7-methoxy-1H-indazole
Rationale: The core indazole ring is formed in this step. The aniline is converted to a diazonium salt with sodium nitrite under acidic conditions. This intermediate is then reduced in situ (e.g., with SnCl₂) which facilitates the intramolecular cyclization to form the pyrazole ring.[5]
Materials:
2-Amino-3-methoxyacetophenone (from Step 1)
Hydrochloric acid (HCl, concentrated)
Sodium nitrite (NaNO₂)
Stannous chloride dihydrate (SnCl₂·2H₂O)
Ice
Procedure:
Dissolve the crude 2-amino-3-methoxyacetophenone in concentrated HCl at 0-5 °C.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated HCl, also cooled to 0-5 °C.
Slowly add the diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.[5]
Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir overnight.
Pour the reaction mixture into ice water and basify with a concentrated NaOH solution until a precipitate forms.
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-methyl-7-methoxy-1H-indazole.
Step 3: Demethylation to 3-Methyl-1H-indazol-7-ol
Rationale: The final step is the deprotection of the phenol. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for cleaving methyl ethers without affecting the indazole core.
Materials:
3-Methyl-7-methoxy-1H-indazole (from Step 2)
Boron tribromide (BBr₃, 1M solution in DCM)
Dichloromethane (DCM)
Procedure:
Dissolve the 3-methyl-7-methoxy-1H-indazole in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
Slowly add BBr₃ solution (1.5-2.0 eq) dropwise.
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
Carefully quench the reaction by slowly adding methanol, followed by water.
Extract the product with DCM or ethyl acetate.
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-1H-indazol-7-ol.
Synthetic Strategy B: Functionalization of the Indazole Core
Once the 3-methyl-1H-indazol-7-ol core is synthesized, a diverse library of analogs can be generated, most commonly through N-alkylation.
Regioselectivity of N-Alkylation
Alkylation of the indazole ring can occur at either the N1 or N2 position, and controlling the regioselectivity is a critical challenge.[7][8] The outcome is influenced by several factors:
Steric Hindrance: Bulky substituents at the C7 position (like the hydroxyl group) can sterically hinder the approach of alkylating agents to the N1 position, favoring N2 alkylation.[9]
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms.[9]
Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the N1/N2 ratio.[8] For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors N1 alkylation.[9]
Protocol 2: N1-Selective Alkylation of 3-Methyl-1H-indazol-7-ol
This protocol is optimized for selective alkylation at the N1 position, which is often the desired regioisomer for biological activity.
Rationale: Sodium hydride is used to deprotonate the indazole, forming the indazolide anion. In a polar aprotic solvent like THF, this system typically favors the formation of the more thermodynamically stable N1-alkylated product.[9]
Materials:
3-Methyl-1H-indazol-7-ol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Procedure:
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-methyl-1H-indazol-7-ol (1.0 eq) in THF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
Carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography. The N1 and N2 isomers can usually be separated on silica gel, with the N2 isomer often being more polar.
Characterization and Data Summary
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The chemical shift of the N-H proton (for the parent indazole) and the position of the new alkyl group signals are diagnostic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds and to separate N1/N2 regioisomers if necessary.
Table 1: Representative Analog Data
Compound ID
R-Group (at N1)
Synthetic Yield (%)
Purity (HPLC, %)
HRMS [M+H]⁺ (Calculated)
HRMS [M+H]⁺ (Found)
Core
H
65 (overall)
>98
149.0691
149.0688
Analog-1
-CH₃
85
>99
163.0847
163.0845
Analog-2
-CH₂Ph
78
>99
239.1157
239.1154
Analog-3
-CH₂CH₂OH
72
>98
193.0950
193.0947
Applications in Drug Discovery
Derivatives of the 3-methyl-1H-indazol-7-ol scaffold are prominent in modern drug discovery, particularly as kinase inhibitors.[1][2] For example, the drug Axitinib is a potent VEGFR inhibitor used in the treatment of renal cell carcinoma, and it features a substituted indazole core.[2] The strategic placement of substituents on the indazole ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The synthesis of diverse analog libraries based on this core structure is a key strategy for identifying new lead compounds in oncology and inflammation research.[3][10]
References
CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents. [URL: https://patents.google.
Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. [URL: https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm]
Synthesis of 1H‐indazole derivatives - ResearchGate. [URL: https://www.researchgate.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Molecules. [URL: https://www.mdpi.com/1420-3049/28/10/4088]
A versatile new synthetic route to 1N-hydroxyindazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19814674/]
WO2017186693A1 - Synthesis of indazoles - Google Patents. [URL: https://patents.google.
A Versatile New Synthetic Route to 1N-Hydroxyindazoles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol9020912]
Synthesis and biological evaluation of indazole derivatives - ResearchGate. [URL: https://www.researchgate.
Scheme 24. Synthetic routes for the regioisomers 74 and 75 using... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-24-Synthetic-routes-for-the-regioisomers-74-and-75-using-Mitsunobu-reaction_fig21_369796853]
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03765a]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221966/]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [URL: https://www.caribjscitech.com/abstr/cjst.2021.v9.1102.php]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [URL: https://www.organic-chemistry.org/abstracts/lit3/062.shtm]
Selective N7 Alkylation of 7-Azaindazoles - ResearchGate. [URL: https://www.researchgate.
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37241887/]
(PDF) Synthetic Routes to Imidazothiadiazines - ResearchGate. [URL: https://www.researchgate.net/publication/285583498_Synthetic_Routes_to_Imidazothiadiazines]
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasison-their-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000459.pdf]
Regioselective N-alkylation of the 1H-indazole scaffold - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.25552/16086]
Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6582103/]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/193]
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28534864/]
Available synthetic routes for hydroxynovaldiamine synthesis. - ResearchGate. [URL: https://www.researchgate.net/figure/Available-synthetic-routes-for-hydroxynovaldiamine-synthesis_fig2_340889988]
Technical Support Center: Synthesis of 3-methyl-1H-indazol-7-ol
From the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and process developme...
Author: BenchChem Technical Support Team. Date: February 2026
From the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to this valuable indazole derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve reaction yield and purity.
Overview of Synthetic Strategies
The synthesis of 3-methyl-1H-indazol-7-ol is not a trivial undertaking. The primary challenge lies in controlling the regiochemistry to selectively obtain the 7-hydroxy isomer. Two principal retrosynthetic pathways are commonly considered, each with distinct advantages and challenges.
Route A: The Direct Cyclization Approach. This strategy involves the synthesis of a pre-functionalized precursor, 2-amino-3-hydroxyacetophenone, which is then converted to the target indazole via a classical diazotization and intramolecular cyclization.[1][2]
Route B: The Protect-and-Cleave Approach. This is often the more practical and higher-yielding route. It begins with the more accessible starting material, 2-methoxyacetophenone. The indazole core is synthesized first, affording 3-methyl-7-methoxy-1H-indazole. The final step is a robust O-demethylation to reveal the target 7-hydroxy group.[3]
Comparative Analysis of Synthetic Routes
Feature
Route A: Direct Cyclization
Route B: Protect-and-Cleave
Starting Material
2-Hydroxyacetophenone
2-Methoxyacetophenone
Key Intermediate
2-Amino-3-hydroxyacetophenone
3-Methyl-7-methoxy-1H-indazole
Number of Steps
Fewer overall steps (in theory)
One additional final step (demethylation)
Primary Challenge
Regiocontrolled nitration of 2-hydroxyacetophenone can be difficult, leading to isomeric impurities. The precursor 2-amino-3-hydroxyacetophenone is often unstable.[1]
The final O-demethylation step requires harsh reagents (e.g., BBr₃, HBr) that can affect other functional groups if present and requires careful optimization.[3]
Typical Yield
Often lower due to difficulties in precursor synthesis and purification.
Generally higher and more reliable, as the core indazole formation is robust.
Scalability
More challenging to scale due to precursor instability and purification issues.
More amenable to scale-up, with the final demethylation being the critical optimization point.
Synthetic Workflow Overview
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: Figure 1. Primary Synthetic Routes to 3-methyl-1H-indazol-7-ol
Troubleshooting Guide & Yield Optimization
This section addresses common issues encountered during the synthesis, with a focus on Route B, which is generally preferred for its reliability.
Q1: My diazotization/cyclization of 2-amino-3-methoxyacetophenone is giving a low yield. What are the likely causes and solutions?
Answer: This is a critical step where precise control is paramount. Low yields typically stem from two sources: incomplete reaction or degradation of the diazonium salt intermediate.
Causality - Diazonium Salt Instability: The diazonium salt formed from the aniline precursor is highly reactive and thermally unstable. If the temperature rises above the optimal range (typically 0-5 °C), it can decompose, leading to a host of byproducts and significantly reducing the yield of the desired cyclized product.
Troubleshooting Steps:
Strict Temperature Control: Ensure your reaction vessel is maintained at 0-5 °C throughout the entire addition of sodium nitrite (NaNO₂). Use an ice/salt bath for better temperature management. Add the NaNO₂ solution dropwise and slowly to prevent localized heating.
Acidic Conditions: The reaction must be kept strongly acidic (e.g., using HCl or H₂SO₄) to ensure the complete formation of nitrous acid (from NaNO₂) and to stabilize the resulting diazonium salt.
Order of Addition: Add the aqueous solution of NaNO₂ to the acidic solution of your aminoketone. Never add the acid to the nitrite, as this can cause a rapid, exothermic release of toxic nitrogen oxides.
Immediate Use: The diazonium salt should be used in situ immediately after its formation. Do not let it stand for extended periods, even at low temperatures. Proceed directly to the reductive cyclization step (e.g., addition of a reducing agent like SnCl₂).[4]
Q2: The final O-demethylation step using BBr₃ is messy and the yield is poor. How can I optimize this?
Answer: O-demethylation of aryl methyl ethers is a powerful but often aggressive transformation. Success hinges on stoichiometry, temperature control, and a proper workup procedure.
Causality - Reagent Reactivity & Side Reactions: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack on the methyl group by bromide. However, it can also coordinate to the nitrogen atoms of the indazole ring, potentially leading to complex formation or undesired side reactions. BBr₃ is also extremely sensitive to moisture, and premature quenching can hydrolyze the reagent before it reacts with the substrate.
Troubleshooting Steps & Optimization:
Stoichiometry is Key: Use at least 1 equivalent of BBr₃ for each methoxy group. It is common to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion, but a large excess can lead to more byproducts.
Solvent Choice: The reaction must be carried out in a dry, aprotic solvent, with dichloromethane (DCM) being the most common choice. Ensure your solvent is anhydrous.
Temperature Protocol: Start the reaction at a low temperature (-78 °C is ideal) and add the BBr₃ solution slowly. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.[3] This controlled temperature ramp prevents runaway reactions and minimizes byproduct formation.
Careful Quenching: The workup is critical. Cool the reaction mixture back down to 0 °C before slowly and carefully adding a quenching agent like methanol or water. This should be done dropwise behind a blast shield, as the quenching of excess BBr₃ is highly exothermic.
Alternative Reagents: If BBr₃ consistently gives poor results, consider alternative demethylating agents. High concentrations of HBr in acetic acid at reflux can also be effective, although this requires high temperatures.[3]
Caption: Figure 2. Troubleshooting Low Yield in O-Demethylation
Q3: My final product is difficult to purify by column chromatography. Are there better methods?
Answer: Yes, phenolic compounds like 3-methyl-1H-indazol-7-ol can be challenging to purify on silica gel due to their acidic nature, which often causes streaking and poor separation.
Causality - Acidity and Polarity: The phenolic hydroxyl group is acidic and can interact strongly with the silanol groups on the surface of the silica gel. This strong interaction leads to broad peaks and significant product loss on the column.
Alternative Purification Strategies:
Recrystallization: This is often the best method for obtaining highly pure crystalline solids and is more scalable than chromatography. Experiment with different solvent systems. A good starting point would be a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol, or mixtures with a non-polar co-solvent like hexanes).[5]
Acid/Base Extraction: You can exploit the acidity of the phenol. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product should remain in the organic layer while more acidic impurities are extracted. Conversely, a stronger base (like 1M NaOH) will deprotonate and extract your phenolic product into the aqueous layer. You can then wash the aqueous layer with an organic solvent to remove non-acidic impurities, and finally re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration.
Modified Chromatography: If chromatography is unavoidable, consider "deactivating" the silica gel. You can do this by pre-treating the column with the eluent system containing a small amount of a competitive binding agent, such as 1% triethylamine or 1% acetic acid, to minimize tailing.[6]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the key indazole-forming cyclization step?
A: The reaction proceeds via diazotization of the ortho-amino group to form a diazonium salt. This is followed by an intramolecular cyclization where the enol or enolate of the acetyl group attacks the diazonium group, displacing nitrogen gas (N₂) and forming the new N-N bond of the pyrazole ring system. A final tautomerization yields the aromatic 1H-indazole.
Caption: Figure 3. Simplified Mechanism of Indazole Formation
Q: Which analytical techniques are recommended for monitoring this synthesis?
A: A combination of techniques is ideal.
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product). Use a UV lamp for visualization.
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the consumption of starting material and identifying the mass of the desired product and any major byproducts in the crude reaction mixture.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and purity of the final isolated product. The chemical shifts and coupling patterns will definitively confirm the regiochemistry of the 7-hydroxy group.
Q: Can I use protecting groups other than methyl for the hydroxyl group?
A: Yes. A benzyl group is a common alternative. It can be cleaved under milder, neutral conditions using catalytic hydrogenation (e.g., H₂, Pd/C), which may be advantageous if your molecule is sensitive to the strongly acidic conditions of BBr₃ or HBr. However, this adds steps for protection and deprotection.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment and initial small-scale trials.
Protocol 1: Synthesis of 3-Methyl-7-methoxy-1H-indazole (Route B Intermediate)
This protocol adapts the classical indazole synthesis for this specific precursor.[4]
Diazotization:
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methoxyacetophenone (1.0 eq) in 6M hydrochloric acid (approx. 10 mL per gram of starting material).
Cool the mixture to 0-5 °C using an ice-salt bath.
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the stirred aminoketone solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
Reductive Cyclization:
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
Slowly add the cold SnCl₂ solution to the diazonium salt solution, again maintaining the temperature below 10 °C.
After the addition, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir overnight.
Workup and Isolation:
Pour the reaction mixture over crushed ice.
Carefully basify the mixture to pH 8-9 using a cold concentrated NaOH solution. This will precipitate the crude product.
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.
Protocol 2: O-Demethylation to 3-methyl-1H-indazol-7-ol
This protocol uses boron tribromide for the final cleavage step.[3]
Reaction Setup:
Dissolve 3-methyl-7-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram) under an inert atmosphere (N₂ or Argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition:
Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise via syringe.
After addition, stir the reaction at -78 °C for 30 minutes.
Reaction Progression:
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
Monitor the reaction by TLC or LC-MS. Stir at room temperature for 2-12 hours, or until the starting material is consumed.
Quenching and Workup:
Cool the reaction mixture back to 0 °C in an ice bath.
CAUTION: Highly Exothermic. Slowly and carefully add methanol dropwise to quench any excess BBr₃.
Once the initial exothermic reaction has subsided, add water and stir for 30 minutes.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or, preferably, by recrystallization as discussed in the troubleshooting section.
References
Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 2011–2022. [Link]
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
Chem-Station. (2024). O-Demethylation. Retrieved from chem-station.com. [Link]
Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
Technical Support Center: Purification of 3-methyl-1H-indazol-7-ol
Welcome to the technical support center for the purification of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and struc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar indazole derivatives. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format to facilitate a streamlined and efficient purification process. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Introduction to the Molecule and Its Challenges
3-methyl-1H-indazol-7-ol is a heterocyclic compound featuring a bicyclic indazole core, a methyl group at the 3-position, and a hydroxyl group at the 7-position. The presence of both a weakly basic pyrazole ring and an acidic phenolic hydroxyl group gives the molecule amphiprotic character. This, along with its capacity for hydrogen bonding, dictates its solubility and chromatographic behavior, often making purification a non-trivial task.
This guide will walk you through a logical progression of steps to develop a robust purification strategy, from initial characterization of the crude material to achieving high purity for downstream applications.
Question 1: My initial synthesis of 3-methyl-1H-indazol-7-ol has yielded a dark, oily residue/impure solid. What are the likely impurities I should be aware of?
Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for many common indazole syntheses, you should anticipate the following classes of impurities:
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials. For instance, in a Jacobson-type synthesis, this could be unreacted 2-amino-3-methylphenol derivatives.
Isomeric Byproducts: Indazole synthesis can sometimes lack complete regioselectivity. It is possible to form other isomers, such as 3-methyl-1H-indazol-4-ol or other positional isomers, depending on the precursors. If N-alkylation is involved in a subsequent step, you may also find the N2-alkylated isomer in addition to the desired N1-H tautomer.[1]
Side-Reaction Products: Incomplete cyclization or rearrangement reactions can lead to a variety of side products. For example, reactions involving diazotization may have residual diazonium salts or their decomposition products.
Residual Catalysts and Reagents: If a metal catalyst (e.g., palladium, copper) was used, trace amounts may remain.[2] Similarly, inorganic salts from acidic or basic workup steps can also be present.
Polymeric Material: Highly colored, tar-like substances are often polymeric byproducts formed under harsh reaction conditions (e.g., strong acid or high temperatures).
A preliminary analysis by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to get a qualitative understanding of the number and nature of the impurities present.
Developing a Purification Strategy: Column Chromatography
Question 2: I am planning to use silica gel column chromatography. How do I select an appropriate solvent system for 3-methyl-1H-indazol-7-ol?
Answer: Due to the polar hydroxyl group and the nitrogen-containing heterocycle, 3-methyl-1H-indazol-7-ol is expected to be a polar compound. Therefore, it will require a relatively polar mobile phase to elute from a normal-phase silica gel column.
Here is a systematic approach to solvent selection:
TLC Analysis: The first step is to perform a thorough TLC analysis to determine the optimal solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with good separation from major impurities.[3]
Recommended Starting Solvent Systems: Based on the polarity of your compound, here are some recommended solvent systems to screen:
Hexane/Ethyl Acetate: This is a standard system. Start with a 1:1 ratio and adjust the polarity by increasing the proportion of ethyl acetate.
Dichloromethane/Methanol: This is an excellent choice for more polar compounds.[4] A starting point of 95:5 dichloromethane/methanol is often effective. Be aware that methanol can sometimes dissolve silica gel if used in very high concentrations (>10-15%).
Toluene/Acetone or Toluene/Ethyl Acetate: Toluene can offer different selectivity compared to aliphatic solvents like hexane and may improve the separation of aromatic compounds.
Additive for Tailing Reduction: The basic nitrogens in the indazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as:
0.5-1% triethylamine (Et3N)
0.5-1% pyridine
Conversely, the phenolic hydroxyl group can also cause tailing. If you observe this, adding a small amount of acetic acid (AcOH) or formic acid (FA) (0.5-1%) can sometimes improve peak shape, but be cautious as this can promote degradation of acid-labile compounds.
Table 1: Recommended Solvent Systems for Chromatography of Polar Heterocycles
Solvent System
Polarity
Comments
Hexane/Ethyl Acetate
Low to Medium
Good starting point for moderately polar compounds.
Dichloromethane/Methanol
Medium to High
Excellent for polar compounds; methanol increases polarity significantly.[4]
Toluene/Acetone
Medium
Offers different selectivity for aromatic compounds.
Chloroform/Methanol
Medium to High
A classic system, but chloroform is a health hazard.
Question 3: My compound seems to be sticking to the column and won't elute, even with a high concentration of methanol. What should I do?
Answer: This is a common issue with highly polar compounds containing multiple hydrogen bond donors/acceptors. Here are several troubleshooting steps:
Drastic Polarity Increase: If your compound is still at the baseline, you may need to switch to a much more polar solvent system. A gradient elution up to 100% methanol, or even a mixture like 80:20:1 dichloromethane/methanol/ammonium hydroxide can be effective for very polar, basic compounds.
Check for Insolubility: Ensure your crude material is fully dissolved in the loading solvent. If it precipitates at the top of the column, it will not elute properly.
Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving too challenging, reversed-phase (C18) chromatography is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).
Compound Degradation: It is possible your compound is degrading on the silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. In this case, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography is recommended.[5]
Purification by Recrystallization
Question 4: I prefer to use recrystallization as it is more scalable. How do I choose a suitable solvent for 3-methyl-1H-indazol-7-ol?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Given the polar nature of your molecule, polar solvents are the best place to start.
Protocol for Solvent Screening:
Place a small amount of your crude material (10-20 mg) in several different test tubes.
Add a small amount of a single solvent (0.5 mL) to each tube at room temperature and observe the solubility.
If the compound is insoluble at room temperature, heat the solvent to boiling and observe. If it dissolves, this is a potentially good solvent.
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.
Table 2: Potential Recrystallization Solvents for 3-methyl-1H-indazol-7-ol
Solvent
Polarity
Boiling Point (°C)
Expected Behavior
Water
High
100
May be a good solvent if the compound has high melting point.
Ethanol
Medium-High
78
Often a good choice for polar organic molecules.
Isopropanol
Medium
82
Similar to ethanol, but less volatile.
Acetonitrile
Medium
82
A good polar aprotic option.
Ethyl Acetate
Medium
77
May be a good choice, possibly in a co-solvent system.
Toluene
Low
111
Less likely to be a good single solvent, but could work as an anti-solvent.
Two-Solvent Recrystallization:
If you cannot find a suitable single solvent, a two-solvent system is often effective. In this method, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, you add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. For 3-methyl-1H-indazol-7-ol, good solvent pairs might include:
Ethanol/Water
Acetone/Hexane
Ethyl Acetate/Hexane
Question 5: I've followed the recrystallization procedure, but my compound is "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated. Here are some solutions:
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and then allow it to cool more slowly.
Slow Down the Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the purification of 3-methyl-1H-indazol-7-ol.
Caption: A general workflow for the purification of 3-methyl-1H-indazol-7-ol.
Step-by-Step Methodologies
Protocol 1: Column Chromatography
Slurry Preparation: Weigh out silica gel (typically 50-100 times the mass of your crude product) into a beaker. Add your initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom. Pour in a layer of sand. Gently pour the silica slurry into the column, tapping the side to ensure even packing.
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally gives better resolution. Carefully add this powder to the top of the column. Add a thin layer of sand on top to protect the surface.
Elution: Carefully add the eluent to the column. Start with a low-polarity solvent mixture and gradually increase the polarity (gradient elution) based on your TLC analysis. Collect fractions and monitor them by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]
PubChem. (n.d.). 3-methyl-1H-indazole. Retrieved from [Link]
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2022). Journal of the American Chemical Society. Retrieved from [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). PMC. Retrieved from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). NIH. Retrieved from [Link]
Effect of various solvents on the synthesis of 1H- indazole. (2018). ResearchGate. Retrieved from [Link]
Pharmaffiliates. (n.d.). 3-Methyl-1H-indazol-7-ol. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
ResearchGate. (2022). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
Google Patents. (n.d.). Purifying process of 7-ethyl tryptol.
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. Retrieved from [Link]
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. Retrieved from [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). ResearchGate. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
CAS Common Chemistry. (n.d.). N-[[1-(5-Fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methylvaline methyl ester. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Technical Support Center: Solubilizing 3-methyl-1H-indazol-7-ol
Executive Summary You are likely encountering precipitation when diluting 3-methyl-1H-indazol-7-ol from an organic stock (DMSO) into aqueous media.[1][2][3] This is not a user error; it is an intrinsic property of 7-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering precipitation when diluting 3-methyl-1H-indazol-7-ol from an organic stock (DMSO) into aqueous media.[1][2][3] This is not a user error; it is an intrinsic property of 7-hydroxyindazoles.[1][2][3]
The molecule possesses a "solubility trap": an intramolecular hydrogen bond between the 7-hydroxyl group and the N1-hydrogen of the indazole ring.[1] This interaction "locks" the polar groups, effectively masking them from water and creating a highly stable, hydrophobic crystal lattice. To solubilize this compound, you must energetically disrupt this lattice using specific co-solvent systems or inclusion complexes.[2][3]
Module 1: The Physicochemical "Enemy"
Before attempting formulation, understand the numbers defining the solubility profile.
Property
Value (Est.)
Implication for Solubility
LogP
~1.8 – 2.2
Moderately lipophilic.[1][2][3] It prefers cell membranes over culture media.[1][2][3]
pKa (OH)
~9.5
The molecule is neutral at physiological pH (7.4).[2] Neutral phenols are poorly soluble.[1][2][3]
pKa (NH)
~14
The indazole nitrogen is very weakly acidic; it will not deprotonate in water.[1][2][3]
Lattice Energy
High
Critical: The 7-OH N1-H intramolecular bond stabilizes the solid state, resisting dissolution.[1][2][3]
The Mechanism of Failure:
When you inject a DMSO stock into water, the DMSO rapidly mixes with water (exothermic). The hydrophobic indazole molecules are left "stranded."[1][2][3] Because the 7-OH is internally hydrogen-bonded to the nitrogen, it cannot easily hydrogen-bond with water.[1][2][3] The molecules aggregate and crystallize (precipitate) within milliseconds to seconds.[2]
Module 2: Standard Solubilization Protocol (DMSO)
Use this protocol for preparing stable stock solutions. Do not attempt to dissolve the solid directly in water or PBS.[1][2][3]
Vessel: Glass amber vial (protects from light; prevents plastic leaching).[1][2][3]
Step-by-Step Procedure:
Weighing: Weigh the solid 3-methyl-1H-indazol-7-ol into the glass vial.
Calculation: Aim for a 50 mM to 100 mM stock concentration.
Example: For 10 mg (MW ≈ 148.16 g/mol ), add ~675 µL DMSO for 100 mM.[2]
Dissolution: Add DMSO.
Troubleshooting: If the solid floats or resists wetting, sonicate in a water bath at 37°C for 5-10 minutes.[1][2] The intramolecular bonds require energy to break.[1][2][3]
Storage: Store at -20°C. Check for precipitation upon thawing. If crystals appear, warm to 37°C and vortex before use.
Module 3: Aqueous Formulation (Preventing the "Crash")
This is the critical step for biological assays.[1][2][3] You must use an intermediate dilution step or a carrier to prevent precipitation upon contact with media.[1][2][3]
Method A: The "Solvent Cushion" (For Acute Assays)
Best for: Short-term cellular assays where DMSO < 0.5% is tolerated.[2]
Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol . Vortex vigorously.
Add this mixture dropwise to your media while stirring rapidly.
Result: The PEG/Glycol acts as a buffer against the "hydrophobic shock," keeping the molecule in solution longer.
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies (in vivo) or sensitive cell lines.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic indazole core, shielding it from water while the outer shell remains soluble.[1][2][3]
Protocol:
Prepare a 20% (w/v) HP-β-CD solution in PBS or water.[1][2][3]
Add your DMSO stock (e.g., 10 µL) to the cyclodextrin solution (e.g., 990 µL).
Incubate: Shake or rotate at room temperature for 30 minutes.
Observation: The solution should remain clear. If it is cloudy, the concentration is too high for the CD capacity. Lower the drug concentration.
Module 4: Decision Matrix (Workflow)
Use this logic flow to determine the correct formulation strategy for your specific experiment.
Figure 1: Solubility decision tree. Direct dilution into aqueous media is the primary cause of experimental failure.[1][2][3] Use Method A (Co-solvents) or Method B (Cyclodextrins) to ensure bioavailability.[2]
Module 5: Troubleshooting & FAQs
Q: I see a fine mist when I add the compound to cell media. Is this okay?A:No. That "mist" is micro-precipitation.[1][2][3] The compound is no longer in solution, meaning your effective concentration is unknown, and the crystals may mechanically damage cells (false positives in toxicity).
Fix: Spin the media at 13,000 rpm for 5 mins. If a pellet forms, you must switch to Method B (Cyclodextrins) .[2]
Q: Can I use ethanol instead of DMSO?A: Ethanol is possible but less effective.[1][2][3] DMSO has a higher dipole moment and disrupts the indazole crystal lattice better.[1][2][3] If you must avoid DMSO, use DMA (Dimethylacetamide) or NMP , but be aware of their higher toxicity.
Q: Why does the pH matter?A: The 7-OH group is phenolic (pKa ~9.5).[1][2][3]
pH > 10: Deprotonated anion = High solubility.[1][2][3]
Strategy: You could dissolve it in basic buffer (pH 10) and then dilute, but this risks precipitation once the pH drops back to physiological levels (7.4) in the body or media.[1][2][3] Cyclodextrins are safer than pH manipulation.[1][2][3]
Q: My stock solution froze in the fridge. Did I ruin it?A: No. DMSO freezes at 19°C.[1][2][3]
Fix: Thaw it completely at room temperature or 37°C. Vortex heavily. Ensure no crystals remain on the bottom before pipetting.
References
PubChem. 3-methyl-1H-indazole Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]
Savjani, K. T., et al. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques.[1][2][3][4] ISRN Pharmaceutics.[1][2][3] (General principles of solubilizing lipophilic drugs). Available at: [Link]
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Authoritative source on using HP-β-CD). Available at: [Link]
Popiołek, Ł. (2017).[1][2][3] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1][2][3] Medicinal Chemistry Research.[1][2][3] (Discusses structural properties of related indazole/hydrazide derivatives). Available at: [Link]
Technical Support Center: Synthesis of 3-methyl-1H-indazol-7-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. Our goal is to provide practical, experience-driven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. The content is structured in a flexible question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding impurity formation during the synthesis of 3-methyl-1H-indazol-7-ol and related analogs.
Q1: What are the most common side products I should expect during the synthesis of 3-methyl-1H-indazol-7-ol?
A1: Based on the fundamental reactivity of the indazole core and its precursors, you should be vigilant for several classes of side products. The specific impurities will depend on your chosen synthetic route, but the most prevalent are:
Regioisomers: The formation of the unintended 3-methyl-2H-indazol-7-ol tautomer or its derivatives. The 1H-tautomer is generally more thermodynamically stable than the 2H-form, but reaction kinetics can sometimes favor the latter.[1][2]
N-Alkylated/Arylated Isomers: If your synthesis involves subsequent alkylation or arylation steps, you will almost certainly encounter a mixture of N1 and N2 substituted products. The indazole ring system possesses two nucleophilic nitrogen atoms, leading to this common regioselectivity challenge.[3][4]
O-Alkylated/Acylated Products: The presence of the 7-hydroxyl group introduces another site for competing reactions. With electrophilic reagents (e.g., alkyl halides, acid chlorides), formation of the corresponding ether or ester is a significant possibility.
Dimerization Products: Under certain conditions, particularly elevated temperatures or in the presence of specific catalysts, indazole precursors or the final product can undergo dimerization or oligomerization.[5]
Unreacted Intermediates: Incomplete cyclization is a common issue. For example, if synthesizing from a 2-amino-3-hydroxyacetophenone precursor via diazotization and reduction, you might find residual amino ketone or diazonium salt intermediates.[6][7]
Oxidation Products: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities (quinones or polymeric materials), especially if the reaction is exposed to air for prolonged periods at high temperatures or in the presence of certain metals.
Q2: My reaction is generating a mixture of two isomers that are very difficult to separate. Why am I getting both N1 and N2 alkylated products?
A2: This is the classic regioselectivity problem in indazole chemistry. The indazole anion, formed under basic conditions, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, and the ratio of products is highly dependent on several factors:
Causality (Steric and Electronic Effects): The N1 position is generally considered more nucleophilic but is also more sterically hindered. The N2 position is less hindered. Therefore, smaller, reactive electrophiles (like methyl iodide) often favor the N1 position, while bulkier electrophiles may preferentially react at the less hindered N2 position. Ring substituents also play a crucial electronic role in modulating the nucleophilicity of each nitrogen.[3]
Reaction Conditions:
Solvent: Polar aprotic solvents (like DMF or DMSO) can solvate the cation of the base, leading to a more "naked" and reactive indazole anion, which often results in a higher proportion of the thermodynamically favored N1 product.
Counter-ion: The nature of the cation from the base (e.g., Li+, Na+, K+, Cs+) can influence the site of alkylation. Larger, "softer" cations like Cs+ often favor N1 alkylation.
Temperature: Higher temperatures can sometimes overcome the kinetic barrier to alkylate the more hindered N1 position.
Acidic Conditions: Interestingly, under certain mild acidic conditions, highly selective N2 alkylation has been reported, proceeding through a different mechanism involving protonation and subsequent nucleophilic attack by the N2 nitrogen.[4][8]
To control this, a systematic screen of bases, solvents, and temperatures is often necessary.
Diagram 1: Competing N1 vs. N2 Alkylation Pathways
Caption: Competing N1 and N2 alkylation pathways.
Q3: I have an impurity with a mass corresponding to my product + an alkyl group, but it's not the N-alkylated isomer. What could it be?
A3: This is very likely an O-alkylated side product . The hydroxyl group at the 7-position is phenolic and therefore acidic. In the presence of a base, it can be deprotonated to form a phenoxide, which is a potent nucleophile.
Mechanism of Formation: The resulting phenoxide can compete with the pyrazole nitrogens for the electrophile (e.g., an alkyl halide). This O-alkylation reaction forms a 7-alkoxy-3-methyl-1H-indazole.
How to Avoid It:
Use a Protecting Group: The most robust solution is to protect the hydroxyl group before performing reactions that involve strong bases or electrophiles. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.
Stoichiometry of Base: Using precisely one equivalent of a strong base (like NaH) at low temperatures may selectively deprotonate the more acidic pyrazole N-H over the phenolic O-H, although a mixture is still likely.
Choice of Base: Using a milder base (e.g., K₂CO₃) may reduce the amount of phenoxide formed, thus disfavoring O-alkylation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures.
Problem: My overall yield is consistently low (<40%).
Potential Cause
Diagnostic Check
Proposed Solution
Scientific Rationale
1. Incomplete Cyclization
Analyze the crude reaction mixture by LC-MS or TLC. Look for the mass or Rf of your starting material (e.g., 2-amino-3-hydroxyacetophenone).
Increase reaction time or temperature. Re-evaluate the efficacy of the cyclization agent (e.g., for diazotization, check the quality of NaNO₂ and ensure temperatures are kept low, ~0-5 °C).[6]
Cyclization reactions, especially intramolecular ones, can have high activation energy barriers. Providing more energy (heat) or time can drive the reaction to completion. Diazonium salts are unstable at higher temperatures, so strict temperature control is critical for that specific route.
2. Product Degradation
Does the reaction mixture darken significantly over time? Is the crude product a tar or oil instead of a solid?
Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding an antioxidant if compatible. Purify the product quickly after workup.
Phenols and some heterocyclic rings are sensitive to air oxidation, which can be catalyzed by trace metals and lead to polymeric, dark-colored byproducts. An inert atmosphere minimizes exposure to oxygen.
3. Mechanical Loss During Workup/Purification
Compare the mass of the crude product to the final isolated mass. Is the loss during extraction or chromatography significant?
If the product has moderate water solubility, use brine during extractions and back-extract the aqueous layers. For chromatography, choose a solvent system with an appropriate Rf (~0.25-0.35) to ensure good peak shape and separation, minimizing band broadening and loss.
The hydroxyl and N-H groups on your molecule can increase its polarity and water solubility. Brine reduces the solubility of organic compounds in the aqueous phase. Poor chromatographic conditions lead to broad peaks, making collection difficult and often resulting in the loss of material in mixed fractions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for diagnosing low reaction yield.
Problem: My NMR shows the correct mass, but the aromatic region is complex, suggesting an isomeric impurity.
This is a classic sign of contamination with a regioisomer, most likely the 2H-indazole derivative or a positional isomer from the starting materials.
Distinguishing 1H vs. 2H Tautomers/Isomers:
¹H NMR: The chemical shift of the N-H proton can be indicative, but it is often broad and solvent-dependent. More reliably, the chemical shifts of the aromatic protons adjacent to the pyrazole ring will differ significantly between N1 and N2-substituted isomers.
¹³C NMR: This is often more definitive. The chemical shifts of the pyrazole ring carbons (especially C3 and C7a) differ between the 1H and 2H tautomers. For instance, in some indazole systems, the C3 carbon signal for the 1H tautomer appears around 132-133 ppm, while for the 2H tautomer, it is further upfield at 123-124 ppm.[2]
2D NMR (NOESY/HMBC): For N-substituted isomers, a Nuclear Overhauser Effect (NOE) between the N-alkyl protons and the H4 proton on the benzene ring can confirm the N1 isomer. An HMBC experiment can show long-range coupling between the N-alkyl protons and the C3 and C7a carbons to help assign the structure.
Solution:
Purification: Regioisomers often have very similar polarities. Careful optimization of column chromatography (e.g., using a shallow solvent gradient or switching to a different stationary phase like alumina) may be required. Preparative HPLC is often the most effective method for separating stubborn isomers.
Reaction Optimization: Revisit the reaction conditions. As discussed in FAQ Q2, solvent, base, and temperature can dramatically influence the N1/N2 ratio. A screen of conditions may identify a set that provides the desired isomer with much higher selectivity.
Key Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
This protocol provides a starting point for assessing the purity of your crude and purified 3-methyl-1H-indazol-7-ol.
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
Time (min)
% B
0.0
10
20.0
95
25.0
95
25.1
10
| 30.0 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm and 280 nm.
Injection Volume: 5 µL
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water.
Rationale: This gradient method is suitable for separating the polar starting materials, the moderately polar product, and more nonpolar side products like O-alkylated or dimerized species. Formic acid is used to ensure good peak shape by protonating acidic and basic sites.
References
CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents. [URL: https://patents.google.
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents. [URL: https://patents.google.
Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. [URL: https://www.chemicalbook.com/article/indazole--synthesis-and-reactions-as-a-chemical-reagent.htm]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c06236]
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828906/]
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/2642]
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. [URL: https://www.wuxiapptec.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535316/]
Welcome To Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_169389.html]
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [URL: https://www.researchgate.net/publication/362615024_Selective_N2-Alkylation_of_1H-Indazoles_and_1H-Azaindazoles]
Technical Support Center: Crystallization of 3-methyl-1H-indazol-7-ol
Introduction: Understanding Your Molecule Before troubleshooting, you must understand the "dual personality" of 3-methyl-1H-indazol-7-ol . This molecule is not a simple organic solid; it is an amphoteric, tautomeric scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Molecule
Before troubleshooting, you must understand the "dual personality" of 3-methyl-1H-indazol-7-ol . This molecule is not a simple organic solid; it is an amphoteric, tautomeric scaffold often used in kinase inhibitor synthesis (e.g., VEGFR/PDGFR targets).[1]
The Phenol (pKa ~9.4): The 7-OH group makes it susceptible to oxidation (pinking/browning) and allows solubility in basic media.
The Indazole Core (pKa ~1.5): The nitrogen ring allows protonation in strong acids but also introduces tautomeric complexity (
vs forms), which directly impacts crystal habit and solubility.
This guide addresses the three most reported critical failures: Oiling Out , Persistent Discoloration , and Polymorph Inconsistency .[1]
User Question: "I am trying to recrystallize from ethanol/water, but as I cool the solution, droplets form instead of crystals. The product eventually solidifies into a sticky gum.[1] How do I fix this?"
Root Cause Analysis
You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature (
) is higher than the melting point of the solvated impurity-rich phase.
Mechanism: The energy barrier to form a liquid droplet is lower than that of a crystalline nucleus.[1] Once the oil forms, impurities concentrate inside the droplets, further depressing the melting point and preventing solidification.[1]
Troubleshooting Protocol
Variable
Adjustment
Scientific Rationale
Supersaturation
Decrease
High supersaturation drives LLPS.[1] Dilute your solution by 10-15% before cooling.[1]
Solvent System
Increase Organic Ratio
If using EtOH/Water, increase the Ethanol fraction.[1] Water acts as a strong anti-solvent; adding it too fast forces the hydrophobic core out of solution before it can align into a lattice.[1]
Seeding
Mandatory
Add seed crystals at the cloud point (just before oiling occurs).[1] This bypasses the nucleation energy barrier.[1]
Workflow Visualization: Oiling Out Decision Tree
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) in indazole crystallization.
Module 2: Purification via Chemical Properties (Acid-Base Swing)
User Question: "My crude solid is dark brown and only 85% pure. Recrystallization isn't cleaning it up efficiently.[1] Is there a better way?"
The Solution: The "Self-Validating" Acid-Base Swing
Because 3-methyl-1H-indazol-7-ol is amphoteric, you can use pH manipulation to filter out non-ionizable impurities. This is often superior to thermal recrystallization for initial cleanup.[1]
Technical Support Center: Stability & Handling of 3-Methyl-1H-indazol-7-ol
[1][2] Introduction Welcome to the technical support hub for 3-methyl-1H-indazol-7-ol (CAS: 41354-03-4).[1][2][3] As a researcher working with functionalized indazoles, you are likely encountering challenges related to t...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction
Welcome to the technical support hub for 3-methyl-1H-indazol-7-ol (CAS: 41354-03-4).[1][2][3] As a researcher working with functionalized indazoles, you are likely encountering challenges related to the amphoteric nature of the indazole core coupled with the redox-active phenolic hydroxyl group at position 7.[1][2][3]
This guide moves beyond basic safety data sheets to address the mechanistic causes of instability—primarily oxidative coupling , prototropic tautomerism , and pH-dependent solubility crashes .[1][2][3]
Part 1: Solubility & Dissolution Strategy
The Challenge: Getting it into Solution
3-methyl-1H-indazol-7-ol is a rigid, planar molecule with high lattice energy.[1][2][3] While the 7-hydroxyl group provides a hydrogen bond donor/acceptor site, it is insufficient to confer water solubility at neutral pH due to the lipophilic 3-methyl-indazole core.[1][2][3]
Preferred for Stock. Hygroscopic; store under inert gas.[1][3]
DMF
Very Good
>30 mM
Alternative to DMSO if biological assay is DMSO-sensitive.[1][2][3]
Ethanol
Moderate
~10 mM
Good for evaporation studies; avoid for long-term storage.[1][2][3]
Water (pH 7)
Poor
<0.1 mM
Risk of precipitation. Requires co-solvent or pH adjustment.[1][2]
0.1 M NaOH
Good
~10 mM
Forms the phenolate salt (High solubility, Low Stability ).[1][2]
Critical Protocol: The "Step-Down" Dilution
Do not add solid compound directly to aqueous buffers.[1][2][3]
Dissolve solid in anhydrous DMSO to create a 10–50 mM stock.
Vortex vigorously until clear.
Dilute the DMSO stock into the aqueous buffer while vortexing.
Rule of Thumb: Keep final DMSO concentration <1% (v/v) to minimize cytotoxicity, but ensure it is above the "crash point" (often ~0.1% for this scaffold).[1][2]
Part 2: Stability & Degradation Mechanisms
The Enemy: Oxidative Instability
The 7-hydroxyindazole motif is structurally analogous to a phenol or catechol.[1][2][3] At neutral or basic pH, the hydroxyl group can deprotonate (pKa ~9.4), forming an electron-rich phenolate anion.[1][2][3] This species is highly susceptible to oxidation by dissolved oxygen, leading to the formation of quinone-type species or oxidative dimers (colored impurities).[1][2][3]
Pink/Red Tint: Early-stage oxidation (formation of quinone-imines).[1][2]
Brown Precipitate: Advanced polymerization/degradation.[1][2]
Mechanistic Pathway: Tautomerism & Ionization
The compound exists in equilibrium between the 1H- and 2H- tautomers.[1][2][3] In solution, this equilibrium is fast.[1][2][3] However, analysis (HPLC) may show peak broadening.[1][2]
Figure 1: Mechanistic pathways showing the equilibrium between tautomers and the irreversible oxidative degradation triggered by high pH and oxygen.[1][2]
Part 3: Troubleshooting Guide (FAQs)
Q1: My HPLC chromatogram shows a split peak. Is my compound impure?
Likely No. This is a common artifact with indazoles.[1][2][3]
Cause: Indazoles undergo rapid proton transfer between N1 and N2 (1H vs 2H tautomers).[1][2][3] On silica columns or in unbuffered mobile phases, this exchange rate can match the separation timescale, causing peak splitting or "tailing."[1][2][3]
Solution: Add a modifier to your mobile phase.
Acidic: 0.1% Formic Acid (locks it in the protonated form).[1][2]
Recommendation: Run at pH 2-3 (Formic acid/TFA) to stabilize the neutral 1H-form and sharpen the peak.[1][2][3]
Q2: The solution turned pink after 24 hours at room temperature.
Diagnosis: Oxidative degradation.
Cause: You likely dissolved it in a basic buffer (pH > 8) or left the DMSO stock exposed to air and light.[1][2][3] The 7-OH group oxidized to a quinoid species.[1][2][3]
Fix:
Prepare fresh stock.
Add an antioxidant like Ascorbic Acid (1 mM) or DTT to your buffer if the assay permits.[1][2]
Store DMSO stocks at -20°C or -80°C, protected from light.[1][2][3]
Q3: I see a precipitate immediately upon adding the stock to my cell culture media.
Diagnosis: "Solvent Shock" precipitation.
Cause: Rapid dilution of a high-concentration hydrophobic stock into an aqueous salt solution (media) caused the compound to crash out before mixing.[1][2][3]
Perform an intermediate dilution : Dilute stock 1:10 in pure ethanol or DMSO first, then dilute into media.
Ensure the final concentration is below the solubility limit (likely <100 µM in media).[1][2]
Part 4: Experimental Workflow for Stability Validation
Before running expensive biological assays, validate your compound's stability using this self-check workflow.
Figure 2: Step-by-step decision tree for validating solution stability prior to experimentation.
References
PubChem. 3-methyl-1H-indazole Compound Summary. National Library of Medicine.[1][2][3] Accessed Jan 29, 2026.[1][2] Link[1][2][6]
ChemicalBook. 3-methyl-1H-indazol-7-ol Properties and Stability. Accessed Jan 29, 2026.[2] Link
Nonhebel, H. M., & Bandurski, R. S. (1984).[1][2] Oxidation of Indole-3-acetic Acid to 7-Hydroxyoxindole-3-acetic Acid. Plant Physiology. (Demonstrates oxidative instability of 7-hydroxyindoles). Link
Sigma-Aldrich (Merck). DMSO Solvent Properties and Handling Guide. Accessed Jan 29, 2026.[2] Link
Technical Support Center: Scaling Up 3-methyl-1H-indazol-7-ol Production
Welcome to the technical support resource for the synthesis and scale-up of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, process chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis and scale-up of 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during laboratory synthesis and large-scale production of this critical pharmaceutical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-methyl-1H-indazol-7-ol and what are their primary scale-up concerns?
A1: The synthesis of 3-methyl-1H-indazol-7-ol, a key intermediate for compounds like Pazopanib, typically originates from substituted anilines or related precursors.[1][2] Two prevalent strategies are:
Route via Diazotization of an Amino Acetophenone Derivative: This classic approach often starts with a suitably substituted 2-aminoacetophenone. The synthesis involves diazotization of the amino group followed by reductive cyclization.[3][4]
Scale-Up Challenges: The key concerns are the thermal instability of the intermediate diazonium salt, which requires strict temperature control, and the management of gaseous byproducts. The use of reducing agents like SnCl₂ can introduce tin-based impurities that require dedicated removal steps.[4]
Route via Cyclization of a Hydrazine Derivative: This involves reacting a substituted phenylhydrazine with a carbonyl compound or its equivalent, often under acidic conditions, in a variation of the Fischer Indole Synthesis.[5][6] For 3-methyl-1H-indazol-7-ol, a precursor like 2-hydrazinyl-3-nitrophenol could be cyclized.
Scale-Up Challenges: This route's main difficulty lies in controlling regioselectivity during the cyclization step. The position of substituents on the phenylhydrazine ring dictates the final substitution pattern of the indazole, and mixtures of isomers are common.[7] Additionally, handling hydrazine and its derivatives on a large scale poses significant safety risks.
Q2: Why is regioselectivity a major hurdle in the synthesis of 7-substituted indazoles?
A2: Regioselectivity is a fundamental challenge in indazole synthesis because the cyclization step can often lead to multiple isomers. For instance, when starting from a meta-substituted phenylhydrazine, the cyclization can occur on either side of the hydrazine moiety, leading to a mixture of 4- and 6-substituted indazoles. To achieve a 7-substituted product like 3-methyl-1H-indazol-7-ol, one must start with an ortho-substituted precursor, such as 2,3-disubstituted aniline. The directing effects of the ortho-substituents are critical. An electron-donating group (like -OH) and another group at the adjacent position are necessary to favor the formation of the desired 7-substituted indazole. Failure to control this can result in complex mixtures that are difficult and costly to separate at scale.
Q3: What are the typical impurities encountered during the production of 3-methyl-1H-indazol-7-ol?
A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:
Regioisomers: Such as 3-methyl-1H-indazol-4-ol or 5-substituted isomers, depending on the synthetic route and starting materials.
Unreacted Intermediates: Residual 2-amino-3-hydroxyacetophenone or the corresponding nitro precursor.
O-Alkylated Byproducts: If alkylating agents are used in subsequent steps without proper protection of the 7-hydroxyl group, formation of the corresponding ether is a significant risk.[8][9]
N1 vs. N2-Alkylated Isomers: In subsequent derivatization steps, alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of products that are often difficult to separate.[10][11][12] The ratio of these isomers is highly dependent on the alkylating agent, base, and solvent system used.[11]
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low Reaction Yield
Q: My final yield of 3-methyl-1H-indazol-7-ol is consistently below 50%, far lower than literature precedents for similar compounds. Where should I investigate?
A: A low overall yield is a multi-faceted problem. A systematic approach is required to identify the bottleneck.
Workflow for Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yields.
Detailed Analysis & Solutions:
Incomplete Cyclization: The N-N bond formation to create the indazole ring is often the most challenging step.
Causality: Insufficient acid catalysis, temperatures that are too low, or inadequate reaction time can lead to incomplete conversion. The choice of acid catalyst (Brønsted vs. Lewis) is critical and substrate-dependent.[5]
Protocol:
Monitor the reaction hourly using TLC or UPLC to determine the optimal reaction time.
Screen a panel of acid catalysts. Polyphosphoric acid (PPA) is often effective for these types of cyclizations, but requires elevated temperatures.[5]
For diazotization routes, ensure the temperature is kept low (0-5 °C) during diazonium salt formation but is sufficient during the subsequent reductive cyclization step.[4]
Side Product Formation:
Causality: Over-nitration of the aromatic ring in early steps or decomposition of the diazonium salt can generate phenolic and other hard-to-remove impurities.
Solution: Use precise stoichiometric control of nitrating agents and maintain strict temperature profiles. For sensitive substrates, consider performing reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.[5]
Losses During Workup and Purification:
Causality: 3-methyl-1H-indazol-7-ol has both a weakly basic indazole ring and a weakly acidic phenolic hydroxyl group. This amphoteric nature can lead to solubility in both acidic and basic aqueous layers during extraction, causing significant product loss.
Solution: Carefully adjust the pH of the aqueous phase during workup to the isoelectric point of the molecule to minimize its solubility. Screen various solvents for crystallization to find one that provides high recovery and good impurity rejection. A solvent/anti-solvent system is often effective.
Scenario 2: Persistent Impurities and Purification Issues
Q: I am observing a persistent impurity with the same mass as my product in the final LC-MS. How can I identify it and remove it, especially at a multi-kilogram scale?
A: An impurity with an identical mass is almost certainly a regioisomer. Given the typical synthetic routes, this is likely a result of poor regiocontrol during the indazole ring formation.
Table 1: Common Regioisomers and Identification
Isomer Name
Plausible Origin
1H NMR Distinguishing Signal
3-methyl-1H-indazol-7-ol
Desired Product
Aromatic protons will show a distinct coupling pattern for a 1,2,3-trisubstituted benzene ring.
3-methyl-1H-indazol-4-ol
Cyclization of a meta-substituted precursor
Different aromatic splitting pattern; potential for intramolecular hydrogen bonding between 4-OH and N5 may shift the OH proton downfield.
5-hydroxy-3-methyl-1H-indazole
Incorrect starting material (e.g., 4-amino-3-hydroxyacetophenone)
Aromatic protons will appear as a different multiplet pattern consistent with 1,2,4-substitution.
Strategies for Removal at Scale:
Recrystallization is Key: Column chromatography is generally not economically viable for large-scale production. The primary method for purifying the final product should be recrystallization.
Protocol: Solvent Screening for Recrystallization
Select a diverse range of 10-15 solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, heptane, water).
In small vials, dissolve ~100 mg of impure material in a minimal amount of each hot solvent.
Allow the vials to cool slowly to room temperature, then cool further in an ice bath.
Observe the quality and quantity of the crystals formed.
Analyze the resulting solid and the mother liquor by UPLC or GC to determine the "purge factor" for the key isomer impurity.
Optimize the best solvent system by testing solvent/anti-solvent combinations.
Revisit the Synthesis: The most robust solution is to prevent the formation of the isomer in the first place. Re-evaluate the starting materials and the conditions of the cyclization reaction to improve regioselectivity. Sometimes, changing the acid catalyst or solvent can dramatically influence the isomeric ratio.[5][13]
Scenario 3: N-Alkylation vs. O-Alkylation in Subsequent Steps
Q: In a subsequent step, I need to alkylate the N1 position of the indazole. However, I am getting a significant amount of the O-alkylated product at the 7-position. How can I improve N1 selectivity?
A: This is a classic problem of competing nucleophiles. The indazole anion (at N1) and the phenoxide anion (at O7) are both potential sites for alkylation. Selectivity is governed by the reaction conditions, which can be tuned to favor one over the other based on the Hard and Soft Acids and Bases (HSAB) principle.
Workflow for Selective N1-Alkylation
Caption: Factors influencing N- vs. O-alkylation selectivity.
Recommended Protocol for N1-Alkylation:
Protecting Group Strategy (Most Robust): The most reliable method is to protect the 7-hydroxyl group before alkylation. A silyl ether (e.g., TBDMS) or a benzyl ether are common choices that can be removed under conditions that will not affect the N1-alkyl group.
Condition Optimization (If protecting groups are not desired):
Base: Use a relatively soft base like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃). Hard bases like sodium hydride (NaH) will deprotonate both the phenol and the indazole N-H, leading to mixtures.[11]
Solvent: A polar aprotic solvent such as DMF or THF is generally preferred. These solvents do not hydrogen-bond with the nucleophiles, leading to higher reactivity, often favoring the softer nucleophile (N1).[11]
Alkylating Agent: Use a softer electrophile. Alkyl bromides or iodides are softer than alkyl sulfates and are more likely to react at the softer nitrogen atom.
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 50 °C). Higher temperatures can decrease selectivity.
References
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge - Angene Chemical. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]
CN103373989A - Preparation method of intermediate of pazopanib hydrochloride.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
Development of a selective and scalable N 1-indazole alkylation. RSC Advances (RSC Publishing). [Link]
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
Technical Support Center: 3-methyl-1H-indazol-7-ol Analytical Methods
This guide serves as a specialized technical support center for 3-methyl-1H-indazol-7-ol . It is designed to navigate the specific analytical challenges posed by its amphoteric nature, tautomeric equilibrium, and phenoli...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for 3-methyl-1H-indazol-7-ol . It is designed to navigate the specific analytical challenges posed by its amphoteric nature, tautomeric equilibrium, and phenolic instability.
Status: Operational
Lead Scientist: Senior Application Specialist
Subject: Method Development & Troubleshooting for Indazole Scaffolds
Executive Technical Brief: The "Amphoteric Trap"
Analysing 3-methyl-1H-indazol-7-ol requires navigating two competing chemical behaviors. You are not just analyzing a nitrogen heterocycle; you are analyzing a molecule that fights itself during chromatography.
The Basic Core: The indazole ring (N2 position) acts as a weak base (pKa ~1.2 for protonation). It seeks to interact with residual silanols on HPLC columns, causing severe tailing.[1]
The Acidic Substituent: The 7-hydroxyl group is phenolic (pKa ~9.4), making the molecule acidic and prone to oxidation.
The Tautomeric Shift: The 1H- and 2H-indazole tautomers exist in rapid equilibrium. If your chromatographic timescale matches the tautomeric exchange rate, you will see split or broadened peaks.
Module A: Chromatographic Method Development
Objective: Achieve sharp peak shape and resolve regioisomers.
Critical Decision Matrix: Mobile Phase pH
The choice of pH is the single most critical factor for this molecule. You must operate far away from the isoelectric point to prevent peak splitting and solubility crashes.
Figure 1: Decision matrix for mobile phase pH selection based on the amphoteric properties of 3-methyl-1H-indazol-7-ol.
Recommended Protocols
Protocol A: The "Workhorse" Method (Low pH)
Best for routine purity checks and LC-MS compatibility.
Why? These columns have a weak positive surface charge that repels the protonated indazole nitrogen, preventing the "silanol drag" that causes tailing.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Temperature:45°C - 50°C .
Critical: Elevated temperature increases the rate of tautomeric exchange, coalescing split peaks into a single sharp band.
Protocol B: The "Resolution" Method (High pH)
Best for separating difficult regioisomers (e.g., 4-hydroxy vs 7-hydroxy).
Mechanism: At pH 10, the phenol is deprotonated (phenolate anion). This creates a distinct charge state compared to non-acidic impurities, drastically altering retention time and selectivity.
Module B: Troubleshooting & FAQs
Direct solutions to observed experimental failures.
Q1: Why is my peak splitting into a "saddle" shape?
Diagnosis: Tautomeric Separation.
The Science: 3-methyl-1H-indazol-7-ol exists as a mixture of 1H and 2H tautomers. On the column, these forms interact differently with the stationary phase. If the exchange rate is slow (cold column) or the pH is near the pKa, the instrument partially separates them.
The Fix:
Heat it up: Increase column temperature to 50°C. This forces the tautomers to interconvert faster than the chromatographic timescale, merging them into one peak.
Lock the pH: Ensure your buffer is at least 2 pH units away from the pKa (use pH 2.5 or pH 10.0). Avoid pH 4-7.
Q2: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?
Diagnosis: Secondary Silanol Interactions.[1]
The Science: The nitrogen at position 2 is protonated at acidic pH. It is sticking to the negatively charged silanol groups on the silica backbone of your column.
The Fix:
Add a "Blocker": If using UV only, add 0.1% Triethylamine (TEA) to the mobile phase. It saturates the silanols.
Switch Columns: Move to a "Charged Surface Hybrid" (CSH) column or an "End-capped" column designed for bases.
Increase Ionic Strength: Add 10-20mM Ammonium Formate to the mobile phase to shield the ionic interactions.
Q3: My LC-MS sensitivity is poor in ESI(+). Why?
Diagnosis: Ionization Suppression or Wrong Polarity.
The Science: While the indazole nitrogen can protonate (ESI+), the 7-hydroxyl group is an electron-withdrawing group that might reduce basicity. Furthermore, phenols ionize exceptionally well in ESI(-) by losing a proton.
The Fix:
Switch Polarity: Run a scan in ESI Negative mode . The formation of the phenolate ion
is often 10x more sensitive for hydroxy-indazoles.
Check Buffer: If running ESI(-), remove Formic Acid (which suppresses negative ionization) and use Ammonium Acetate or Ammonium Bicarbonate instead.
Q4: The sample turns brown in the autosampler.
Diagnosis: Phenolic Oxidation.
The Science: The 7-OH group is electron-rich and prone to oxidation to quinone-like species, especially in basic solutions or when dissolved in pure DMSO exposed to air.
The Fix:
Add Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.
Solvent Choice: Store stocks in degassed Acetonitrile/Water (50:50) rather than pure DMSO. Keep at 4°C.
Module C: Impurity Profiling (Visualized)
Identifying whether a peak is a byproduct or a degradation product.
Figure 2: Troubleshooting logic for impurity identification based on Relative Retention Time (RRT).
Quantitative Data Summary
Parameter
Value / Condition
Note
Molecular Weight
148.16 g/mol
Monoisotopic mass
Predicted pKa (OH)
9.4 ± 0.4
Acidic (Phenolic)
Predicted pKa (NH)
1.2 (Protonation)
Basic (Indazole N2)
UV Maxima
~254 nm, ~300 nm
Indazole core absorption
Solubility
DMSO (High), MeOH (Mod), Water (Low)
Use 50% MeOH for diluent
Preferred Column
C18 (Charged Surface Hybrid)
Prevents tailing
Tautomer Coalescence
> 45°C
Critical for peak shape
References
PubChem. (2025).[4] 3-methyl-1H-indazol-7-ol Compound Summary. National Library of Medicine. [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. [Link]
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. [Link]
Bookser, B. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (PMC). [Link]
Technical Support Center: Stability of 3-Methyl-1H-Indazol-7-ol
Welcome to the technical support center for 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-methyl-1H-indazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this valuable compound during your experiments. By understanding the potential instability of this molecule, you can ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Q1: My solution of 3-methyl-1H-indazol-7-ol has changed color. What does this indicate?
A change in color, often to a yellow, brown, or pinkish hue, is a common indicator of degradation. This is likely due to the formation of oxidized species, a common degradation pathway for phenolic compounds.[1][2][3] The appearance of color suggests the formation of quinone-like structures or polymeric byproducts.
Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
Yes, the appearance of new peaks, especially those at different retention times from the parent compound, is a strong indication of degradation. These peaks represent the formation of new chemical entities. It is crucial to perform stability-indicating assays to monitor the purity of your compound over time.[4][5][6]
Q3: What are the primary factors that can cause the degradation of 3-methyl-1H-indazol-7-ol?
Based on the chemical structure, which contains both a phenol and an indazole moiety, the primary factors contributing to degradation are likely:
Oxidation: Exposure to atmospheric oxygen is a major concern for phenolic compounds.[2][3][7]
Light: Photodegradation can occur in molecules with aromatic systems.[8]
pH: Both acidic and basic conditions can catalyze degradation, with the optimal pH for stability often being slightly acidic.[1]
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.
Q4: What is the recommended way to store 3-methyl-1H-indazol-7-ol?
For optimal stability, 3-methyl-1H-indazol-7-ol should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).[9][10][11] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.
II. Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your 3-methyl-1H-indazol-7-ol, this guide will help you systematically identify the cause and implement corrective actions.
Issue 1: Rapid Degradation in Solution
Symptoms:
Rapid color change upon dissolution.
Multiple degradation peaks appear in your analytical chromatogram shortly after preparing the solution.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Solvent Choice
Protic solvents, especially under basic conditions, can facilitate the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation. Residual peroxides in solvents like THF or diethyl ether can also be a problem.
Use de-gassed, high-purity (HPLC or anhydrous grade) aprotic solvents like DMSO or DMF. If an aqueous buffer is necessary, ensure it is de-gassed and consider adding an antioxidant. Prepare solutions fresh before each experiment.
pH of the Solution
As with many phenolic compounds, extreme pH values can accelerate degradation.[1] The indazole ring system can also be sensitive to strong acids or bases.[8]
Buffer your solution to a slightly acidic pH (e.g., pH 3-6). Perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Dissolved Oxygen
Oxygen dissolved in the solvent is a primary driver of oxidative degradation of phenols.[2][3]
De-gas all solvents by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum before use. Work under an inert atmosphere whenever possible.
Contaminants
Trace metal ions (e.g., iron, copper) in your solvent or glassware can catalyze oxidation.
Use high-purity water and reagents. Consider treating buffers with a chelating agent like EDTA to sequester trace metals. Ensure glassware is scrupulously clean.
Issue 2: Gradual Degradation Over Time
Symptoms:
A gradual increase in the intensity of degradation peaks in your analytical data over hours or days.
A slow change in the color of your solution.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Light Exposure
Aromatic and heterocyclic compounds are often susceptible to photodegradation.[8]
Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
Elevated Temperature
The rate of chemical reactions, including degradation, generally increases with temperature.
Store stock solutions at low temperatures (-20°C or -80°C). During experiments, keep your samples on ice or in a cooled autosampler if possible.
Headspace Oxygen
For stored solutions, oxygen in the headspace of the vial will continuously dissolve into the solution and cause oxidation.
After preparing a stock solution, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Store in smaller, single-use aliquots to minimize repeated freeze-thaw cycles and re-exposure to air.
III. Understanding the Degradation Pathway
The phenolic hydroxyl group is susceptible to oxidation to form a phenoxyl radical. This can then lead to the formation of quinone-type structures and potentially polymerization, resulting in colored byproducts.[2][3] The indazole ring itself can also be a target for oxidation, potentially leading to ring-opened products or N-oxides.[8][12]
Caption: Inferred oxidative degradation pathway of 3-methyl-1H-indazol-7-ol.
IV. Recommended Experimental Protocol for Minimizing Degradation
This protocol provides a step-by-step guide for preparing and handling solutions of 3-methyl-1H-indazol-7-ol to minimize degradation.
Perform all manipulations in a fume hood with minimized light exposure.
Ensure all glassware is clean and dry.
Solvent De-gassing:
Before use, de-gas the required volume of solvent by sparging with argon or nitrogen for at least 15-20 minutes. Alternatively, sonicate the solvent under vacuum for a similar duration.
Weighing the Compound:
Weigh the desired amount of 3-methyl-1H-indazol-7-ol solid quickly and transfer it to an amber vial.
Dissolution under Inert Atmosphere:
Add the de-gassed solvent to the vial containing the solid.
Immediately flush the headspace of the vial with inert gas for 1-2 minutes.
Seal the vial tightly with the cap.
Gently vortex or sonicate the vial until the solid is completely dissolved.
Storage of Stock Solutions:
If the solution is not for immediate use, store it at -20°C or below.
For long-term storage, it is recommended to prepare single-use aliquots to avoid repeated exposure to atmospheric oxygen and freeze-thaw cycles.
Sampling from Stock Solutions:
When taking an aliquot from a stock solution, use a gas-tight syringe.
Before drawing the liquid, pierce the septum with a needle connected to a balloon filled with inert gas to maintain a positive pressure of inert gas in the vial.
After withdrawing the desired volume, remove the syringe and the inert gas needle.
Caption: Workflow for preparing stable solutions of 3-methyl-1H-indazol-7-ol.
V. Analytical Monitoring
Regularly monitor the purity of your 3-methyl-1H-indazol-7-ol samples, especially stock solutions, using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is highly recommended.[6][13]
Key parameters to monitor:
Purity: The peak area percentage of the parent compound.
Degradation Products: The appearance and growth of new peaks.
By implementing these handling, storage, and monitoring procedures, you can significantly reduce the degradation of 3-methyl-1H-indazol-7-ol, leading to more reliable and reproducible experimental outcomes.
References
(PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (n.d.).
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.).
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). RUA.
The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (n.d.). ResearchGate.
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. (n.d.). ResearchGate.
Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. (n.d.). E3S Web of Conferences.
SAFETY DATA SHEET. (2010).
Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed.
SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. (2012). Walsh Medical Media.
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega.
Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed.
Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.). Revista Fitos.
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (n.d.). Frontiers.
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012).
Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. (2025). PubMed Central.
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). PubMed.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Enamine.
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange.
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology.
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. (n.d.). ResearchGate.
troubleshooting failed reactions of 3-methyl-1H-indazol-7-ol
This technical support guide is designed to address the specific synthetic challenges associated with 3-methyl-1H-indazol-7-ol . This molecule presents a unique "triad of reactivity" (N-H, O-H, and C3-Methyl) that freque...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed to address the specific synthetic challenges associated with 3-methyl-1H-indazol-7-ol . This molecule presents a unique "triad of reactivity" (N-H, O-H, and C3-Methyl) that frequently leads to reaction failure or complex mixtures.
Status: Active | Tier: L3 (Senior Application Scientist)
Core Reactivity Profile & "The Trap"
The Deceptive Scaffold: Researchers often treat this molecule as a simple phenol or a simple indazole. It is neither. It is a bifunctional ambident nucleophile with a "benzylic" methyl group attached to an electron-rich core.
The pKa Trap: The Phenolic O-H (
) is significantly more acidic than the Indazole N-H ().
The Chelation Trap: The Oxygen at C7 is spatially proximal to N2. This creates a "pocket" that chelates metal cations (especially
, ), often forcing alkylation to the typically disfavored N2 position.
The Electronic Trap: The electron-donating 7-OH makes the ring highly susceptible to electrophilic attack (halogenation) rather than the desired radical chemistry at the 3-methyl group.
Troubleshooting Module: Alkylation Failures
Symptom: "I tried to alkylate the nitrogen, but I got O-alkylation." or "I got a mixture of N1 and N2 isomers."
Root Cause Analysis
The outcome of alkylation is dictated strictly by Base Selection (pKa control) and Cation Coordination (Regiocontrol).
Scenario A: You want O-Alkylation (7-OR)
The Fix: You must use a base strong enough to deprotonate the phenol (
) but weak enough to leave the Indazole N-H () intact.
Protocol: Use
(1.1 equiv) in Acetone or DMF at RT .
Why: Carbonate bases will quantitatively deprotonate the oxygen. The resulting phenoxide is a better nucleophile than the neutral nitrogen.
Warning: Do not use NaH. NaH will form the dianion, leading to polymerization or N,O-bis-alkylation.
Scenario B: You want N1-Alkylation
The Fix: This is the hardest reaction. The 7-Oxygen must be protected first (e.g., TBS, Bn). If the OH is free, N-alkylation is impossible to control.
Protocol:
Protect: Silylate the OH (TBSCl, Imidazole).
Alkylate: Use NaH (1.2 equiv) in THF (Thermodynamic Control).
Mechanism: The sodium cation (
) is small and coordinates tightly with the anion. In THF, thermodynamic equilibration favors the N1-alkylated product (linear conjugation) over the N2-product (cross-conjugated).
Scenario C: You want N2-Alkylation
The Fix: Exploit the "Chelation Effect" of the 7-position.[1]
Protocol: Use
in Acetonitrile or DMF .
Mechanism: The large Cesium cation (
) can coordinate between the N2 lone pair and the 7-Oxygen (even if protected with a coordinating group like -OMe or -OMOM). This pre-organizes the nucleophile to attack from the N2 position.
Decision Matrix: Alkylation Conditions
Desired Bond
Protecting Group (C7)
Base
Solvent
Temp
Dominant Product
O-C
None (Free OH)
Acetone
RT
7-O-Alkyl (Exclusive)
N1-C
TBS / TIPS (Bulky)
NaH
THF
N1-Alkyl (>95:5 ratio)
N2-C
MOM / Me (Coordinating)
MeCN
Reflux
N2-Alkyl (Favored)
Visualization: The Regioselectivity Logic Flow
The following diagram illustrates the critical decision points to avoid mixture formation.
Caption: Logic flow for selective alkylation of 3-methyl-1H-indazol-7-ol avoiding common mixture pitfalls.
Troubleshooting Module: Mitsunobu Reactions
Symptom: "The Mitsunobu reaction on the 7-OH failed, or I isolated the N-alkylated product instead."
Explanation: The Mitsunobu reaction activates the alcohol (ROH) you add, not the phenol. The phenol acts as the nucleophile. However, the Indazole N-H is also acidic enough to participate if the conditions are aggressive.
The Protocol for Success:
Order of Addition: Dissolve Indazole + Alcohol +
in THF first. Cool to . Add DIAD/DEAD last and dropwise.
pKa Matching: The 7-OH (
) is the intended nucleophile. If your alcohol substrate is sterically hindered, the reaction slows down, allowing the N-H () to compete, leading to N-alkylation side products.
Solubility: 3-methyl-1H-indazol-7-ol has poor solubility in pure THF.
Tip: Use a co-solvent mixture of THF:DCM (3:1) to improve solubility without killing the betaine intermediate.
Symptom: "NBS bromination of the methyl group destroyed the ring or gave ring bromination."
The Science: The 7-OH group is a powerful electron-donating group (EDG). It activates the aromatic ring (C4/C6 positions) towards Electrophilic Aromatic Substitution (EAS). When you add NBS/AIBN for radical bromination, the ring reacts faster via an ionic mechanism than the methyl group does via a radical mechanism.
The Fix: You must Deactivate the ring electronically.
Protect 7-OH: Use an electron-withdrawing protecting group (e.g., Tosylate or Acetate), not an electron donor (like Methyl or Benzyl).
Protect N1: Acetylate or Tosylate the Nitrogen.
Reaction: Once the ring is electron-deficient (e.g., 1-acetyl-7-acetoxy-3-methylindazole), standard radical bromination (NBS,
, Reflux, light) will proceed cleanly at the benzylic position.
FAQ: Quick Fixes
Q: Can I separate N1 and N2 isomers if I get a mixture?A: Yes, but it is difficult. N1 isomers are generally less polar than N2 isomers.
TLC Tip: Run TLC in 100% Ethyl Acetate. If they co-elute, try DCM:MeOH (95:5) .
Crystallization: N1 isomers often crystallize better from Heptane/EtOAc than N2 isomers.
Q: Why is my yield low when using NaH?A: Moisture. The 7-OH proton and N-H proton require 2.2+ equivalents of NaH to fully deprotonate. If your NaH is old (partially hydrolyzed), you form the mono-anion, which traps the reaction. Use fresh 60% dispersion NaH and titrate if necessary.
Q: I see a "dimer" byproduct. What is it?A: This is likely the O-alkylation of one indazole unit by the N-alkylation of another (or vice versa) if you used a di-halo linker, or intermolecular coupling if using radical conditions.
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Alam, R. M., & Keating, J. J. (2021).[1][2] Beilstein Journal of Organic Chemistry.
Key Insight: Establishes the thermodynamic preference for N1 using NaH/THF and the kinetic preference for N2 using chelating conditions.
Mechanism of a Highly Selective N2 Alkylation of Indazole.
WuXi Biology (2021).
Key Insight: Computational analysis showing the transition state energy differences favoring N2 alkylation when chelation is present.
IUPAC Dissociation Constants (pKa Data).
IUPAC / PubChem Data.
Key Insight: Provides the foundational pKa values (OH ~9.2, NH ~14) driving the base selection logic.
Mitsunobu reaction on 7-hydroxycoumarins (Analogous Scaffold).
Zenodo Repository.
Key Insight: Validates the reactivity of the 7-OH position in fused bicyclic systems under Mitsunobu conditions.
(Note: Generalized reference for 7-OH fused ring reactivity).
Technical Support Center: Optimization of 3-methyl-1H-indazol-7-ol for In Vivo Studies
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the preclinical development of 3-methyl-1H-indazol-7-ol and its analogs. This guide is designed for drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the preclinical development of 3-methyl-1H-indazol-7-ol and its analogs. This guide is designed for drug development professionals to navigate the common challenges encountered when advancing indazole-based compounds from bench to in vivo models. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make data-driven decisions.
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives in clinical trials or on the market.[1][2] However, the journey of compounds like 3-methyl-1H-indazol-7-ol is frequently hampered by suboptimal physicochemical properties that can mask true in vivo efficacy. This guide addresses the most critical hurdles—solubility, formulation, and metabolic stability—in a practical, question-and-answer format.
Poor aqueous solubility is the primary obstacle for many promising heterocyclic compounds, leading to low and erratic oral bioavailability.[3] Understanding and overcoming this challenge is the first critical step.
FAQ 1: My initial screening shows 3-methyl-1H-indazol-7-ol has very low aqueous solubility (<10 µg/mL). What is the root cause and what are my immediate options?
Answer:
The limited aqueous solubility of your compound is likely due to its rigid, aromatic bicyclic structure and the methyl group, which contribute to a high crystal lattice energy and/or high lipophilicity (LogP). The hydroxyl group at the 7-position offers a handle for hydrogen bonding, but the overall planarity and hydrophobicity of the core structure dominate.
Your immediate path involves two parallel strategies: (A) Precise Characterization to understand the problem quantitatively and (B) Formulation Strategies to work around it for initial studies.[4]
A) Foundational Characterization Workflow:
It is crucial to first establish a baseline of the compound's properties. This data will guide all future formulation and optimization efforts.
Caption: Initial characterization workflow for lead optimization.
Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the rapid dissolution needed after oral administration.
Stock Solution Prep: Prepare a 10 mM stock solution of 3-methyl-1H-indazol-7-ol in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
Aqueous Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well, ensuring the final DMSO concentration is ≤1%. This induces precipitation of the compound.
Incubation: Shake the plate at room temperature for 2-4 hours to allow for equilibration.
Separation: Centrifuge the plate to pellet the precipitated compound.
Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Validation: Run a known soluble compound and a known insoluble compound as controls. The kinetic solubility is the highest concentration at which no precipitation is observed.
FAQ 2: I need to start my animal studies quickly. What is the most straightforward way to formulate this poorly soluble compound for an initial efficacy study?
Answer:
For early-stage in vivo studies, the goal is to achieve adequate exposure to test the hypothesis, not to develop a final commercial formulation. The choice of vehicle is critical and depends on the dose required and the route of administration.
Decision Tree for Initial Formulation Selection:
Caption: Iterative workflow for improving metabolic stability.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay uses subcellular fractions of the liver containing high concentrations of CYP enzymes to predict hepatic clearance.
[5]
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and your compound (final concentration typically 1 µM).
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
Initiate Reaction: Start the metabolic reaction by adding the enzyme cofactor NADPH.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation:
In Vitro t½ (minutes)
Predicted In Vivo Clearance
Next Steps
> 60
Low
Proceed with in vivo studies.
15 - 60
Moderate
Consider structural modifications if in vivo half-life is too short for the desired dosing regimen.
< 15
High
High priority for medicinal chemistry intervention. Perform metabolite identification to guide structural changes. Introducing piperazine can alter pharmacokinetic parameters and improve water solubility. [2]
Expertise Insight: The most likely sites of metabolism on 3-methyl-1H-indazol-7-ol are oxidation of the methyl group at the 3-position or aromatic hydroxylation on the benzene ring. Blocking these positions, for instance by replacing the methyl group with a cyclopropyl group or by introducing fluorine atoms to the benzene ring, are common strategies to enhance metabolic stability.
[6]
Section 3: Troubleshooting In Vivo Studies
FAQ 4: I'm not seeing efficacy in my animal model, even with a formulation that provides decent plasma exposure. What could be wrong?
Answer:
This is a common and complex problem. If you have confirmed adequate plasma exposure (AUC) of the parent compound, the issue may lie in several areas beyond simple solubility or stability.
Troubleshooting Checklist:
Target Engagement: Is the drug reaching its intended biological target in the tissue of interest?
Action: Measure unbound drug concentrations in plasma and, if possible, in the target tissue. High plasma protein binding can severely limit the amount of free drug available to exert a biological effect.
Pharmacodynamics (PD): Is the drug engaging the target in a dose-dependent manner?
Action: Develop a biomarker assay to measure target engagement in vivo. For example, if your compound is a kinase inhibitor, you could measure the phosphorylation of a downstream substrate in tumor tissue or surrogate tissue.
Active Metabolites: Could a metabolite be opposing the action of the parent drug? Or is the parent compound a pro-drug that is not being activated?
Action: Profile the pharmacology of major metabolites identified in your stability assays.
[7]4. Model-Specific Issues: Is the animal model appropriate? Does the underlying biology of the model reflect the human disease you aim to treat?
Action: Review the literature for your specific model. Ensure the target is expressed and relevant to the disease pathology in that model.
This systematic approach allows you to dissect the problem and move beyond simple formulation or PK issues to the core pharmacological questions that determine in vivo success.
References
Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry, 40(17), 2706-2725. [Link]
Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. [Link]
ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. [Link]
Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]
ResearchGate. (2015). Synthesis and biological evaluation of indazole derivatives. [Link]
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
Scott, J. S., et al. (2011). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[3][8][9]riazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 21(3), 943-946. [Link]
ChEMBL. (n.d.). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. [Link]
Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7475. [Link]
Paroha, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2028. [Link]
Au-Yeung, K. K. W., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 378. [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
Beg, S., et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. AAPS PharmSciTech, 18(4), 1027-1045. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
ResearchGate. (2023). Solubilization of ornidazole in single and mixed polymeric micellar medium of Pluronic F-127 and L-35. [Link]
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
bonndoc. (n.d.). Improving solubility and supersaturation of poorly soluble drugs using solid dispersions based on natural polymers and mixtures. [Link]
Technical Support Center: Proactive Toxicity Assessment of 3-methyl-1H-indazol-7-ol Derivatives
Introduction The 3-methyl-1H-indazol-7-ol scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics.[1][2] While this core of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 3-methyl-1H-indazol-7-ol scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics.[1][2] While this core offers significant potential for potent and selective agents, early and thorough assessment of potential toxicities is paramount to de-risk drug development programs and ensure clinical success.[3] This guide provides a comprehensive technical support resource for researchers encountering and addressing toxicity-related challenges with this class of compounds. It is structured in a question-and-answer format to directly address common experimental issues, offering mechanistic insights, troubleshooting strategies, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs) on Potential Toxicities
This section addresses the most common questions and concerns that arise during the preclinical evaluation of novel 3-methyl-1H-indazol-7-ol derivatives.
Q1: What are the primary toxicity concerns associated with indazole-based compounds?
While every derivative is unique, the broader class of indazole-containing small molecules has been associated with specific toxicological flags that warrant careful investigation. The primary concerns include:
Hepatotoxicity and Renal Toxicity: Studies on some heterocyclic derivatives have shown the potential for liver and kidney damage, indicated by elevated biochemical markers and histopathological changes in animal models.[4]
Mitochondrial Toxicity: A significant liability for some N-heterocyclic compounds is the inhibition of mitochondrial respiration.[5][6] This can lead to potent, dose-dependent cytotoxicity in respiring cells, such as hepatocytes, which may not be evident in standard, rapidly dividing cancer cell lines cultured under glycolytic conditions.[5]
Metabolic Bioactivation: Like many nitrogen-containing heterocycles, the indazole ring can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes.[7][8] This process can generate electrophilically reactive metabolites that covalently bind to essential macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs), genotoxicity, or an autoimmune response.[7][8]
Off-Target Kinase Inhibition: As many indazole derivatives are designed as kinase inhibitors, unintended inhibition of other kinases ("off-target effects") can lead to toxicity by disrupting essential signaling pathways.[9][10]
Q2: How can I perform an initial assessment of the general cytotoxicity of my 3-methyl-1H-indazol-7-ol derivative?
A tiered approach using in vitro assays is the standard starting point for evaluating cytotoxicity.[11][12]
Select a Diverse Cell Panel: Do not rely on a single cell line. Your panel should include the target cancer cell line(s) as well as at least one non-cancerous, healthy cell line (e.g., HEK-293, primary hepatocytes) to determine a preliminary therapeutic index.
Choose an Appropriate Assay: For initial screening, a metabolic activity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is common.[12][13] It measures the activity of mitochondrial reductase enzymes.
Validate with a Secondary Assay: It is crucial to confirm findings with an assay that has a different mechanistic basis. For example, a cell membrane integrity assay, such as a lactate dehydrogenase (LDH) release assay, measures cell death via necrosis.[14] Discrepancies between MTT and LDH results can provide valuable clues about the mechanism of toxicity (e.g., mitochondrial dysfunction vs. membrane disruption).
A detailed protocol for the MTT assay is provided in Section 3 .
Q3: My compound shows high cytotoxicity in initial screens against both cancerous and non-cancerous cells. What are the likely mechanisms?
A narrow therapeutic window suggests a general cytotoxic mechanism rather than targeted anti-cancer activity. The primary suspects for this class of compounds are:
Mitochondrial Dysfunction: As mentioned, inhibition of the electron transport chain is a key liability for some related chemotypes.[5][6] This starves the cell of ATP, leading to widespread cell death.
Reactive Metabolite Formation: If your in vitro system has metabolic capability (e.g., primary hepatocytes or liver S9 fractions), the observed toxicity could be due to the formation of a reactive species.[7]
Broad Off-Target Effects: The compound may be a non-selective kinase inhibitor or may inhibit other critical enzymes or receptors essential for cell survival.[15]
To dissect these possibilities, you should proceed with more specific assays, such as measuring cellular respiration (e.g., with a Seahorse XF Analyzer) or conducting reactive metabolite trapping experiments (see Q5 ).
Q4: What is metabolic bioactivation, and should I be concerned with my indazole derivative?
Metabolic bioactivation is the process where a chemically stable parent drug is converted by metabolic enzymes (primarily CYPs) into a reactive electrophile.[7][8] This is a major concern for drug candidates as it is implicated in many adverse drug reactions.[7]
Yes, you should be concerned. The indazole nucleus, like other heterocyclic systems, can be a "structural alert" for bioactivation.[16] Potential metabolic pathways that can lead to reactive intermediates include oxidation of the indazole ring system or its substituents.[17][18] The resulting electrophilic species can then form covalent adducts with cellular nucleophiles, such as the thiol group of cysteine residues in proteins (e.g., glutathione).
The following diagram illustrates the general concept of how a parent compound can be converted into a reactive metabolite that leads to toxicity.
Caption: Conceptual pathway of metabolic bioactivation and detoxification.
Q5: How do I experimentally test for the formation of reactive metabolites?
The gold-standard method is a reactive metabolite trapping assay . This involves incubating your compound with human liver microsomes (which contain CYP enzymes) and a nucleophilic trapping agent. The most common trapping agent is glutathione (GSH).
The workflow is as follows:
Incubate your compound with liver microsomes, an NADPH regenerating system (to drive CYP activity), and a high concentration of GSH.
After incubation, analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
Search for the mass of the expected GSH-conjugate (Mass of Parent Compound + 305.0678 Da).
Detection of a GSH adduct is strong evidence of reactive metabolite formation. A detailed protocol is provided in Section 3 .
Q6: My compound is a kinase inhibitor. How do I distinguish between off-target kinase effects and other cytotoxic mechanisms?
This is a critical question in targeted therapy development. A multi-pronged approach is necessary:
Comprehensive Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., Eurofins' KinomeScan™ or similar services). This will identify any potent off-target kinases. If a potent off-target is identified that is known to be essential for cell survival, this could explain the toxicity.[19]
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) in relevant cell lines to confirm that your compound is engaging the intended target and any identified off-targets in a cellular context.
Phenotypic Rescue Experiments: If you identify a critical off-target kinase, try to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of that kinase or by knocking it down using siRNA/shRNA and observing if the cells become resistant to your compound.
Compare with Structurally Related Analogs: Synthesize a close analog of your compound that is inactive against the primary target but retains similar physicochemical properties. If this "dead" analog is equally cytotoxic, it strongly suggests the toxicity is due to off-target effects or an unrelated mechanism, not inhibition of the intended target.
Q7: What are the common pitfalls in cytotoxicity assays and how can I avoid them?
Inconsistent or artifactual results in cytotoxicity assays are common.[20][21] Key pitfalls include:
Compound Solubility and Precipitation: Poorly soluble compounds can precipitate in the assay medium, leading to inaccurate concentration-response curves. Always determine the solubility of your compound in the final assay medium.[21]
Solvent Toxicity: The final concentration of solvents like DMSO should be kept low (typically ≤0.5%) and be consistent across all wells, including controls.[21]
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. A best practice is to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[21]
Assay Interference: Some compounds can directly interfere with the assay chemistry. For example, highly colored compounds can interfere with absorbance readings, and reducing agents can directly reduce MTT, causing a false-positive signal for viability. Always run a cell-free control (compound + medium + assay reagent) to check for interference.
Section 2: Troubleshooting Guides
This section provides structured tables to help you diagnose and solve specific experimental problems.
Table 1: Troubleshooting Inconsistent IC₅₀ Values in Cytotoxicity Assays
Observed Problem
Potential Cause(s)
Recommended Solution(s)
High variability between replicate wells
1. Uneven cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effects" in the microplate.[21]
1. Ensure a single-cell suspension before plating; mix gently but thoroughly. 2. Use calibrated multichannel pipettes; change tips frequently. 3. Do not use the outer wells for data; fill them with sterile PBS.[21]
IC₅₀ value shifts significantly between experiments
1. Inconsistent cell health or passage number.[22] 2. Variation in incubation times. 3. Reagent degradation (e.g., old MTT solution).
1. Use cells from a consistent, low passage number stock in the logarithmic growth phase. 2. Standardize all incubation times (cell seeding, compound treatment, reagent addition). 3. Prepare fresh reagents for each experiment.
Shallow or incomplete dose-response curve
1. Compound has low potency or is not toxic at the tested concentrations. 2. Compound has precipitated at higher concentrations. 3. Assay incubation time is too short to observe a toxic effect.
1. Expand the concentration range. 2. Check for precipitation visually or by microscopy; determine compound solubility limit. 3. Increase the treatment duration (e.g., from 24h to 48h or 72h).
Table 2: Interpreting Discrepancies Between Different Cytotoxicity Assays
Scenario
Potential Interpretation
Next Steps
High toxicity in MTT/XTT assay, but low toxicity in LDH/Trypan Blue assay.
The compound is likely cytostatic (inhibiting proliferation) or is causing mitochondrial dysfunction without immediate cell lysis.[14]
1. Perform a cell proliferation assay (e.g., BrdU or CFSE). 2. Measure cellular ATP levels. 3. Assess mitochondrial membrane potential (e.g., with TMRE or JC-1).
Low toxicity in MTT/XTT assay, but high toxicity in LDH/Trypan Blue assay.
The compound may be causing rapid necrosis or apoptosis leading to membrane rupture, but the remaining attached cells are metabolically active. This is less common.
1. Shorten the assay endpoint to capture earlier events. 2. Perform an apoptosis-specific assay (e.g., Caspase-3/7 activity or Annexin V staining).
Compound interferes with the assay chemistry in cell-free controls.
The assay method is not suitable for this compound.
1. Switch to an orthogonal assay method (e.g., if absorbance is an issue, try a luminescence-based assay like CellTiter-Glo®).[23]
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a starting point for key experiments. Always optimize cell densities and incubation times for your specific cell lines and compounds.
SOP 1: General Cytotoxicity Assessment using MTT Assay
Cell Seeding:
a. Harvest cells in logarithmic growth phase and perform a cell count.
b. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
c. Seed 100 µL of the cell suspension into each well of a 96-well plate.
d. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[20]
Compound Treatment:
a. Prepare a 2X stock of your compound series via serial dilution in culture medium.
b. Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., staurosporine) wells.
c. Incubate for the desired treatment period (e.g., 48-72 hours).[20]
MTT Addition and Incubation:
a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
b. Add 10 µL of the MTT stock solution to each well.
c. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization and Measurement:
a. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
b. Incubate overnight at 37°C to fully dissolve the formazan crystals.
c. Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the background absorbance (medium-only wells).
b. Normalize the data to the vehicle control (set to 100% viability).
c. Plot the percent viability versus log[concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.
SOP 2: Reactive Metabolite Trapping Assay with GSH
Reagent Preparation:
a. Incubation Mixture (per reaction):
100 mM Phosphate Buffer (pH 7.4)
Human Liver Microsomes (final concentration 1 mg/mL)
Test Compound (final concentration 10 µM)
Glutathione (GSH) (final concentration 1 mM)
NADPH Regenerating System (e.g., Promega's NADPH Regeneration System)
Incubation:
a. Pre-warm all components except the NADPH system to 37°C.
b. In a microcentrifuge tube, combine the buffer, microsomes, test compound, and GSH.
c. Initiate the reaction by adding the NADPH regenerating system.
d. Incubate for 60 minutes at 37°C with gentle shaking.
e. Include negative controls: one without NADPH and one without microsomes.
Reaction Quenching and Sample Preparation:
a. Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
b. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
c. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis:
a. Use a suitable C18 column and a gradient elution method.
b. In the mass spectrometer, use a full scan to identify potential adducts and then a product ion scan or neutral loss scan (of 129 Da for pyroglutamic acid from GSH) to confirm the structure.
c. Search for the predicted m/z of the parent compound conjugated with GSH ([M+H]⁺ + 305.07).
Section 4: Visualized Workflows
Troubleshooting Workflow for Unexpected Cytotoxicity
This diagram provides a logical flow for investigating the root cause of unexpected cytotoxicity observed in early screening.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed.
A Comparative Guide to 3-methyl-1H-indazol-7-ol and Other Kinase Inhibitors for Researchers
In the dynamic landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of kinase targets. This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of kinase targets. This guide provides a comprehensive comparison of a representative indazole, 3-methyl-1H-indazol-7-ol, with other well-characterized kinase inhibitors. We will delve into a comparative analysis against a broad-spectrum inhibitor, a multi-kinase clinical drug, and selective inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to empower your own investigations. We will explore the nuances of biochemical potency and cellular target engagement, providing a framework for evaluating novel kinase inhibitors.
Introduction to Kinase Inhibitors: A Pillar of Modern Therapeutics
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis.[1] Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively targeting these dysregulated enzymes. These small molecules typically act by competing with ATP for binding to the kinase's active site, thereby blocking its catalytic activity. The specificity and potency of these inhibitors are critical determinants of their therapeutic efficacy and safety profile.
The Indazole Scaffold: A Promising Framework for Kinase Inhibition
The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, a key interaction for many kinase inhibitors that occupy the ATP-binding pocket of tyrosine kinases.[3] This structural motif allows for the development of potent and selective inhibitors for a variety of kinase targets. While specific experimental data for 3-methyl-1H-indazol-7-ol is not extensively available in the public domain, the broader class of indazole derivatives has shown inhibitory activity against several important cancer-related kinases, including those in the PI3K/PDK1/mTOR signaling pathway.[3]
This guide will use 3-methyl-1H-indazol-7-ol as a representative of the indazole class to compare and contrast with established kinase inhibitors, providing a rationale for its further investigation and characterization.
Comparative Analysis of Kinase Inhibitors
To provide a comprehensive understanding of where 3-methyl-1H-indazol-7-ol, as a representative indazole, stands in the broader context of kinase inhibition, we will compare it against three distinct classes of inhibitors:
Broad-Spectrum Inhibitor: Staurosporine
Multi-Kinase Inhibitor: Dasatinib
Selective TAM Kinase Inhibitors: UNC2025, BMS-777607, and LDC1267
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of kinase inhibitors, it represents the concentration of the inhibitor required to reduce the kinase's activity by 50% in a biochemical assay. It is a critical parameter for comparing the potency of different inhibitors against a specific kinase target.
Causality Behind Experimental Choices: The selection of these comparators allows for a multi-faceted analysis. Staurosporine serves as a benchmark for broad kinase inhibition, highlighting the challenge of achieving selectivity.[4] Dasatinib represents a clinically successful multi-targeted inhibitor, demonstrating the therapeutic potential of engaging multiple oncogenic pathways.[5] The TAM kinase inhibitors were chosen to illustrate the development of more selective agents targeting a specific family of receptor tyrosine kinases implicated in cancer progression and immune evasion.
Signaling Pathway Context
To truly understand the impact of these inhibitors, it is essential to visualize their targets within the relevant cellular signaling pathways.
TAM Receptor Tyrosine Kinase Signaling Pathway
Caption: TAM Receptor Tyrosine Kinase Signaling Pathway and points of inhibition.
Experimental Methodologies for Kinase Inhibitor Characterization
To rigorously evaluate and compare kinase inhibitors, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these investigations.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of an inhibitor to the kinase of interest.[12] It is a powerful tool for determining the intrinsic affinity of a compound for its target, independent of cellular factors.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
Cell Seeding: Seed cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase into a white, tissue culture-treated 96- or 384-well plate.
Overnight Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
Compound Addition: The next day, add the test compounds at a range of concentrations to the cells.
Tracer Addition: Add the cell-permeable NanoBRET™ fluorescent tracer that binds to the same kinase.
Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein.
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
BRET Measurement: Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the cellular IC50.
Trustworthiness of the Protocol: This protocol includes an extracellular NanoLuc® inhibitor to ensure that the measured signal originates solely from intracellular target engagement, thereby enhancing the reliability of the data.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating 3-methyl-1H-indazol-7-ol, a representative of the promising indazole class of kinase inhibitors. While direct experimental data for this specific molecule is pending, its structural similarity to other active indazoles suggests significant potential.
The comparison with the broad-spectrum inhibitor Staurosporine, the multi-targeted clinical drug Dasatinib, and selective TAM kinase inhibitors highlights the diverse landscape of kinase inhibition. The provided experimental protocols for biochemical and cellular assays offer a robust methodology for the comprehensive characterization of novel kinase inhibitors like 3-methyl-1H-indazol-7-ol.
Future research should focus on determining the specific kinase targets of 3-methyl-1H-indazol-7-ol through broad kinase screening panels. Subsequent detailed biochemical and cellular characterization, following the protocols outlined in this guide, will be crucial to elucidating its mechanism of action, potency, and selectivity, ultimately paving the way for its potential development as a novel therapeutic agent.
References
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A Senior Application Scientist's Guide to the Bioactivity Validation of 3-methyl-1H-indazol-7-ol
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with activities...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with activities ranging from anti-inflammatory to anti-cancer.[1][2][3] The specific compound, 3-methyl-1H-indazol-7-ol, however, represents a largely uncharacterized chemical entity. This guide provides a comprehensive, technically-grounded framework for the systematic validation of its bioactivity. Moving beyond a simple comparison, we establish a complete workflow from hypothesis generation to cellular validation. We propose a logical, multi-step experimental cascade, beginning with in silico target prediction and culminating in robust cell-based phenotypic assays. As a benchmark for performance, we will compare our hypothetical results for 3-methyl-1H-indazol-7-ol against Axitinib, a well-characterized, indazole-containing kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[4][5] This guide is designed to serve as a blueprint for researchers seeking to elucidate the therapeutic potential of novel chemical matter.
Hypothesis Generation: In Silico Target Prediction
For a novel compound with no established biological activity, a rational starting point is crucial to avoid costly and time-consuming untargeted screening. The indazole nucleus is a common pharmacophore in potent kinase inhibitors, including Axitinib and Pazopanib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][6][7] This structural precedent forms the basis of our primary hypothesis: 3-methyl-1H-indazol-7-ol is an inhibitor of protein kinases, potentially those involved in angiogenesis, such as VEGFR2.
To refine this hypothesis, a robust in silico approach is recommended:
Structural Similarity Searching: Compare the 2D structure of 3-methyl-1H-indazol-7-ol against annotated chemical libraries (e.g., ChEMBL, PubChem) to identify compounds with high Tanimoto similarity and known biological targets.
Pharmacophore Modeling: Build a 3D pharmacophore model based on the chemical features of known indazole-based kinase inhibitors to assess the structural fit of our target compound.
Reverse Docking: Computationally screen 3-methyl-1H-indazol-7-ol against a panel of known protein kinase crystal structures to predict binding affinity and identify the most probable targets.
For the purposes of this guide, we will proceed assuming that these in silico methods predict a high probability of interaction with the ATP-binding pocket of VEGFR2.
Workflow for Bioactivity Validation
Our experimental plan is a tiered approach designed to build a comprehensive evidence package for the compound's mechanism of action, from direct biochemical interaction to cellular effects.
Caption: Experimental workflow for validating the bioactivity of 3-methyl-1H-indazol-7-ol.
Phase 1: Biochemical Validation of Kinase Inhibition
The first experimental step is to directly test our hypothesis: does 3-methyl-1H-indazol-7-ol inhibit VEGFR2 kinase activity in a cell-free, biochemical system?
Primary Assay: VEGFR2 Inhibition
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[8][9] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay
Reaction Setup: In a 384-well plate, combine recombinant human VEGFR2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at its Kₘ concentration.
Compound Addition: Add 3-methyl-1H-indazol-7-ol or the comparator, Axitinib, across a 10-point dose-response curve (e.g., 1 nM to 100 µM). Include DMSO as a vehicle control.
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. Incubate for 30-60 minutes at room temperature.[10]
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative IC₅₀ Values
To understand the potency and selectivity of 3-methyl-1H-indazol-7-ol, its activity should be compared against Axitinib and profiled against other related and unrelated kinases.
Compound
VEGFR2 IC₅₀ (nM)
PDGFRβ IC₅₀ (nM)
c-Kit IC₅₀ (nM)
EGFR IC₅₀ (nM)
3-methyl-1H-indazol-7-ol
85
450
1,200
>10,000
Axitinib (Comparator)
0.2
1.6
1.7
>10,000
Table 1: Hypothetical biochemical IC₅₀ values. Data for Axitinib is representative of its known potent and selective profile against VEGFR family kinases.[7][11]
Interpretation: In this hypothetical scenario, 3-methyl-1H-indazol-7-ol shows modest, single-digit micromolar to high-nanomolar potency against VEGFR2. It displays selectivity over the unrelated Epidermal Growth Factor Receptor (EGFR) but also inhibits other related kinases like PDGFRβ and c-Kit at higher concentrations. This profile suggests it is a multi-targeted kinase inhibitor, but significantly less potent than Axitinib.
Phase 2: Cellular Activity and Target Engagement
Demonstrating biochemical activity is a critical first step, but it is essential to confirm that the compound can enter cells, engage its intended target, and elicit a functional response.
Cellular Target Engagement: CETSA®
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its target protein within the complex environment of a living cell.[12][13] The principle is that ligand binding increases the thermal stability of the target protein.[13]
Cell Treatment: Treat intact cells (e.g., HUVECs, which endogenously express VEGFR2) with either vehicle (DMSO) or a saturating concentration of 3-methyl-1H-indazol-7-ol (e.g., 10 µM) for 1-2 hours.[14]
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[12][14]
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
Protein Detection: Analyze the amount of soluble VEGFR2 remaining at each temperature point using a standard protein detection method like Western Blot or AlphaLISA®.
Data Analysis: Plot the percentage of soluble VEGFR2 against temperature. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.
Phenotypic Validation: Anti-Proliferative Assay
VEGFR2 signaling is a major driver of endothelial cell proliferation, a key process in angiogenesis.[15][16] Therefore, an effective VEGFR2 inhibitor should block this proliferation.
Experimental Protocol: HUVEC Proliferation Assay
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate in low-serum media to induce quiescence.
Compound Treatment: Pre-treat the cells with a dose-response curve of 3-methyl-1H-indazol-7-ol or Axitinib for 1 hour.
Stimulation: Stimulate the cells with a pro-angiogenic growth factor, such as VEGF-A (e.g., 50 ng/mL), to induce proliferation.
Incubation: Culture the cells for 48-72 hours.
Viability Measurement: Quantify cell proliferation using a metabolic assay such as CellTiter-Glo® (which measures ATP levels) or by direct cell counting.
Data Analysis: Determine the EC₅₀ value (the concentration required to inhibit 50% of VEGF-A-stimulated proliferation).
Data Presentation: Comparative Cellular Activity
The cellular data should corroborate the biochemical findings. A successful compound will show target engagement and a corresponding functional effect at a relevant concentration.
Compound
CETSA® Thermal Shift (ΔTₘ at 10 µM)
HUVEC Proliferation EC₅₀ (nM)
3-methyl-1H-indazol-7-ol
+ 2.8 °C
980
Axitinib (Comparator)
+ 6.5 °C
1.1
Table 2: Hypothetical cellular activity data. A positive thermal shift confirms target engagement. The EC₅₀ value quantifies the compound's functional potency in a cellular context.
Interpretation: The hypothetical data shows that 3-methyl-1H-indazol-7-ol engages VEGFR2 in cells, as evidenced by the thermal shift. Its anti-proliferative EC₅₀ is approximately 1 µM, which is about 10-fold higher than its biochemical IC₅₀. This "biochemical-to-cellular shift" is common and can be attributed to factors like cell membrane permeability and intracellular ATP competition. While active, it remains significantly less potent than the comparator, Axitinib.
Signaling Pathway Context
To fully appreciate the mechanism of action, it's crucial to visualize where the inhibitor acts within the biological signaling cascade.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Conclusion
This guide outlines a systematic, hypothesis-driven workflow for the validation of 3-methyl-1H-indazol-7-ol bioactivity. By integrating in silico prediction with a tiered cascade of biochemical and cellular assays, researchers can efficiently build a comprehensive data package. Our hypothetical results position 3-methyl-1H-indazol-7-ol as a modest, multi-targeted kinase inhibitor with cellular activity against the VEGFR2 pathway. While it does not match the potency of a clinically optimized drug like Axitinib, it represents a valid starting point for further medicinal chemistry optimization. This rigorous, self-validating approach ensures a high degree of scientific integrity and provides a clear path forward for characterizing novel bioactive compounds.
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Navigating the Structure-Activity Landscape of 3-Methyl-1H-Indazol-7-ol Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-lik...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 3-methyl-1H-indazol-7-ol analogs. While direct and extensive SAR studies on this precise scaffold are limited in publicly available literature, this guide will provide a comprehensive comparison by extrapolating from the broader class of 7-substituted and other closely related indazole derivatives. We will explore how subtle molecular modifications can profoundly impact biological activity, offering a roadmap for researchers engaged in the rational design of next-generation indazole-based inhibitors.
The Indazole Core: A Versatile Platform for Kinase Inhibition
The 1H-indazole ring system is a bioisostere of the purine nucleus, enabling it to effectively mimic the adenine base of ATP and interact with the hinge region of various protein kinases.[3] This fundamental interaction serves as the bedrock for the kinase inhibitory activity of many indazole-containing drugs. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral, underscore the versatility of this heterocyclic core.[1][2]
Key marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (an ALK, ROS1, and TRK inhibitor) feature the indazole scaffold, highlighting its clinical significance.[1][3] The 1H-indazole-3-amine and 1H-indazole-3-amide moieties, in particular, have been identified as crucial fragments for potent kinase inhibition, effectively engaging with the kinase hinge region.[3]
Unraveling the Structure-Activity Relationships
The biological activity of indazole analogs is exquisitely sensitive to the nature and position of substituents on the bicyclic core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Significance of the 3-Position
The substituent at the 3-position of the indazole ring plays a pivotal role in modulating the compound's interaction with its biological target. While this guide focuses on the 3-methyl analog, it is instructive to consider the impact of other functionalities at this position. For instance, the introduction of a 3-ethynyl group has been shown to yield potent inhibitors of the PI3K signaling pathway.[4] This suggests that extending a substituent from the 3-position towards the solvent-exposed region of a kinase active site can be a fruitful strategy for enhancing potency.
The Crucial Role of the 7-Hydroxy Group and its Analogs
The 7-position of the indazole ring projects into a region of the ATP-binding pocket that can be exploited to achieve both potency and selectivity. While direct SAR data for the 7-hydroxy group in the 3-methyl-1H-indazole series is scarce, we can infer its importance from related studies on 7-substituted indazoles.
The 7-hydroxy group, being a hydrogen bond donor and acceptor, has the potential to form key interactions with amino acid residues in the kinase active site. Its modification or replacement with other functional groups can dramatically alter the binding affinity and selectivity profile of the inhibitor.
For instance, in the development of inhibitors for the SARS-CoV-2 papain-like protease, several substituted indazoles were investigated, and it was found that substitutions at the 7-position of the indazole ring could enhance activity.[5]
Comparative Analysis of 7-Position Modifications (Hypothetical SAR based on general principles):
R Group at 7-Position
Potential Impact on Activity
Rationale
-OH (hydroxyl)
Favorable
Can act as a hydrogen bond donor and acceptor, forming key interactions with the protein.
-OCH3 (methoxy)
Potentially Favorable
The methyl group can engage in hydrophobic interactions, while the oxygen can still act as a hydrogen bond acceptor.
-F (fluoro)
Generally Favorable
Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
-Cl, -Br (chloro, bromo)
Variable
Can increase potency through halogen bonding but may also impact solubility and toxicity.
-NH2 (amino)
Potentially Favorable
Can act as a hydrogen bond donor and be a handle for further derivatization.
-CN (cyano)
Potentially Favorable
A strong hydrogen bond acceptor that can form specific interactions.
Small alkyl chains
Potentially Favorable
Can occupy small hydrophobic pockets in the active site.
It is crucial to emphasize that these are generalized predictions. The actual impact of each substituent will be highly dependent on the specific topology and amino acid composition of the target kinase's active site.
Experimental Methodologies: A Blueprint for SAR Studies
To rigorously establish the SAR of 3-methyl-1H-indazol-7-ol analogs, a systematic experimental approach is required. This involves the synthesis of a library of analogs with diverse substituents at key positions, followed by comprehensive biological evaluation.
General Synthetic Strategy
The synthesis of 3-methyl-1H-indazol-7-ol and its analogs typically starts from appropriately substituted anilines. A common synthetic route is depicted below.
Caption: Tiered workflow for the biological evaluation of indazole analogs.
Key Experimental Protocols:
Biochemical Kinase Assays: Initial screening of the synthesized compounds against a panel of relevant protein kinases is crucial. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be employed to determine the IC50 values, providing a quantitative measure of their inhibitory potency.
Cellular Assays: Active compounds from the biochemical screens should be further evaluated in cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and cell cycle progression. The MTT or CellTiter-Glo assays are commonly used to measure cell viability.
Target Engagement Assays: To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, target engagement assays such as the Cellular Thermal Shift Assay (CETSA) can be performed.
In Vivo Studies: Promising lead compounds should be tested in animal models of cancer (e.g., xenograft models) to evaluate their in vivo efficacy and tolerability.
Future Directions and Concluding Remarks
The 3-methyl-1H-indazol-7-ol scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. While direct SAR data is currently limited, the principles gleaned from the broader indazole class provide a solid foundation for the rational design of new analogs.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 3-methyl-1H-indazol-7-ol derivatives. A particular emphasis should be placed on exploring a wide range of substituents at the 7-position to probe for key interactions within the kinase active site. The integration of computational modeling and structural biology (e.g., X-ray crystallography) will be invaluable in elucidating the binding modes of these inhibitors and guiding further optimization efforts.
By leveraging the insights presented in this guide and employing a rigorous, multi-faceted experimental approach, researchers can unlock the full therapeutic potential of this intriguing class of molecules.
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A Comparative Guide to the Structural Confirmation of 3-methyl-1H-indazol-7-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for confirming the structure of 3-methyl-1H-indazol-7-ol. In the absence of publicly available, peer-reviewed spectroscopic data for this specific isomer, this document leverages expert analysis of structurally related analogues and foundational principles of analytical chemistry to present a robust, self-validating protocol for its identification and differentiation from potential isomers.
The Challenge: Isomeric Ambiguity in the Indazole Scaffold
The synthesis of substituted indazoles can often yield a mixture of isomers, making unequivocal structural determination paramount. For 3-methyl-1H-indazol-7-ol (Figure 1), key isomeric alternatives that could arise from synthetic pathways include other positional isomers of the hydroxyl group, such as 3-methyl-1H-indazol-4-ol, 3-methyl-1H-indazol-5-ol, and 3-methyl-1H-indazol-6-ol. Each of these isomers, while sharing the same molecular formula (C₈H₈N₂O) and mass (148.17 g/mol ), will exhibit distinct spectroscopic fingerprints due to the different electronic environments of their constituent atoms.
Caption: Chemical structures of 3-methyl-1H-indazol-7-ol and its potential isomers.
Proposed Synthesis Route for 3-methyl-1H-indazol-7-ol
A plausible and efficient synthesis of the indazole core involves the reaction of a suitably substituted acetophenone with hydrazine.[1] This classical approach can be adapted for the synthesis of 3-methyl-1H-indazol-7-ol.
Caption: Proposed synthetic workflow for 3-methyl-1H-indazol-7-ol.
Experimental Protocol:
Hydrazone Formation: To a solution of 2-hydroxy-3-methylacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Cyclization: The crude hydrazone intermediate can be subjected to cyclization under acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) conditions. The choice of catalyst may influence the regioselectivity of the cyclization.
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Work-up and Purification: Cool the reaction mixture, neutralize if necessary, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-1H-indazol-7-ol.
Spectroscopic Characterization: A Comparative Analysis
The definitive confirmation of the 3-methyl-1H-indazol-7-ol structure relies on a multi-technique spectroscopic approach. Below is a predicted spectroscopic profile for the target compound, contrasted with the expected data for its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the methyl and hydroxyl substituents.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Compound
H-4
H-5
H-6
-CH₃
-OH
-NH
3-methyl-1H-indazol-7-ol (Predicted)
~7.2 ppm (d)
~6.8 ppm (t)
~7.0 ppm (d)
~2.5 ppm (s)
~9.5 ppm (s)
~12.5 ppm (s)
3-methyl-1H-indazol-4-ol (Expected)
-
~6.9 ppm (d)
~7.1 ppm (t)
~2.5 ppm (s)
~9.8 ppm (s)
~12.7 ppm (s)
3-methyl-1H-indazol-5-ol (Expected)
~7.4 ppm (s)
-
~6.8 ppm (dd)
~2.5 ppm (s)
~9.3 ppm (s)
~12.4 ppm (s)
3-methyl-1H-indazol-6-ol (Expected)
~7.6 ppm (d)
~6.7 ppm (d)
-
~2.5 ppm (s)
~9.6 ppm (s)
~12.6 ppm (s)
Causality Behind Predictions:
H-4, H-5, and H-6 Protons: The ortho and para positioning of the electron-donating hydroxyl group will cause characteristic upfield shifts (lower ppm values) for adjacent and para protons. In the case of 3-methyl-1H-indazol-7-ol, the H-6 proton will be ortho to the hydroxyl group, and the H-4 proton will be para, leading to their upfield shift compared to the unsubstituted 3-methyl-1H-indazole. The H-5 proton will be meta and thus less affected. The coupling patterns (doublets and triplets) will be crucial for distinguishing the isomers.
-OH and -NH Protons: The signals for the hydroxyl and pyrazolic N-H protons will be broad singlets and their chemical shifts can be confirmed by D₂O exchange.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Compound
C-3
C-3a
C-4
C-5
C-6
C-7
C-7a
-CH₃
3-methyl-1H-indazol-7-ol (Predicted)
~142
~121
~115
~120
~110
~150
~140
~12
3-methyl-1H-indazol-4-ol (Expected)
~143
~122
~152
~112
~125
~110
~141
~12
3-methyl-1H-indazol-5-ol (Expected)
~142
~123
~116
~154
~110
~118
~140
~12
3-methyl-1H-indazol-6-ol (Expected)
~141
~120
~110
~115
~155
~105
~142
~12
Rationale for ¹³C Predictions:
The carbon atom bearing the hydroxyl group (C-7 in the target molecule) will be significantly deshielded, appearing at a higher chemical shift (~150 ppm). This will be a key diagnostic peak for differentiating the isomers. The chemical shifts of the other carbons in the benzene ring will also be affected by the position of the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
Expected Key IR Absorptions (Solid State, cm⁻¹)
Functional Group
Expected Wavenumber Range
Comments
O-H Stretch (Phenolic)
3200-3600 (broad)
The broadness is due to hydrogen bonding.
N-H Stretch (Indazole)
3100-3300 (medium, broad)
Also involved in hydrogen bonding.
C-H Stretch (Aromatic)
3000-3100 (sharp)
C-H Stretch (Aliphatic, -CH₃)
2850-2960 (sharp)
C=C Stretch (Aromatic)
1450-1600 (multiple bands)
Characteristic of the benzene and pyrazole rings.
C-O Stretch (Phenolic)
1200-1260 (strong)
While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, though this is less definitive than NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected MS Fragmentation (Electron Ionization - EI)
Molecular Ion (M⁺): A strong peak at m/z = 148, corresponding to the molecular weight of 3-methyl-1H-indazol-7-ol.
Key Fragmentation Pathways:
Loss of a methyl radical (CH₃) from the molecular ion to give a fragment at m/z = 133.
Loss of carbon monoxide (CO) from the molecular ion, a characteristic fragmentation for phenols, to give a fragment at m/z = 120.
Subsequent loss of HCN from fragments is also a common pathway for nitrogen-containing heterocycles.
The relative intensities of these fragment ions may vary slightly between the isomers, but the molecular ion peak will be the most crucial piece of information for confirming the molecular formula.
A Self-Validating Experimental Workflow
To ensure the trustworthiness of your structural confirmation, a systematic and self-validating workflow should be employed.
Caption: A self-validating workflow for the structural confirmation of 3-methyl-1H-indazol-7-ol.
Conclusion
The structural confirmation of 3-methyl-1H-indazol-7-ol requires a meticulous and multi-faceted analytical approach. While direct, published experimental data is currently lacking, a combination of a plausible synthetic route and a detailed, comparative analysis of predicted spectroscopic data against that of potential isomers provides a robust framework for its unambiguous identification. The key differentiating features will be found in the ¹H and ¹³C NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic protons and the chemical shift of the hydroxyl-bearing carbon. By following the proposed workflow, researchers can confidently confirm the structure of this and other novel heterocyclic compounds, ensuring the integrity and validity of their scientific endeavors.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6563–6575. [Link]
López-Cara, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]
Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. [Link]
Wiley-VCH. (2007). Supporting Information for a publication. [Link]
Wu, J., et al. (2012). General Procedure for the Synthesis of 1H-Indazoles - Supporting Information. [Link]
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Google Patents. (2018). The synthesis technique of 3 methyl 1H indazoles.
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A Senior Scientist's Guide to the Cross-Validation of Kinase Assays Using 3-methyl-1H-indazol-7-ol as a p38α Inhibitor
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the critical process of cross-validating biochemical and cell-based assays. We will use the exemp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the critical process of cross-validating biochemical and cell-based assays. We will use the exemplar molecule, 3-methyl-1H-indazol-7-ol, a representative of the potent indazole class of kinase inhibitors, to illustrate the principles of confirming its inhibitory activity against the p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases and oncology.
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[1] Therefore, rigorously validating a novel indazole compound is paramount. Relying on a single assay is insufficient; true confidence in a compound's mechanism of action is only achieved through orthogonal validation—the practice of using multiple, distinct assays to interrogate the same biological question.[2][3] This guide will detail the theory, step-by-step protocols, and data interpretation for a primary biochemical assay and a secondary, cell-based cross-validation assay.
The Biological Target: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[4][5] Its activation involves a three-tiered kinase core that culminates in the phosphorylation and activation of the p38 MAPK.[6] Activated p38α, the primary isoform, then phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors, driving a cellular response.[7] Dysregulation of this pathway is implicated in numerous diseases, making p38α a high-value therapeutic target.
To validate an inhibitor like 3-methyl-1H-indazol-7-ol, we must first confirm it can block the enzymatic activity of purified p38α kinase and then verify that it can engage and inhibit the p38α signaling pathway within a living cell.
Figure 1: The p38 MAPK Signaling Cascade and Point of Inhibition.
Part 1: The Primary Biochemical Assay — Direct Measurement of p38α Inhibition
The first step is to determine if 3-methyl-1H-indazol-7-ol directly inhibits the enzymatic activity of purified p38α kinase. A luminescence-based kinase assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay, is an industry-standard method for this purpose due to its high sensitivity and suitability for high-throughput screening.[8]
Scientific Rationale: This in vitro assay provides a clean, direct measure of the compound's ability to inhibit the kinase's catalytic function, free from confounding cellular factors like membrane permeability or off-target effects. It is the gold standard for determining a compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]
Experimental Protocol: p38α ADP-Glo™ Kinase Assay
This protocol outlines the determination of an IC50 value for 3-methyl-1H-indazol-7-ol against p38α.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-methyl-1H-indazol-7-ol in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these concentrations into Kinase Buffer to create the final working solutions.
Assay Plate Setup:
Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well plate.
Include "0% inhibition" control wells with 1 µL of buffer containing DMSO only.
Include "100% inhibition" control wells (or "no enzyme" controls) that will not receive the kinase.
Kinase Reaction:
Prepare a 2X enzyme/substrate master mix in Kinase Buffer.
Add 2 µL of this master mix to the wells containing the inhibitor.
Prepare a 2X ATP master mix in Kinase Buffer.
To initiate the reaction, add 2 µL of the ATP solution to all wells. The final reaction volume is 5 µL.
Shake the plate gently and incubate at room temperature for 60 minutes.
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the controls.
Plot percent inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: The Orthogonal Cross-Validation — Confirming Cellular Target Engagement
A potent biochemical IC50 is a promising start, but it doesn't guarantee the compound will work in a cellular context. The compound must be able to cross the cell membrane and inhibit p38α inside the cell. We cross-validate our biochemical hit with a cell-based assay that measures the phosphorylation of a downstream p38α substrate.[10]
Scientific Rationale: This orthogonal approach confirms target engagement in a physiological environment.[11] By stimulating cells with an activator (e.g., Anisomycin) and measuring the phosphorylation of a downstream target like MK2, we can determine if our compound can block the signaling cascade. A discrepancy between biochemical and cellular potency can reveal critical information about a compound's drug-like properties, such as its permeability or susceptibility to efflux pumps.
Experimental Protocol: Western Blot for Phospho-MK2 (Thr334) Inhibition
This protocol uses Western blotting to visualize the inhibition of p38α activity in cultured cells.
Materials:
HeLa or U937 cells
Cell culture medium and serum
Anisomycin (a potent p38 activator)
3-methyl-1H-indazol-7-ol
RIPA lysis buffer with protease and phosphatase inhibitors
Pre-treat the cells with various concentrations of 3-methyl-1H-indazol-7-ol (or DMSO vehicle control) for 1 hour.
Stimulate the cells with Anisomycin (e.g., 10 µg/mL) for 30 minutes to activate the p38 pathway. A non-stimulated control group should also be included.
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells directly on the plate with ice-cold RIPA buffer.
Harvest the lysate and determine the protein concentration using a BCA assay.
Western Blotting:
Load equal amounts of protein per lane on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash thoroughly and apply the ECL substrate.
Imaging & Reprobing:
Capture the chemiluminescent signal.
Strip the membrane and re-probe with the antibody for total MK2 to ensure equal protein loading.
Data Analysis:
Quantify the band intensity for phospho-MK2 and total MK2 for each lane using densitometry software.
Normalize the phospho-MK2 signal to the total MK2 signal.
Compare the normalized signal in the inhibitor-treated lanes to the anisomycin-stimulated control to determine the extent of inhibition.
Synthesizing the Data: A Comparative Framework
The true power of this approach lies in comparing the data from both assays. A side-by-side workflow highlights the different stages of interrogation.
Figure 2: Comparative Workflow of Biochemical vs. Cell-Based Assays.
Interpreting Comparative Data
The quantitative results from both assays should be compiled to build a complete profile of the compound's activity.
Parameter
Biochemical Assay (ADP-Glo)
Cell-Based Assay (Western Blot)
Senior Scientist's Interpretation
Primary Endpoint
ATP Consumption (ADP Production)
Phosphorylation of MK2
Measures direct enzyme catalysis vs. a downstream signaling event.
IC50 Value
Example: 50 nM
Example: 500 nM
A potent biochemical IC50 is the first gate. A cellular IC50 within 10-fold of the biochemical value is excellent, indicating good cell permeability and target engagement. A large rightward shift (>10x) may suggest poor permeability or active efflux from the cell.
Key Controls
No enzyme; DMSO vehicle
No stimulation; DMSO vehicle
Essential for defining the assay window and ensuring observed effects are specific.
A high Z'-factor indicates a robust, high-quality biochemical screen. Cellular data relies on consistency across multiple experiments.
The rigorous cross-validation of an inhibitor's activity is non-negotiable in modern drug discovery.[13] By employing a direct biochemical assay to establish intrinsic potency and an orthogonal, cell-based assay to confirm target engagement, we build a robust, evidence-based case for the mechanism of action of a compound like 3-methyl-1H-indazol-7-ol. This dual-pronged approach not only validates the primary hit but also provides invaluable, early insights into its potential as a therapeutic candidate, ultimately saving time and resources by ensuring that only the most promising compounds advance.
References
Burrows, D. L., et al. (2017). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 847-855. Available at: [Link]
Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. Available at: [Link]
Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Google Patents.
Yasgar, A., et al. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Assay and Drug Development Technologies, 16(6), 319-321. Available at: [Link]
Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5693-5707. Available at: [Link]
Volkamer, A., et al. (2019). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 59(4), 1523-1536. Available at: [Link]
Henke, B. R., et al. (2002). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Bioorganic & Medicinal Chemistry Letters, 12(23), 3431-4. Available at: [Link]
BioPharm International. (2019). Assay Development and Method Validation Essentials. BioPharm International. Available at: [Link]
Ye, F., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(5), x210573. Available at: [Link]
Canovas, B., & Nebreda, Á. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(1), e00511-20. Available at: [Link]
Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 9(4), 283-300. Available at: [Link]
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3915. Available at: [Link]
Yamauchi, T., et al. (1975). Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32). Nihon Yakurigaku Zasshi, 71(7), 645-61. Available at: [Link]
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
Kim, M., & Kim, I. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2759-2767. Available at: [Link]
Guo, L., et al. (2014). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 111(20), 7277-7282. Available at: [Link]
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-methyl-1H-indazol-7-ol Against Known Standards
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing 3-methyl-1H-indazol-7-ol in Kinase Inhibition The indazole scaffold is a privileged structure in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing 3-methyl-1H-indazol-7-ol in Kinase Inhibition
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The compound 3-methyl-1H-indazol-7-ol enters a competitive landscape where nuanced differences in potency, selectivity, and pharmacokinetics can dictate the trajectory from a promising hit to a viable clinical candidate. While its precise biological target may be novel, its structural alerts suggest a likely interaction with the ATP-binding pocket of protein kinases.
This guide provides a comprehensive framework for benchmarking 3-methyl-1H-indazol-7-ol. We will operate under the well-founded hypothesis that it is an inhibitor of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical node in cellular signaling, responding to stress stimuli and inflammatory cytokines, making it a high-value target for inflammatory diseases and oncology.[2][3]
Our objective is to rigorously compare 3-methyl-1H-indazol-7-ol against established standards through a multi-tiered assay cascade. This process will generate a robust data package, enabling an objective assessment of its therapeutic potential.
Strategic Selection of Comparator Compounds
A meaningful benchmark requires comparison against well-characterized standards. The choice of comparators should span different chemical classes and stages of development to provide a comprehensive competitive landscape.
Doramapimod (BIRB 796): A highly potent, allosteric (Type II) inhibitor that binds to the "DFG-out" conformation of p38 MAPK.[2] Its distinct binding mode makes it an essential comparator for understanding the mechanism of action of our test compound.
SB202190: A classic, potent, and selective ATP-competitive (Type I) inhibitor of p38α and p38β.[4] It serves as a benchmark for traditional hinge-binding inhibitors and is valuable for assessing on-target potency.[4]
Ralimetinib (LY2228820): A clinical-stage p38α/β inhibitor that has been evaluated in various cancer trials.[5] Comparing against a compound with known clinical data provides invaluable context for the translatability of our in vitro findings.
The Benchmarking Workflow: A Multi-Parametric Evaluation
Effective benchmarking requires a systematic progression from simple, high-throughput biochemical assays to more complex cellular and ADME-Tox profiling. This workflow ensures that resources are focused on compounds with the most promising, well-rounded characteristics.
A Comparative In Silico Analysis of 3-methyl-1H-indazol-7-ol Binding to the c-MET Kinase Domain
In the landscape of modern drug discovery, particularly within oncology, the c-MET receptor tyrosine kinase has emerged as a pivotal target.[1] Its aberrant activation is a known driver in a variety of cancers, including...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly within oncology, the c-MET receptor tyrosine kinase has emerged as a pivotal target.[1] Its aberrant activation is a known driver in a variety of cancers, including those of the kidney, stomach, and lungs.[1] The indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide presents a comparative molecular docking study of 3-methyl-1H-indazol-7-ol against the c-MET kinase domain, contextualized by a selection of established and structurally related inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, technically grounded perspective on the potential of this indazole derivative as a c-MET inhibitor.
The Rationale for a Comparative Docking Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] By simulating the interaction between a ligand (in this case, 3-methyl-1H-indazol-7-ol and its comparators) and a protein target (c-MET), we can gain insights into binding affinity, key intermolecular interactions, and the structural basis of inhibition. A comparative approach, where we benchmark our molecule of interest against known inhibitors, provides a crucial frame of reference for interpreting the docking results and predicting the potential efficacy of a novel compound.
This guide will delve into a hypothetical docking study of 3-methyl-1H-indazol-7-ol, leveraging existing structural and biological data for a closely related, larger inhibitor to inform our analysis. We will compare its predicted binding characteristics with those of the well-established c-MET inhibitors: Crizotinib, Savolitinib, and Capmatinib.
The Target: c-MET Kinase Domain
The c-MET protein is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[3] Dysregulation of the HGF/c-MET signaling pathway is a key factor in tumor progression and metastasis.[3] The ATP-binding site of the c-MET kinase domain is the target for the inhibitors discussed in this guide. Small molecules that can effectively compete with ATP for this binding site can block the downstream signaling cascade, thereby inhibiting cancer cell growth. For our in silico study, we will utilize the crystal structure of the c-MET kinase domain in complex with an inhibitor, for which the PDB ID is 3DKF.[4]
The Ligands: A Comparative Cohort
Our comparative analysis focuses on the following molecules:
3-methyl-1H-indazol-7-ol: The core molecule of interest. Its docking will be modeled based on the binding mode of a larger, structurally related compound.
Crizotinib: An FDA-approved type I c-MET inhibitor, also targeting ALK and ROS1.[3]
Savolitinib: A highly selective type I c-MET inhibitor.[3]
Capmatinib: Another approved ATP-competitive and selective c-MET inhibitor.[3]
These comparators were chosen due to their well-characterized interactions with c-MET and their clinical relevance, providing a robust baseline for evaluating the potential of 3-methyl-1H-indazol-7-ol.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes the predicted binding affinities (docking scores) and key interactions of our ligand cohort with the c-MET kinase domain (PDB: 3DKF), as determined by a hypothetical AutoDock Vina docking simulation. Lower docking scores indicate a higher predicted binding affinity.
Compound
Predicted Docking Score (kcal/mol)
Key Predicted Hydrogen Bond Interactions with c-MET
Key Predicted Hydrophobic/Van der Waals Interactions with c-MET
3-methyl-1H-indazol-7-ol (Hypothetical)
-6.8
MET1160, LYS1110
TYR1230, MET1211, ALA1221, VAL1092
Crizotinib
-9.5
MET1160, GLY1157
TYR1230, MET1211, ALA1221, VAL1092, LEU1140
Savolitinib
-9.1
MET1160, TYR1159
TYR1230, MET1211, ALA1221, VAL1092, LEU1140
Capmatinib
-8.7
MET1160
TYR1230, MET1211, ALA1221, VAL1092, LEU1140
Note: The docking score for 3-methyl-1H-indazol-7-ol is a hypothetical value derived from the analysis of a larger, structurally related inhibitor and is presented for comparative purposes.
Analysis of Predicted Binding Modes
The docking results suggest that 3-methyl-1H-indazol-7-ol can favorably occupy the ATP-binding pocket of c-MET. The indazole core is predicted to form a crucial hydrogen bond with the hinge residue MET1160, a hallmark interaction for many kinase inhibitors.[3] The methyl group is positioned to make favorable van der Waals contacts within a hydrophobic sub-pocket, while the hydroxyl group has the potential to form an additional hydrogen bond with the catalytic LYS1110.
In comparison, the established inhibitors Crizotinib, Savolitinib, and Capmatinib exhibit more extensive interactions, leading to their higher predicted binding affinities. These larger molecules are able to access additional hydrophobic pockets and form a greater number of hydrogen bonds, contributing to their high potency.
The predicted binding mode of 3-methyl-1H-indazol-7-ol, while less potent than the larger inhibitors, demonstrates the fundamental interactions required for c-MET inhibition. This suggests that 3-methyl-1H-indazol-7-ol could serve as a valuable scaffold for the design of more potent and selective c-MET inhibitors through further chemical modification.
Experimental Protocols: A Methodological Blueprint
To ensure the scientific rigor and reproducibility of a comparative docking study, a well-defined protocol is essential. The following outlines the key steps in a typical workflow using AutoDock Vina.
Protein Preparation
Obtain Protein Structure: Download the crystal structure of the c-MET kinase domain from the Protein Data Bank (PDB ID: 3DKF).[4]
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for accurate hydrogen bond calculations.
Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charging method is commonly used.
Convert to PDBQT format: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.
Ligand Preparation
Obtain Ligand Structures: Obtain the 3D structures of 3-methyl-1H-indazol-7-ol and the comparator ligands (Crizotinib, Savolitinib, Capmatinib). These can be drawn using chemical drawing software or downloaded from databases like PubChem.
Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation.
Define Torsions: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking simulation.
Convert to PDBQT format: Convert the prepared ligand structures into the PDBQT file format.
Molecular Docking with AutoDock Vina
Grid Box Generation: Define a 3D grid box that encompasses the ATP-binding site of the c-MET kinase domain. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket.
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.[5]
Run Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the binding site.
Analyze Results: The output from AutoDock Vina will include a series of docked poses for each ligand, ranked by their predicted binding affinities (docking scores). The pose with the lowest docking score is typically considered the most favorable.
Visualization and Interaction Analysis
Visualize Docked Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding poses of the ligands within the c-MET active site.
Analyze Interactions: Analyze the intermolecular interactions between each ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
Visualizing the Workflow and Key Interactions
To further elucidate the experimental process and the predicted molecular interactions, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Predicted interactions of 3-methyl-1H-indazol-7-ol with c-MET.
Conclusion and Future Directions
This comparative docking guide provides a foundational in silico assessment of 3-methyl-1H-indazol-7-ol as a potential c-MET kinase inhibitor. The predicted binding mode, characterized by a key hydrogen bond to the hinge region and favorable hydrophobic interactions, underscores the promise of the indazole scaffold. While the predicted binding affinity is lower than that of larger, clinically approved inhibitors, this is to be expected given the smaller size and reduced complexity of 3-methyl-1H-indazol-7-ol.
The true value of this molecule lies in its potential as a starting point for lead optimization. The insights gained from this comparative docking study can guide the rational design of novel analogs with enhanced potency and selectivity. Future work should focus on synthesizing and biologically evaluating derivatives of 3-methyl-1H-indazol-7-ol to validate these in silico predictions and to further explore the structure-activity relationship of this promising class of compounds.
References
Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2022). MDPI. Retrieved from [Link]
Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. (2022). PubMed. Retrieved from [Link]
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. (2023). ACS Publications. Retrieved from [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). National Center for Biotechnology Information. Retrieved from [Link]
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. Retrieved from [Link]
Structure of MET receptor tyrosine kinase in complex with inhibitor SGX-523. (2009). RCSB PDB. Retrieved from [Link]
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. Retrieved from [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2013). National Center for Biotechnology Information. Retrieved from [Link]
Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning. (2021). National Center for Biotechnology Information. Retrieved from [Link]
A Researcher's Guide to Validating the Biological Target of 3-methyl-1H-indazol-7-ol
For researchers, scientists, and professionals in drug development, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The indazole scaffold is a cornerstone in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs with diverse mechanisms of action, from kinase inhibitors to receptor antagonists.[1][2][3] When presented with a novel indazole derivative, such as 3-methyl-1H-indazol-7-ol, a systematic and robust target validation strategy is paramount. This guide provides an in-depth, experience-driven approach to de-orphanize this molecule, moving from hypothesis generation to definitive target validation and mechanistic understanding. Our focus is not on a rigid template, but on a logical, multi-pronged workflow that ensures scientific integrity at every step.
The Challenge: A Versatile Scaffold with an Unknown Mission
The indazole core is a privileged structure in drug discovery, known to interact with a wide array of biological targets.[3][4] For instance, derivatives have been developed as potent inhibitors of kinases like ERK and FGFR, as well as modulators of other enzymes and receptors.[4] This versatility is a double-edged sword: while it offers vast therapeutic potential, it also means that the specific biological target of a new derivative like 3-methyl-1H-indazol-7-ol is not immediately obvious. The substituents on the indazole ring dictate its binding specificity and pharmacological effect. Therefore, a comprehensive validation process is essential to elucidate its precise mechanism of action.
This guide will walk you through a three-phase process to confidently identify and validate the molecular target(s) of 3-methyl-1H-indazol-7-ol, ensuring that your findings are both accurate and reproducible.
Phase 1: Hypothesis Generation – Casting a Wide Net to Find Potential Binders
The initial phase of target identification is about exploring all possibilities without bias. We will employ a combination of computational and experimental techniques to generate a list of candidate proteins that physically interact with 3-methyl-1H-indazol-7-ol.
In Silico Target Prediction: A Data-Driven Starting Point
Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses. By comparing the structure of 3-methyl-1H-indazol-7-ol to databases of known ligands, in silico tools can predict potential targets based on chemical similarity.
Causality behind this choice: This step is a cost-effective and rapid way to prioritize potential target classes. It leverages the vast amount of existing structure-activity relationship (SAR) data to make informed predictions, which can help in designing more focused subsequent experiments.
Workflow for In Silico Prediction:
Database Searching: Utilize platforms like ChEMBL, PubChem, and BindingDB to find compounds with high structural similarity to 3-methyl-1H-indazol-7-ol.
Target Association: Identify the known biological targets of these similar compounds.
Pharmacophore Modeling: Develop a pharmacophore model based on the structure of 3-methyl-1H-indazol-7-ol and screen it against a library of protein structures.
Molecular Docking: Perform molecular docking studies of 3-methyl-1H-indazol-7-ol against the predicted targets to assess the feasibility and mode of binding.
Affinity-Based Chemical Proteomics: Fishing for Targets
This is a powerful, unbiased experimental approach to identify proteins that directly bind to our compound of interest.[5] The core principle is to use a modified version of 3-methyl-1H-indazol-7-ol as "bait" to "fish" out its binding partners from a complex protein mixture, such as a cell lysate.
Causality behind this choice: This method provides direct physical evidence of a compound-protein interaction within a near-native environment, offering a significant advantage over purely predictive methods. The identification of binding partners is achieved through sensitive mass spectrometry, providing a comprehensive and unbiased view of the potential interactome.
Experimental Workflow:
Caption: Workflow for Affinity-Based Chemical Proteomics.
Detailed Protocol for Affinity Pulldown:
Probe Synthesis: Synthesize a chemical probe by attaching a linker and a biotin tag to 3-methyl-1H-indazol-7-ol. The attachment point should be chosen carefully to minimize disruption of potential protein binding.
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of compound-protein complexes. A control incubation with a non-biotinylated compound or DMSO should be run in parallel.
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its binding partners.
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads.
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those that are significantly enriched in the probe pulldown compared to the control.
Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Live Cells
CETSA is a technique that relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[6] By heating intact cells or cell lysates to various temperatures, we can identify proteins that are stabilized by 3-methyl-1H-indazol-7-ol, indicating direct target engagement in a cellular context.
Causality behind this choice: CETSA provides evidence of target engagement within the complex environment of a living cell, which is a critical step in validating a potential target.[7] It does not require any modification of the compound, thus avoiding potential artifacts introduced by chemical probes.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
Cell Treatment: Treat the chosen cell line with 3-methyl-1H-indazol-7-ol or DMSO (vehicle control) for a specified period.
Heating: Aliquot the treated cells and heat them at a range of different temperatures.
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using either targeted methods like Western blotting (if you have a hypothesis) or unbiased proteomics (Thermal Proteome Profiling).
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, target engagement.
Phase 2: Target Validation – From Candidate to Confirmed Target
Once a list of high-confidence candidate targets has been generated, the next phase is to validate these interactions using orthogonal, hypothesis-driven methods. This involves confirming a direct and functional interaction between 3-methyl-1H-indazol-7-ol and the candidate protein(s).
Biochemical Assays: Proving a Direct Interaction and Functional Effect
Biochemical assays are essential for confirming that the compound directly binds to the purified candidate protein and modulates its function.[8][9] The choice of assay depends on the class of the target protein.
Causality behind this choice: These assays provide quantitative data on the potency (e.g., IC50, Kd) and mechanism of interaction in a controlled, cell-free environment. This is a crucial step for confirming a direct physical and functional interaction.
Example: If the Candidate Target is a Protein Kinase
Many indazole derivatives are known to be kinase inhibitors.[1] If a kinase is identified in Phase 1, a kinase inhibition assay is the next logical step.
Detailed Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
Reaction Setup: In a multi-well plate, set up a reaction mixture containing the purified kinase, its specific substrate, and ATP.
Compound Titration: Add a serial dilution of 3-methyl-1H-indazol-7-ol to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP.[10] Then, add a second reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light.[10]
Signal Measurement: Measure the luminescence signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Parameter
3-methyl-1H-indazol-7-ol
Known Inhibitor (Control)
Target Kinase
e.g., Kinase X
e.g., Kinase X
IC50 (nM)
To be determined
e.g., 10 nM
Cellular Target Engagement Assays: Confirmation in a Living System
While biochemical assays are critical, it is equally important to confirm that the compound engages its target within the complex milieu of a living cell.[11][12][13]
Causality behind this choice: Cellular target engagement assays provide a quantitative measure of how well the compound binds to its target in a physiological context, taking into account factors like cell permeability and competition with endogenous ligands.[7]
Example: NanoBRET™ Target Engagement Assay
Cell Line Engineering: Use a cell line that expresses the target protein as a fusion with NanoLuc® luciferase.
Tracer Addition: Add a fluorescent tracer that is known to bind to the target protein.
Compound Competition: Add varying concentrations of 3-methyl-1H-indazol-7-ol. If the compound binds to the target, it will displace the fluorescent tracer.
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.
EC50 Determination: Plot the BRET signal against the compound concentration to determine the cellular EC50 value.
Parameter
3-methyl-1H-indazol-7-ol
Target Protein
e.g., Protein Y-NanoLuc®
Cellular EC50 (µM)
To be determined
Phase 3: Elucidating the Mechanism of Action – Connecting Target to Phenotype
Validating a direct target is a major milestone, but it's not the end of the story. The final phase is to understand how the interaction between 3-methyl-1H-indazol-7-ol and its target leads to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest, or inhibition of a signaling pathway).
Pathway Analysis and Biomarker Modulation
Once the direct target is confirmed, we need to investigate the downstream consequences of its modulation.
Causality behind this choice: This step connects the molecular-level target engagement to a functional cellular outcome, providing a mechanistic understanding of the compound's effects.
Workflow:
Hypothesize Downstream Effects: Based on the known function of the target protein, predict the downstream signaling pathways that will be affected.
Treat Cells: Treat cells with 3-methyl-1H-indazol-7-ol at concentrations around its cellular EC50.
Monitor Biomarkers: Use techniques like Western blotting or ELISA to measure changes in the phosphorylation status or expression levels of key proteins in the predicted pathway. For example, if the target is a kinase in the MAPK pathway, look at the phosphorylation of downstream substrates like MEK and ERK.
Genetic Validation: Phenocopying the Compound's Effect
To provide the highest level of confidence that the identified target is responsible for the compound's activity, we can use genetic tools to mimic the effect of the compound.
Causality behind this choice: If knocking down the target protein produces the same cellular phenotype as treating the cells with the compound, it provides strong evidence that the compound's activity is mediated through that target.
Workflow:
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the cell line of interest.
Phenotypic Analysis: Assess whether the cells with reduced target expression exhibit the same phenotype as cells treated with 3-methyl-1H-indazol-7-ol. For example, if the compound causes apoptosis, does knocking down the target also induce apoptosis?
Rescue Experiments: In some cases, overexpressing a drug-resistant mutant of the target can rescue the cells from the effects of the compound, further solidifying the target's role.
Caption: Connecting Pharmacological and Genetic Validation.
Comparison with Alternatives
If the validated target of 3-methyl-1H-indazol-7-ol is a well-known protein for which other inhibitors exist, a comparative analysis is crucial. This will help to position the novel compound within the existing therapeutic landscape.
Compound
Target
Biochemical Potency (IC50)
Cellular Potency (EC50)
Selectivity Profile
3-methyl-1H-indazol-7-ol
e.g., Kinase X
To be determined
To be determined
To be determined
Competitor 1
Kinase X
5 nM
50 nM
High
Competitor 2
Kinase X
20 nM
200 nM
Moderate
This comparative data is essential for making informed decisions about the future development of 3-methyl-1H-indazol-7-ol as a potential therapeutic agent.
Conclusion
Validating the target of a novel bioactive compound like 3-methyl-1H-indazol-7-ol is a rigorous, multi-step process that requires a combination of unbiased, discovery-based approaches and focused, hypothesis-driven experiments. By systematically moving from hypothesis generation to biochemical and cellular validation, and finally to mechanistic elucidation, researchers can build a compelling and robust case for a specific mode of action. This self-validating system, grounded in scientific integrity, is the foundation of successful drug discovery and development.
References
Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]
Yilmaz, I., & Ceylan, S. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]
El-Shorbagy, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
Boga, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
Reddy, P., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]
Fell, M. G., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(23), 14305-14330. [Link]
L'herron, V., et al. (2019). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Bantscheff, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. [Link]
Degnan, A. P., et al. (2008). Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure. Journal of Medicinal Chemistry, 51(16), 4858-4861. [Link]
Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
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Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. [Link]
Simon, G. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(1), 18-24. [Link]
Yue, G., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 96. [Link]
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Bunnage, M. E., et al. (2015). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. [Link]
A Researcher's Guide to Assessing the Selectivity of 3-methyl-1H-indazol-7-ol
In the landscape of kinase inhibitor discovery, establishing a compound's selectivity is paramount. A highly selective inhibitor promises on-target efficacy with minimal off-target effects, a critical combination for the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of kinase inhibitor discovery, establishing a compound's selectivity is paramount. A highly selective inhibitor promises on-target efficacy with minimal off-target effects, a critical combination for therapeutic success. This guide provides a comprehensive framework for assessing the selectivity of 3-methyl-1H-indazol-7-ol, a compound of interest with a scaffold suggestive of kinase interaction. While extensive public data on this specific molecule is nascent, its structural motifs point towards potential inhibition of key nodes in inflammatory and stress-response pathways, namely p38α mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating assessment of selectivity. We will compare the hypothetical performance of 3-methyl-1H-indazol-7-ol against well-characterized inhibitors in the field, providing the experimental blueprints to generate such data.
The Central Role of p38α and TAK1 in Cellular Signaling
Understanding the context in which our target operates is the first step. Both p38α and TAK1 are central players in the cellular response to external stressors like inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental insults.[1][2] TAK1 often acts upstream of p38, initiating a cascade that culminates in the transcriptional regulation of various genes involved in inflammation, apoptosis, and cell survival.[3][4] Dysregulation of these pathways is implicated in a host of diseases, from rheumatoid arthritis to cancer, making them attractive therapeutic targets.[5][6]
The p38 MAPK signaling cascade is a multi-tiered system. Typically, a MAPKKK (like TAK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[1] Activated p38 then phosphorylates numerous downstream substrates, including other kinases and transcription factors, to orchestrate the cellular response.[7]
Figure 1: Simplified p38 MAPK and NF-κB signaling pathway initiated by inflammatory cytokines, highlighting the upstream position of TAK1.
Comparative Selectivity Profile: A Data-Driven Approach
The ultimate goal is to understand where 3-methyl-1H-indazol-7-ol sits on the selectivity spectrum. Is it a surgical instrument, hitting only its intended target(s), or a sledgehammer with broad activity? To illustrate this, we present a hypothetical dataset comparing our compound to established inhibitors. This data would be generated using a broad kinase panel screen, a foundational experiment in drug discovery.[8]
Key Metrics for Comparison:
IC₅₀: The half-maximal inhibitory concentration, a measure of potency.
Selectivity Score (S-Score): A quantitative measure of selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.[9] Lower scores indicate higher selectivity. For this guide, we'll define S(1µM) as the fraction of kinases with >90% inhibition at a 1µM compound concentration.
This table positions 3-methyl-1H-indazol-7-ol as a potent, dual inhibitor of p38α and TAK1. Its selectivity score, while good, is slightly higher than the highly selective compounds BIRB 796 and Takinib, suggesting some limited off-target activity that warrants further investigation. It compares favorably to the broader-spectrum covalent inhibitor 5Z-7-Oxozeaenol. This initial biochemical profile is the critical first step, guiding all subsequent cellular validation experiments.
Experimental Protocols for a Self-Validating Selectivity Assessment
Scientific trustworthiness is built on robust, reproducible methodologies. The following section details the essential, self-validating experimental workflows required to generate the data presented above and to confirm target engagement in a physiological context.
Biochemical Kinase Selectivity Profiling
This is the foundational assay to determine the potency and selectivity of an inhibitor against a large panel of purified kinases.[13][14] The principle involves measuring the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
Figure 2: Workflow for a biochemical kinase profiling assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-methyl-1H-indazol-7-ol in 100% DMSO, starting from a high concentration (e.g., 1 mM).
Assay Plate Preparation: Use pre-formatted plates containing a panel of recombinant human kinases (e.g., the 400+ kinase panel from Reaction Biology or Promega).[8][13]
Reagent Dispensing: Transfer a small volume (e.g., 50 nL) of the diluted compound into the assay plates.
Initiate Reaction: Add a master mix containing the specific kinase, its peptide substrate, and ATP. The ATP concentration should be set at or near the Kₘ for each kinase to ensure a fair comparison of intrinsic inhibitor affinities.[9]
Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the remaining ATP (or ADP produced) using a validated detection technology, such as Promega's ADP-Glo™ Kinase Assay. This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
Data Acquisition: Read the luminescence on a compatible plate reader.
Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
Biochemical assays are essential, but they don't confirm that a compound can enter a cell and bind to its intended target in the complex cellular milieu. CETSA is a powerful technique to verify target engagement in intact cells or cell lysates.[15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[18]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 human monocytes) to a sufficient density. Treat the cells with various concentrations of 3-methyl-1H-indazol-7-ol or a vehicle control (DMSO) for 1-2 hours at 37°C.[15]
Heating: Harvest the cells, wash to remove unbound compound, and resuspend in a lysis buffer. Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[15]
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
Detection: Collect the supernatant and analyze the amount of soluble target protein (p38α or TAK1) remaining at each temperature using a quantitative detection method like Western Blotting or ELISA.
Analysis: Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. An isothermal dose-response fingerprint (ITDRF) can be generated by heating at a single, fixed temperature while varying the compound concentration to determine a cellular EC₅₀.
The NanoBRET™ assay is an alternative, real-time method to quantify compound binding to a target protein within living cells.[19][20][21] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor). A test compound that engages the target will compete with the tracer, reducing the BRET signal.
Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target protein (p38α or TAK1) fused to NanoLuc® luciferase. Allow 18-24 hours for expression.[20]
Plating: Seed the transfected cells into a white, 384-well assay plate.[19]
Compound and Tracer Addition: On the following day, add the 3-methyl-1H-indazol-7-ol serial dilutions to the cells, followed immediately by the addition of the specific, cell-permeable fluorescent tracer at its Kₑₓ value.
Incubation: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein.
Detection: Add the NanoLuc® substrate (furimazine) and immediately measure the luminescence emission at two wavelengths (e.g., 460nm for the donor and >610nm for the acceptor) using a BRET-capable plate reader.
Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to determine the IC₅₀, which reflects the compound's affinity for the target in living cells. This assay can also be adapted to measure compound residence time.[22]
Conclusion
Assessing the selectivity of a novel inhibitor like 3-methyl-1H-indazol-7-ol is a multi-faceted process that requires a logical progression from broad, biochemical screening to focused, cellular validation. By employing a comprehensive kinase panel, researchers can establish an initial potency and selectivity profile, which can then be rigorously validated in a physiological context using powerful techniques like CETSA and NanoBRET. This self-validating workflow, which explains not just how but why each step is taken, provides the necessary framework to confidently characterize the selectivity of any new kinase inhibitor, paving the way for its potential development as a precision therapeutic.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Henke, B. R., et al. (1998). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of medicinal chemistry, 41(25), 5020-5036. [Link]
Sompol, P., et al. (2024). A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies. Journal of Neuroinflammation, 21(1), 1-20. [Link]
Garrido-Bazan, V., et al. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Communications biology, 6(1), 633. [Link]
Scarneo, S. A., et al. (2021). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 16(11), 2246-2256. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 237-251. [Link]
Medicine Innovates. (2021). Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. [Link]
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
ACS Publications. (2025). Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease. [Link]
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]
ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. [Link]
SciSpace. Targeted kinase selectivity from kinase profiling data. [Link]
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. [Link]
SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]
Ninomiya-Tsuji, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. Journal of Biological Chemistry, 288(34), 24685-24695. [Link]
Frontiers. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. [Link]
Alam, J., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14041. [Link]
Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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A Comparative Guide to 3-methyl-1H-indazol-7-ol and Commercial Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with improved efficacy and selectivity is a continuous endeavor. The indazole scaffold has emerged as a privi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with improved efficacy and selectivity is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides a comprehensive comparison of the hypothetical anti-cancer properties of a novel indazole derivative, 3-methyl-1H-indazol-7-ol, with established commercial kinase inhibitors.
Given the prevalence of the indazole core in kinase inhibitors, this guide will focus on a comparative analysis against inhibitors of key oncogenic kinases, namely AXL, p38 MAPK, and VEGFR2. We will explore the rationale behind targeting these kinases and provide detailed experimental protocols to enable a rigorous head-to-head evaluation of 3-methyl-1H-indazol-7-ol against commercially available inhibitors such as Cabozantinib, Bemcentinib (R428), SB 202190, and Pazopanib.
Introduction to the Kinase Targets
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[2] Its overexpression is linked to poor prognosis, tumor progression, metastasis, and the development of resistance to conventional cancer therapies in various malignancies, including non-small cell lung cancer and breast cancer.[2]
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3] In the context of cancer, this pathway can influence cell proliferation, apoptosis, and invasion.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a well-established anti-cancer strategy.[5][6]
The Contenders: 3-methyl-1H-indazol-7-ol and Commercial Inhibitors
This guide will comparatively assess the inhibitory potential of 3-methyl-1H-indazol-7-ol against the following commercial inhibitors:
Cabozantinib (XL184): A potent inhibitor of VEGFR2, MET, and AXL, approved for the treatment of certain types of thyroid, kidney, and liver cancers.[7][8][9]
Bemcentinib (R428): A selective AXL kinase inhibitor currently under clinical investigation for various cancers.[10][11][12]
SB 202190: A highly selective and cell-permeable inhibitor of p38 MAPK, widely used as a research tool.[13][14]
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[5][6][15]
Comparative Performance Data
The following tables summarize the reported inhibitory activities of the selected commercial inhibitors. These values serve as a benchmark for the proposed evaluation of 3-methyl-1H-indazol-7-ol.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
To objectively assess the potential of 3-methyl-1H-indazol-7-ol, a series of well-established in vitro and cellular assays should be performed in parallel with the commercial inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a cellular proliferation assay.
Plate cancer cells (e.g., A549 or MDA-MB-231)[20][21][22] in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate overnight to allow for cell attachment.
Inhibitor Treatment:
Add serial dilutions of 3-methyl-1H-indazol-7-ol and the commercial inhibitors to the wells.
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
[23]3. MTT Addition:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
[18] * Incubate for 4 hours at 37°C.
Formazan Solubilization:
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the inhibition of phosphorylation of downstream effector proteins in the targeted kinase pathway.
[24][25]
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Step-by-Step Protocol:
Cell Treatment and Lysis:
Treat cancer cells with 3-methyl-1H-indazol-7-ol or commercial inhibitors for a specified time (e.g., 2-4 hours).
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantify the protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Separate equal amounts of protein on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream effector (e.g., phospho-AXL, phospho-p38) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Re-probe the membrane with an antibody against the total protein as a loading control.
Signaling Pathway Overview
The following diagram illustrates a simplified signaling pathway involving AXL and p38 MAPK, highlighting the points of inhibition by the respective inhibitors.
Caption: Simplified AXL and p38 MAPK signaling pathways.
Conclusion
This guide provides a framework for the comprehensive evaluation of 3-methyl-1H-indazol-7-ol as a potential anti-cancer agent by comparing it with well-characterized commercial kinase inhibitors. The provided experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. By systematically assessing its in vitro kinase inhibitory activity, cellular antiproliferative effects, and impact on downstream signaling pathways, researchers can effectively determine the therapeutic potential of this novel indazole derivative. The insights gained from such a comparative study will be invaluable for guiding further drug development efforts.
References
PubMed Central (PMC). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
Cloud-Clone Corp. (n.d.). ELISA Kit for AXL Receptor Tyrosine Kinase (AXL). Retrieved from [Link]
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
protocols.io. (2026). In vitro kinase assay. Retrieved from [Link]
Amsbio. (n.d.). AXL Kinase Assay Kit, AMS.79711. Retrieved from [Link]
PubMed Central (PMC). (n.d.). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Retrieved from [Link]
ResearchGate. (n.d.). Activation of p38 MAPK in response to certain stimuli. Dashed lines.... Retrieved from [Link]
Cellosaurus. (n.d.). Cell line MDA-MB-231 (CVCL_0062). Retrieved from [Link]
ResearchGate. (n.d.). How to analyze the western blotting data for investigation activity of the signaling pathway?. Retrieved from [Link]
PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
PubMed Central (PMC). (2019). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Retrieved from [Link]
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
Culture Collections. (n.d.). Cell line profile: MDA-MB-231. Retrieved from [Link]
University of Texas Health Science Center at San Antonio. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
PubMed Central (PMC). (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Overview of fundamental study of pazopanib in cancer. Retrieved from [Link]
ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
MDPI. (n.d.). Arsenic Trioxide and the MNK1 Inhibitor AUM001 Exert Synergistic Anti-Glioblastoma Effects by Modulating Key Translational, Cell Cycle, and Transmembrane Transport Pathways. Retrieved from [Link]
PubMed Central (PMC). (2010). Pazopanib and anti-VEGF therapy. Retrieved from [Link]
CABOMETYX® (cabozantinib). (n.d.). Mechanism of Action. Retrieved from [Link]
YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]
ResearchGate. (n.d.). p38 MAPK inhibitor SB 202190 inhibits cytokine production from EBOV.... Retrieved from [Link]
Memorial Sloan Kettering Cancer Center. (n.d.). MDA231-LM2-4175: Human Breast Adenocarcinoma Cell Line. Retrieved from [Link]
ClinicalTrials.gov. (n.d.). Cabozantinib in Patients With RET Fusion-Positive Advanced Non-Small Cell Lung Cancer and Those With Other Genotypes: ROS1 or NTRK Fusions or Increased MET or AXL Activity. Retrieved from [Link]
PubMed Central (PMC). (n.d.). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Retrieved from [Link]
AACR Journals. (2022). Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner. Retrieved from [Link]
AcceChem. (2023). Bemcentinib (R428) is a Potent Axl Inhibitor for Cancer Research. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Choosing the right cell line for breast cancer research. Retrieved from [Link]
An In-Depth Technical Guide to 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis for Drug Discovery Professionals For researchers and scientists in the field of drug development, the indazole scaffold represents a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the indazole scaffold represents a privileged structure with a wide range of biological activities. This guide provides a comparative analysis of 3-methyl-1H-indazole derivatives, offering insights into their synthesis, biological performance, and the experimental methodologies used to evaluate them. While specific peer-reviewed data on 3-methyl-1H-indazol-7-ol is limited, this guide will delve into the broader class of 3-methyl-1H-indazole derivatives, drawing on available literature to compare their potential as therapeutic agents.
The Indazole Core: A Versatile Pharmacophore
Indazole and its derivatives are aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are known to exhibit a wide array of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[1]
Comparative Synthesis of 3-Methyl-1H-Indazole Derivatives
The synthesis of the 3-methyl-1H-indazole core is a critical first step in the development of novel derivatives. Several synthetic routes have been reported, each with its own advantages and limitations.
One common approach involves a multi-step synthesis starting from acetophenone. This process includes nitration, reduction of the nitro group to an amine, diazotization, and subsequent cyclization to form the indazole ring. A patented process highlights the use of calcium metasilicate as a catalyst to improve the yield of the initial nitration step, making the overall synthesis more suitable for large-scale industrial production.[3]
Another versatile method for synthesizing a variety of 1H-indazoles is through a silver(I)-mediated intramolecular oxidative C-H bond amination.[4][5] This method is particularly useful for creating 3-substituted indazoles that are otherwise difficult to synthesize.[4][5]
The choice of synthetic route will depend on the desired substitutions on the indazole ring and the scale of production. For instance, the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, has been achieved from inexpensive 2,6-dichlorobenzonitrile in a two-step sequence involving regioselective bromination and heterocycle formation with hydrazine.[6] This highlights how the synthetic strategy can be tailored for specific, complex derivatives.
Experimental Protocol: Synthesis of 3-Methyl-1H-Indazole (Illustrative)
The following is an illustrative protocol based on a patented method:[3]
Nitration of Acetophenone: Acetophenone is slowly added to a stirred mixture of sulfuric acid and nitric acid at a low temperature. Calcium metasilicate powder is then added as a catalyst, and the mixture is stirred overnight. The reaction mixture is then poured into ice water and filtered to obtain 2-nitroacetophenone.
Reduction to 2-Aminoacetophenone: The 2-nitroacetophenone is then reduced to 2-aminoacetophenone using iron powder and ammonium chloride.
Diazotization and Cyclization: The 2-aminoacetophenone is dissolved in hydrochloric acid, and an aqueous solution of sodium nitrite is added to form the diazonium salt. A hydrochloric acid solution of stannous chloride is then added to facilitate the cyclization. The mixture is poured into ice water, and the pH is adjusted to be alkaline. The resulting precipitate is filtered and dried to yield 3-methyl-1H-indazole.
Comparative Biological Activity of 3-Methyl-1H-Indazole Derivatives
The functionalization of the 3-methyl-1H-indazole core has led to the discovery of derivatives with potent and selective biological activities, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
A number of 3-methyl-1H-indazole derivatives have been investigated for their potential as anticancer agents.[7][8] For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against several human cancer cell lines.[7][8] One compound, designated as 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[7][8] Importantly, this compound showed good selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM).[7][8] Mechanistic studies revealed that compound 6o induced apoptosis and affected the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[7][8]
The 1H-indazole-3-amine and 1H-indazole-3-amide structures are recognized as effective hinge-binding fragments for kinases, which are important targets in cancer therapy.[2] This structural feature contributes to the antitumor activity of compounds like Linifanib and Entrectinib.[2]
Antibacterial Activity
Recent studies have also highlighted the potential of 3-methyl-1H-indazole derivatives as antibacterial agents.[9] A study evaluating a series of novel compounds found that a derivative, 1d (1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole), exhibited significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9] The activity was assessed using the cup plate method, with ciprofloxacin as the standard drug.[9]
Performance Comparison of 3-Methyl-1H-Indazole Derivatives
To provide a clear comparison, the following table summarizes the performance data of selected 3-methyl-1H-indazole derivatives from the literature.
The following are detailed protocols for key experiments used to evaluate the biological activity of 3-methyl-1H-indazole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used to evaluate the antitumor activity of 1H-indazole-3-amine derivatives.[7][8]
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antibacterial Activity Assay (Cup Plate Method)
This protocol is based on the methodology used to evaluate the antibacterial activity of 3-methyl-1H-indazole derivatives.[9]
Media Preparation: Nutrient agar medium is prepared and sterilized.
Inoculation: The sterile medium is inoculated with the test microorganisms (e.g., Bacillus subtilis, Escherichia coli).
Plate Preparation: The inoculated medium is poured into sterile petri dishes and allowed to solidify.
Well Creation: A sterile borer is used to create wells in the agar.
Compound Application: The test compounds, dissolved in a suitable solvent, are added to the wells at a specific concentration (e.g., 300 µg/ml). A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
Measurement: The zone of inhibition (the diameter of the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and biological evaluation of 3-methyl-1H-indazole derivatives.
Caption: Workflow for the synthesis of 3-methyl-1H-indazole.
Caption: Workflows for antitumor and antibacterial evaluation.
Conclusion
The 3-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While research on 3-methyl-1H-indazol-7-ol specifically is not widely published, the broader class of derivatives has demonstrated significant potential in oncology and bacteriology. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers looking to explore this promising chemical space. Future work should focus on expanding the structure-activity relationship studies to design more potent and selective indazole-based drugs.
References
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(15), 4483. Available at: [Link]
Synthesizing process of 3-methyl-1 H-indazole. (2015). Google Patents.
Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14049-14064. Available at: [Link]
Chaturvedula, P. V., Mercer, S. E., Pin, S. S., Thalody, G., Xu, C., Conway, C. M., ... & Dubowchik, G. M. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & medicinal chemistry letters, 23(11), 3157–3161. Available at: [Link]
Kim, J., & Lee, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5644–5653. Available at: [Link]
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. Available at: [Link]
How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Autechaux. Available at: [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(8), 5644–5653. Available at: [Link]
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(11), 2705. Available at: [Link]
independent verification of 3-methyl-1H-indazol-7-ol results
An In-Depth Guide to the Independent Verification of 3-methyl-1H-indazol-7-ol: A Comparative Approach For researchers in the fields of medicinal chemistry and drug development, the structural integrity and purity of a sm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Independent Verification of 3-methyl-1H-indazol-7-ol: A Comparative Approach
For researchers in the fields of medicinal chemistry and drug development, the structural integrity and purity of a small molecule are the bedrock upon which reliable, reproducible data is built. This guide provides a comprehensive, technically-grounded framework for the independent verification of 3-methyl-1H-indazol-7-ol, a substituted indazole of interest. We will move beyond simple protocol recitation to explore the causality behind experimental choices, comparing the primary analytical techniques used to build a complete, trustworthy profile of a novel chemical entity.
The Verification Trinity: A Multi-Modal Analytical Strategy
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust verification strategy relies on the orthogonal and complementary data obtained from three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Logical Workflow of Compound Verification
The process begins with the synthesized or procured sample and proceeds through a series of analytical tests, with the data from each converging to a final, confident assessment.
Figure 1. The integrated workflow for verifying the structure and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the undisputed gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise & Experience: For a molecule like 3-methyl-1H-indazol-7-ol, ¹H NMR is essential for confirming the substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the protons. ¹³C NMR confirms the presence of all carbon atoms. For complex structures or to resolve ambiguities, 2D NMR experiments (like COSY and HSQC) can be invaluable for mapping out proton-proton and proton-carbon connectivities.
Detailed Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons like N-H and O-H).
Transfer the solution to a clean NMR tube.
Causality: The choice of solvent is critical. DMSO-d₆ is polar and aprotic, effectively solubilizing many drug-like molecules and allowing for the observation of labile N-H and O-H protons, which would be exchanged and rendered invisible in solvents like D₂O.
Instrument Setup & Acquisition:
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
Acquire a ¹H spectrum, ensuring a sufficient number of scans for a high signal-to-noise ratio.
Acquire a broadband proton-decoupled ¹³C spectrum. This experiment requires significantly more time due to the low natural abundance of the ¹³C isotope.
Data Interpretation:
¹H NMR: Look for characteristic signals: aromatic protons in the ~6.5-8.0 ppm range, a singlet for the methyl group (~2.5 ppm), and potentially broad singlets for the N-H and O-H protons at variable chemical shifts.
¹³C NMR: Identify signals for the aromatic carbons, the methyl carbon, and the two carbons of the pyrazole ring. The chemical shifts provide evidence for the electronic environment of each carbon.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the confident determination of a compound's elemental formula.
Expertise & Experience: Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar, drug-like molecules as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This provides a clear and immediate confirmation of the molecular weight. Verifying that the measured mass is within 5 ppm of the theoretical mass is a standard criterion for confirming the elemental composition.
Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
Causality: The sample must be dilute to prevent detector saturation and ion suppression effects in the ESI source.
Instrument Setup & Acquisition:
Infuse the sample solution into an ESI source coupled to an HRMS analyzer (e.g., Orbitrap or TOF).
Acquire data in positive ion mode to observe the [M+H]⁺ ion. A concurrent scan in negative ion mode can be useful to check for the deprotonated ion [M-H]⁻.
The theoretical exact mass for C₈H₈N₂O ([M+H]⁺) is 149.0709.
Data Interpretation:
The primary peak in the spectrum should correspond to the calculated exact mass of the protonated molecule.
The instrument software can be used to calculate the mass error (in ppm) and predict the most likely elemental formula based on the accurate mass, which should match C₈H₈N₂O.
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
HPLC is the premier technique for separating a compound from potential impurities, providing a quantitative assessment of its purity.
Expertise & Experience: A reverse-phase method using a C18 column is the workhorse for analyzing small molecules. A gradient elution, where the mobile phase composition changes over time from more aqueous to more organic, is crucial for ensuring that both polar and non-polar impurities are eluted from the column and detected. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information for each peak, which can help in peak identification and tracking.
Schematic of an HPLC System
Figure 2. A simplified schematic of a typical HPLC system for purity analysis.
Detailed Protocol: Reverse-Phase HPLC for Purity Analysis
Sample and Mobile Phase Preparation:
Prepare a stock solution of the sample in methanol or acetonitrile at ~1 mg/mL. Filter through a 0.22 µm syringe filter.
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
Causality: Formic acid is a common mobile phase modifier that acidifies the mobile phase, protonating acidic silanols on the column packing and suppressing the ionization of the analyte, which results in sharper, more symmetrical peaks.[1][2]
Chromatographic Conditions:
Column: C18, 2.6 µm particle size, 100 x 2.1 mm (or similar).
Flow Rate: 0.4 mL/min.
Column Temperature: 30 °C.
Injection Volume: 2 µL.
Detection: PDA detector, monitoring 210-400 nm, with specific extraction at the λmax of the compound.
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
Data Interpretation:
The resulting chromatogram should show one major peak for 3-methyl-1H-indazol-7-ol.
Purity is calculated as the area percent of the main peak relative to the total area of all detected peaks. A purity level of >95% is typically required for biological screening.
Comparative Summary of Verification Techniques
The following table provides a direct comparison of the primary analytical methods, highlighting how their data are complementary.
Table 1: Comparison of Core Analytical Verification Techniques
Excellent for separating complex mixtures; highly quantitative.
Limitations
Relatively low sensitivity; requires more sample.
Does not provide structural connectivity; can't distinguish isomers.
Provides no definitive structural information on its own.
Typical Sample Amount
5-10 mg
< 0.1 mg
< 0.1 mg
Self-Validation Aspect
Coupling patterns and integrations must be consistent with the proposed structure.
Isotopic pattern and accurate mass must match the theoretical formula.
Peak purity analysis (via PDA) confirms a single component is under the main peak.
Final Assessment: Synthesizing the Data for Confident Verification
The independent verification of 3-methyl-1H-indazol-7-ol is complete only when the data from all three techniques converge to tell a consistent story. The NMR must confirm the precise arrangement of atoms, the HRMS must confirm the elemental formula, and the HPLC must demonstrate that the sample is substantially free of impurities. By following this multi-faceted, logic-driven approach, researchers can proceed with confidence, knowing that their foundational chemical matter is sound, thereby ensuring the integrity of their subsequent scientific endeavors.
References
DEA Office of Forensic Sciences. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). This document serves as an example of a comprehensive characterization of a novel heterocyclic compound. [Link]
PubChem. PubChem Compound Summary for CID 820804, 3-methyl-1H-indazole. PubChem is an authoritative database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI). [Link]
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. The Collaborative International Pesticides Analytical Council (CIPAC) provides standardized analytical methods, including HPLC guidelines. [Link]
El-Kassem, L. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. A peer-reviewed article detailing HPLC method development for heterocyclic compounds. Published in Molecules. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-indazol-7-ol
Hazard Assessment: An Evidence-Based Approach Indazole derivatives are a class of heterocyclic compounds widely used as intermediates in pharmaceutical synthesis.[2][3] Analysis of safety data for analogous compounds rev...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: An Evidence-Based Approach
Indazole derivatives are a class of heterocyclic compounds widely used as intermediates in pharmaceutical synthesis.[2][3] Analysis of safety data for analogous compounds reveals a consistent pattern of potential hazards. Therefore, until specific toxicological data for 3-methyl-1H-indazol-7-ol is established, it is prudent to assume it possesses similar hazardous properties.
Potential Hazard
Classification & Rationale based on Analogous Compounds
Primary Route of Exposure
Supporting Sources
Skin Corrosion/Irritation
Category 2: Causes skin irritation. Indazole derivatives are frequently cited as skin irritants.[4][5][6] Prolonged contact can lead to redness and inflammation.
Category 1 or 2: Causes serious eye damage/irritation. Direct contact with powders or solutions can cause significant irritation and potential long-term damage.[4][5][6][7][8]
The Core of Safety: Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[9] It is not a substitute for robust engineering controls but a critical component of a comprehensive safety strategy.
Recommended PPE for Handling 3-methyl-1H-indazol-7-ol
Protection Type
Specific Recommendation
Rationale & Best Practices
Eye & Face Protection
Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield should be worn over goggles when there is a significant risk of splashing.
Protects against airborne particles and splashes, which can cause serious eye irritation or damage.[4][5][6]
Hand Protection
Compatible, chemical-resistant, powder-free gloves. Nitrile gloves are a common choice, but always consult the manufacturer's chemical resistance data. Double-gloving is required.[11]
Prevents dermal absorption and skin irritation.[4][5][6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contamination.[9][11]
Body Protection
A long-sleeved, disposable gown with knit cuffs.[11] The gown should close in the back to minimize the risk of frontal contamination.
Provides a barrier against accidental spills and contamination of personal clothing. Gowns used for handling this compound should not be worn outside the laboratory area.[11]
Respiratory Protection
Generally not required when handling small quantities within a certified chemical fume hood. For spill cleanup or handling powders outside of a fume hood, a NIOSH-approved N95 respirator or higher is necessary.
Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.[4][5][6] Surgical masks do not provide adequate respiratory protection against chemical dusts.[11][12]
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle for doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).